molecular formula C11H13N3O B079559 4-(1H-benzo[d]imidazol-2-yl)morpholine CAS No. 31075-58-8

4-(1H-benzo[d]imidazol-2-yl)morpholine

Cat. No.: B079559
CAS No.: 31075-58-8
M. Wt: 203.24 g/mol
InChI Key: DYERGUDBIQHVKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-benzo[d]imidazol-2-yl)morpholine is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-4-10-9(3-1)12-11(13-10)14-5-7-15-8-6-14/h1-4H,5-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYERGUDBIQHVKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30300868
Record name 4-(1H-benzo[d]imidazol-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31075-58-8
Record name 31075-58-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139487
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(1H-benzo[d]imidazol-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Key Physicochemical Properties of 4-(1H-benzo[d]imidazol-2-yl)morpholine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Data for the specific compound 4-(1H-benzo[d]imidazol-2-yl)morpholine is not available in the reviewed scientific literature. This guide presents a detailed analysis of its closest structural analogs to provide valuable insights for researchers, scientists, and drug development professionals. The primary analogs discussed are 4-((1H-benzimidazol-2-yl)methyl)morpholine and (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione .

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of key structural analogs of this compound. Due to the absence of published data for the target compound, this document focuses on providing a detailed understanding of closely related molecules, which can serve as a valuable reference for the synthesis and study of novel benzimidazole-morpholine derivatives.

Physicochemical Properties

The physicochemical properties of the selected analogs are summarized in the tables below, providing a comparative overview of their key characteristics.

Table 1: General Physicochemical Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )
4-((1H-benzimidazol-2-yl)methyl)morpholineC12H15N3O217.27
(1H-benzimidazol-2-yl)(morpholin-4-yl)methanethioneC12H13N3OS247.32 (calculated)

Table 2: Experimentally Determined Properties

Compound NameMelting Point (°C)Spectroscopic Data
4-((1H-benzimidazol-2-yl)methyl)morpholineNot explicitly stated. The synthesized product was a solid purified by column chromatography and recrystallized with ethanol.¹H NMR (500 MHz, DMSO-d6) δ: 2.51 (s, 4H, morpholine), 3.60 (s, 4H, morpholine), 4.40 (s, 2H, CH₂-morpholine), 7.23–7.26 (m, 2H, Ar-H), 7.49–7.51 (m, 2H, Ar-H), 9.78 (s, 1H, NH).¹³C NMR (150 MHz, DMSO) δ: 49.20, 51.26, 61.81, 65.12, 70.25, 113.29, 124.32 (2C), 126.92, 127.97, 128.26, 134.88.MS (ESI+): m/z calcd for C12H15N3O [M+H]⁺: 218; found 218.
(1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione240-242 °C (513-515 K)¹H NMR (400 MHz, DMSO-d6) δ: 12.9 (1H, s, NH), 7.7 (1H, d, J = 8.0, H-4), 7.54 (1H, d, J = 7.9, H-7), 7.24–7.33 (2H, m, H-5,6), 4.37 (2H, br. t., J = 4.7, NCH₂-morpholine), 4.22 (2H, br. t., J = 4.7, NCH₂-morpholine), 3.82 (2H, br. t., J = 4.9, OCH₂-morpholine), 3.71 (2H, br. t., J = 4.8, OCH₂-morpholine).¹³C NMR (400 MHz, DMSO-d6) δ: 50.19 (NCH₂-morpholine), 52.95 (NCH₂-morpholine), 65.94 (OCH₂-morpholine), 66.62 (OCH₂-morpholine), 112.2 (C-3a), 120.06 (C-4), 121.3 (C-5), 122.6 (C-6), 124.0 (C-7), 133.9 (C-7a), 142.2 (C-2), 148.9 (C=S).IR (ν, cm⁻¹): 1614 (C=N), 1377 (C=S).

Experimental Protocols

Detailed methodologies for the synthesis of the analog compounds are provided below. These protocols are based on published literature and offer a practical guide for laboratory synthesis.

Synthesis of 4-((1H-benzimidazol-2-yl)methyl)morpholine

Reaction: Substitution reaction between 2-(chloromethyl)-1H-benzimidazole and morpholine.

Materials:

  • 2-(chloromethyl)-1H-benzimidazole

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethanol for recrystallization

Procedure:

  • A mixture of 2-(chloromethyl)-1H-benzimidazole, morpholine, and potassium carbonate is prepared in acetonitrile.

  • The reaction mixture is stirred, and the progress is monitored by Thin Layer Chromatography (TLC) using a mobile phase of chloroform and methanol (4:1 ratio).

  • Upon completion of the reaction, the mixture is cooled, and the solvent is removed using a rotary evaporator.

  • The resulting crude solid is purified via column chromatography.

  • The purified product is then recrystallized from ethanol to yield 4-((1H-benzimidazol-2-yl)methyl)morpholine.

Synthesis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione

Reaction: Willgerodt–Kindler reaction of 2-methylbenzimidazole, morpholine, and sulfur.

Materials:

  • 2-methylbenzimidazole (1.32 g, 10 mmol)

  • Morpholine (1.68 ml, 1.7 g, 20 mmol)

  • Sulfur (0.96 g, 30 mmol)

  • Methanol

  • Benzene for recrystallization

Procedure:

  • A reaction mixture of 2-methylbenzimidazole, morpholine, and sulfur is heated in a round-bottomed flask at 215-220 °C (448–453 K) for 18 hours.

  • After cooling, the excess morpholine is evaporated under reduced pressure.

  • The residue is treated with methanol.

  • The resulting solid is filtered off.

  • The crude product is recrystallized from benzene to yield (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione (1.52 g, 61% yield).

Visualizations

The following diagrams illustrate the synthetic pathways for the discussed analog compounds.

Caption: Synthesis of 4-((1H-benzimidazol-2-yl)methyl)morpholine.

Synthesis_of_1H_benzimidazol_2_yl_morpholin_4_yl_methanethione reactant1_thio 2-methylbenzimidazole conditions Heat (215-220 °C, 18h) reactant1_thio->conditions reactant2_thio Morpholine reactant2_thio->conditions reactant3_thio Sulfur reactant3_thio->conditions product_thio (1H-benzimidazol-2-yl) (morpholin-4-yl)methanethione conditions->product_thio Willgerodt–Kindler Reaction

Caption: Synthesis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione.

While no specific signaling pathways involving these analogs were detailed in the searched literature, benzimidazole and morpholine moieties are known to be present in a wide range of biologically active compounds. Further research into the biological activity of these specific analogs could reveal their potential interactions with various cellular pathways.

An In-Depth Technical Guide to the Solubility of 4-(1H-benzo[d]imidazol-2-yl)morpholine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(1H-benzo[d]imidazol-2-yl)morpholine. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on a qualitative assessment based on the molecule's structural features and the general principles of solubility for related compounds. Furthermore, it offers a detailed experimental protocol for determining solubility and a representative synthesis pathway.

Introduction to this compound

The compound this compound is a heterocyclic molecule that incorporates two key pharmacophores: a benzimidazole ring and a morpholine ring. The benzimidazole scaffold is a prominent feature in many biologically active compounds with a wide range of therapeutic applications.[1][2] Similarly, the morpholine ring is a privileged structure in medicinal chemistry, known to improve the physicochemical properties, such as solubility and metabolic stability, of drug candidates.[3][4][5]

Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and in vitro screening processes during drug discovery and development.

Predicted Solubility Profile

The solubility of a compound is primarily governed by its polarity and its ability to form intermolecular interactions (such as hydrogen bonds) with the solvent. The principle of "like dissolves like" is a fundamental guide. The structure of this compound possesses both polar and non-polar characteristics.

  • Benzimidazole Moiety : This fused ring system is aromatic and contains a slightly acidic N-H proton and a basic imine nitrogen. It can act as both a hydrogen bond donor and acceptor. Benzimidazole itself is freely soluble in alcohol and soluble in aqueous acids.[6]

  • Morpholine Moiety : This is a polar, cyclic ether-amine. The oxygen atom and the tertiary nitrogen atom are hydrogen bond acceptors. Morpholine is miscible with water and a wide range of organic solvents.[4][7][8]

Based on this composite structure, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe compound can form strong hydrogen bonds via its N-H group and the nitrogen/oxygen atoms of the morpholine ring with the solvent's hydroxyl groups.[9]
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong dipole-dipole interactions are expected. DMSO and DMF are excellent solvents for many benzimidazole derivatives.[10][11][12]
Intermediate Polarity Acetone, Ethyl AcetateModerateThe compound's polarity is suitable for interaction with these solvents, though likely less favorable than with highly polar aprotic or protic solvents.
Non-polar Hexane, Toluene, Diethyl EtherLowThe significant polarity of the morpholine and benzimidazole N-H groups prevents effective solvation by non-polar solvents.[6][8]
Aqueous Acid 5% Hydrochloric Acid (HCl)HighThe basic nitrogen atoms in both the imidazole and morpholine rings will be protonated to form a highly water-soluble hydrochloride salt.[13][14]
Aqueous Base 5% Sodium Hydroxide (NaOH)LowThe N-H proton on the benzimidazole is weakly acidic and may be deprotonated by a strong base, but this is unlikely to significantly increase solubility in water.

Experimental Protocols

A definitive solubility profile must be determined empirically. The following section provides a detailed methodology for the qualitative assessment of solubility.

This protocol outlines a systematic approach to determine the solubility of a solid compound in various solvents.[13][14][15][16]

Materials and Equipment:

  • Sample of this compound

  • Small test tubes (e.g., 10 x 75 mm)

  • Vortex mixer

  • Graduated pipettes or micropipettes

  • Water bath or heating block

  • Analytical balance

  • Test solvents: Deionized Water, 5% (w/v) HCl, 5% (w/v) NaOH, Methanol, Ethanol, DMSO, Acetonitrile, Ethyl Acetate, Toluene, Hexane.

Procedure:

  • Sample Preparation : Weigh approximately 10 mg of the compound into a clean, dry test tube.

  • Solvent Addition : Add 1.0 mL of the selected solvent to the test tube. This creates an initial concentration of ~10 mg/mL.

  • Room Temperature Agitation : Vigorously agitate the mixture using a vortex mixer for 60 seconds.

  • Initial Observation : Visually inspect the sample against a contrasting background.

    • Soluble : The solid completely dissolves, leaving a clear solution.

    • Sparingly Soluble : A significant portion of the solid dissolves, but some remains undissolved.

    • Insoluble : No significant amount of the solid dissolves.

  • Effect of Heating : If the compound is sparingly soluble or insoluble at room temperature, gently warm the test tube in a water bath (to approx. 50-60°C) for 1-2 minutes while agitating. Observe any changes in solubility. Note if the compound precipitates upon cooling back to room temperature.

  • Recording Data : Record the observations for each solvent, noting the conditions (room temperature or heated).

The logical flow of this experimental procedure is visualized in the diagram below.

G cluster_workflow Experimental Workflow for Solubility Determination start Start: Place ~10 mg of compound in a test tube add_solvent Add 1.0 mL of solvent start->add_solvent vortex Vortex for 60 seconds at RT add_solvent->vortex observe Observe mixture vortex->observe soluble Result: Soluble observe->soluble  Clear solution insoluble_check Insoluble or Sparingly Soluble observe->insoluble_check  Solid remains end End soluble->end heat Warm mixture to 50-60°C insoluble_check->heat observe_heat Observe while warm heat->observe_heat soluble_heat Result: Soluble upon heating observe_heat->soluble_heat  Clear solution insoluble_final Result: Insoluble observe_heat->insoluble_final  Solid remains soluble_heat->end insoluble_final->end

Caption: Workflow for determining the qualitative solubility of a compound.

Visualization of a Representative Synthesis Pathway

While multiple synthetic routes may exist, a common and straightforward method for synthesizing 2-substituted benzimidazole-morpholine derivatives involves the nucleophilic substitution of a reactive intermediate. The diagram below illustrates a representative two-step synthesis for a related compound, 4-((1H-benzo[d]imidazol-2-yl)methyl)morpholine, which provides a logical framework for obtaining the core structure.[10]

G cluster_synthesis Representative Synthesis of a Benzimidazole-Morpholine Derivative reactant1 2-(Chloromethyl)-1H-benzimidazole C₈H₇ClN₂ product 4-((1H-benzo[d]imidazol-2-yl)methyl)morpholine C₁₂H₁₅N₃O reactant1->product reactant2 Morpholine C₄H₉NO reactant2->product reagents K₂CO₃ (Base) Acetonitrile (Solvent) Reflux reagents->product

Caption: A common synthetic route to a benzimidazole-morpholine core.

This reaction typically involves dissolving 2-chloromethyl-1H-benzimidazole in a polar aprotic solvent like acetonitrile, followed by the addition of a base such as potassium carbonate and then morpholine. The mixture is heated under reflux to drive the nucleophilic substitution reaction to completion.

Conclusion

While specific quantitative solubility data for this compound remains to be published, a qualitative analysis of its structure suggests it is a polar molecule with high solubility in polar organic solvents (both protic and aprotic) and aqueous acidic solutions, and poor solubility in non-polar solvents. This predicted profile provides a strong basis for solvent selection in various research and development activities. For definitive data, the experimental protocol provided in this guide offers a systematic and reliable method for empirical determination. This foundational knowledge is essential for advancing the study of this and related compounds in the field of drug development.

References

CAS number 50722-89-9 properties and suppliers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-((1H-Benzo[d]imidazol-2-yl)methyl)morpholine (CAS Number: 50722-89-9)

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, potential biological applications, and suppliers of 4-((1H-Benzo[d]imidazol-2-yl)methyl)morpholine, identified by CAS number 50722-89-9. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical and Physical Properties

4-((1H-Benzo[d]imidazol-2-yl)methyl)morpholine is a heterocyclic organic compound. Its core structure consists of a benzimidazole ring linked to a morpholine moiety via a methylene bridge.

Table 1: Chemical and Physical Properties of CAS 50722-89-9

PropertyValueSource
CAS Number 50722-89-9[1]
IUPAC Name 4-((1H-Benzo[d]imidazol-2-yl)methyl)morpholineN/A
Molecular Formula C₁₂H₁₅N₃O[1]
Molecular Weight 217.27 g/mol [1]
Appearance Yellow to white solid[2]
Melting Point 198-200 °C
Boiling Point Not available[2]
Density Not available[2]
Solubility Not available[2]
Storage Conditions Sealed in a dry place at room temperature (20 to 22 °C)[2]

Synthesis

A detailed experimental protocol for the synthesis of 4-((1H-benzimidazol-2-yl)methyl)morpholine has been reported. The synthesis is a straightforward nucleophilic substitution reaction.

Experimental Protocol: Synthesis of 4-((1H-benzimidazol-2-yl)methyl)morpholine [3]

  • Reactants:

    • 2-(chloromethyl)-1H-benzimidazole

    • Morpholine

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN)

  • Procedure:

    • Dissolve 2-(chloromethyl)-1H-benzimidazole (1.0 equivalent) in acetonitrile.

    • Add potassium carbonate (1.0 equivalent) to the solution.

    • Add morpholine (1.0 equivalent) dropwise to the stirred reaction mixture.

    • Reflux the reaction mixture overnight.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (4:1).

    • Upon completion, allow the mixture to cool to room temperature.

    • Remove the solvent using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified if necessary.

Diagram 1: Synthesis of 4-((1H-benzimidazol-2-yl)methyl)morpholine

G cluster_reactants Reactants cluster_reagents Reagents & Solvent 2_chloromethyl_1H_benzimidazole 2-(chloromethyl)-1H-benzimidazole Reaction Nucleophilic Substitution 2_chloromethyl_1H_benzimidazole->Reaction Morpholine Morpholine Morpholine->Reaction K2CO3 K₂CO₃ K2CO3->Reaction Acetonitrile Acetonitrile Acetonitrile->Reaction Product 4-((1H-Benzo[d]imidazol-2-yl)methyl)morpholine (CAS: 50722-89-9) Reaction->Product

Caption: Synthetic pathway for 4-((1H-Benzo[d]imidazol-2-yl)methyl)morpholine.

Potential Biological Activity and Experimental Protocols

Derivatives of 4-((1H-benzimidazol-2-yl)methyl)morpholine have been investigated for their potential as α-glucosidase inhibitors.[3] α-Glucosidase is an enzyme involved in the breakdown of carbohydrates, and its inhibition is a therapeutic target for managing type 2 diabetes. While the biological activity of the parent compound (CAS 50722-89-9) has not been explicitly reported, the following protocol for its derivatives provides a valuable methodology for assessing its potential in this area.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay [3]

  • Materials:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

    • Test compound (dissolved in a suitable solvent like DMSO)

    • Acarbose (as a positive control)

    • Phosphate buffer (pH 6.8)

  • Procedure:

    • Prepare a solution of α-glucosidase in phosphate buffer.

    • Prepare a solution of the test compound at various concentrations.

    • In a 96-well plate, add the α-glucosidase solution to each well containing the test compound or the positive control.

    • Incubate the plate at a specified temperature (e.g., 37 °C) for a set time (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the pNPG substrate to each well.

    • Incubate the plate again at the same temperature for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a suitable reagent (e.g., sodium carbonate solution).

    • Measure the absorbance of the resulting p-nitrophenol at a specific wavelength (e.g., 405 nm) using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

Diagram 2: Experimental Workflow for α-Glucosidase Inhibition Assay

G Start Start Assay Prepare_Solutions Prepare α-glucosidase, test compound, and pNPG solutions Start->Prepare_Solutions Incubate_Enzyme_Compound Incubate α-glucosidase with test compound Prepare_Solutions->Incubate_Enzyme_Compound Add_Substrate Add pNPG substrate to initiate reaction Incubate_Enzyme_Compound->Add_Substrate Incubate_Reaction Incubate reaction mixture Add_Substrate->Incubate_Reaction Stop_Reaction Stop reaction Incubate_Reaction->Stop_Reaction Measure_Absorbance Measure absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC₅₀ value Calculate_Inhibition->Determine_IC50

References

Spectroscopic and Synthetic Profile of 2-Morpholinyl Benzimidazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data and synthetic methodologies related to 2-morpholinyl benzimidazoles, with a focus on providing available data for compounds structurally related to 4-(1H-benzo[d]imidazol-2-yl)morpholine. Due to the limited availability of published data for the specific title compound (CAS 31075-58-8), this document compiles and presents spectroscopic information for closely related analogues to serve as a valuable reference for researchers in the field.

Introduction

Benzimidazole and morpholine are two privileged heterocyclic scaffolds frequently incorporated into the design of novel therapeutic agents due to their diverse pharmacological activities. The combination of these two moieties in a single molecular entity has been explored for various applications, including but not limited to, antimicrobial, anti-inflammatory, and anticancer agents. This guide focuses on the characterization of such hybrid molecules, providing a foundational understanding for their identification and synthesis.

Spectroscopic Data of Structurally Related Compounds

1H NMR Data of 4-((1H-benzo[d]imidazol-2-yl)methyl)morpholine Derivatives

Solvent: DMSO-d6

ProtonsChemical Shift (δ ppm)Multiplicity
Morpholine-H2.34 - 2.42m
Morpholine-H3.25 - 3.35m
CH2-Morpholine3.95 - 4.34s
Aromatic-H7.22 - 7.73m
NH (Amide)10.36 - 11.98s
CH2-Ph5.66 - 5.78s
CH2-CO5.98 - 5.99s

Note: Data is compiled from studies on N-substituted derivatives of 4-((1H-benzimidazol-2-yl)methyl)morpholine. The chemical shifts are ranges observed across different derivatives.

Mass Spectrometry Data of 4-((1H-benzo[d]imidazol-2-yl)methyl)morpholine Derivatives
Compound ClassIonization ModeCalculated m/z [M-Cl]+Found m/z
1-Benzyl-3-(2-((phenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride derivativesESI+455 - 519455 - 519

Note: The mass spectrometry data corresponds to the cationic species of various N-substituted derivatives after the loss of the chloride counter-ion.

Experimental Protocols

A detailed experimental protocol for the synthesis of the specific title compound is not available. However, a general and plausible synthetic route can be extrapolated from the synthesis of the closely related compound, 4-((1H-benzimidazol-2-yl)methyl)morpholine. This involves the nucleophilic substitution of a halogenated 2-(halomethyl)-1H-benzimidazole with morpholine. A hypothetical protocol for the synthesis of the title compound, this compound, could involve the reaction of 2-chloro-1H-benzo[d]imidazole with morpholine in the presence of a suitable base and solvent.

Hypothetical Synthesis of this compound:

A mixture of 2-chloro-1H-benzo[d]imidazole (1.0 eq.), morpholine (1.2 eq.), and a non-nucleophilic base such as potassium carbonate (2.0 eq.) in a polar aprotic solvent like acetonitrile or DMF would be stirred at an elevated temperature (e.g., 80-100 °C) until the reaction is complete, as monitored by thin-layer chromatography. Upon completion, the reaction mixture would be cooled to room temperature, and the solvent removed under reduced pressure. The residue would then be partitioned between water and an organic solvent like ethyl acetate. The organic layer would be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product would be purified by column chromatography on silica gel to afford the desired this compound.

General Protocol for Spectroscopic Analysis:

  • NMR Spectroscopy: 1H and 13C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples would be dissolved in a suitable deuterated solvent, such as DMSO-d6 or CDCl3, with tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra would be recorded on an FT-IR spectrometer. Samples could be analyzed as a KBr pellet or as a thin film.

  • Mass Spectrometry (MS): Mass spectra would be obtained using an electrospray ionization (ESI) mass spectrometer to determine the molecular weight of the compound.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of 2-morpholinyl benzimidazole derivatives.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_data Data Analysis start Starting Materials (e.g., 2-chloro-1H-benzimidazole, Morpholine) reaction Chemical Reaction (e.g., Nucleophilic Substitution) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Purified Product (this compound) purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Structure Elucidation & Data Interpretation nmr->analysis ir->analysis ms->analysis

Caption: General workflow for the synthesis and spectroscopic characterization of 2-morpholinyl benzimidazoles.

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 4-(1H-benzo[d]imidazol-2-yl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of 4-(1H-benzo[d]imidazol-2-yl)morpholine derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed examination of their three-dimensional architecture, experimental procedures for their synthesis and crystallization, and insights into their mechanism of action through relevant signaling pathways.

Core Structural Insights from X-ray Crystallography

The precise arrangement of atoms within a molecule is fundamental to understanding its physical and chemical properties, as well as its biological activity. X-ray crystallography has been instrumental in elucidating the solid-state structures of several this compound derivatives. The key quantitative data from these studies are summarized below, providing a basis for comparative analysis.

Crystallographic Data Summary
Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
(1H-benzimidazol-2-yl)(morpholin-4-yl)methanethioneC₁₂H₁₃N₃OSMonoclinicP2₁/c13.393(3)7.159(1)12.872(3)90108.99(3)90[1]
1-{2-Benzyloxy-2-[4-(morpholin-4-yl)phenyl]ethyl}-1H-benzimidazoleC₂₆H₂₇N₃O₂TriclinicP-19.4719(3)10.5057(3)11.8110(4)96.824(3)108.953(4)98.312(3)[2]

Experimental Protocols: Synthesis and Crystallization

The successful determination of a crystal structure is contingent upon the synthesis of high-quality single crystals. The following sections detail the experimental methodologies employed for the synthesis and crystallization of the highlighted derivatives.

Synthesis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione[1]

This compound was synthesized using the Willgerodt–Kindler reaction. A mixture of 2-methylbenzimidazole (1.32 g, 10 mmol), morpholine (1.68 ml, 20 mmol), and sulfur (0.96 g, 30 mmol) was heated at 175-180°C for 18 hours. After cooling, the excess morpholine was removed by evaporation, and the residue was treated with methanol. The resulting solid was collected by filtration and recrystallized from benzene to yield the final product. Single crystals suitable for X-ray diffraction were obtained from this recrystallization process.

Synthesis of 1-{2-Benzyloxy-2-[4-(morpholin-4-yl)phenyl]ethyl}-1H-benzimidazole[2]

The synthesis of this derivative involves a multi-step process, with the final product being crystallized for structural analysis. The detailed synthetic route is outlined in the referenced publication. Single crystals suitable for X-ray analysis were grown from a solution of the compound.

Mechanism of Action: Inhibition of VEGFR-2 Signaling Pathway

Several benzimidazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels. This process is crucial for tumor growth and metastasis. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a cascade of intracellular signaling events. The diagram below illustrates the general experimental workflow for synthesizing and analyzing these compounds, followed by a depiction of the VEGFR-2 signaling pathway and the inhibitory action of benzimidazole derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis Reactants Benzimidazole & Morpholine Precursors Reaction Chemical Synthesis (e.g., Condensation) Reactants->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Biological Biological Activity Assay Purification->Biological Crystallization Single Crystal Growth Spectroscopy->Crystallization XRD X-ray Diffraction Analysis Crystallization->XRD Structure Crystal Structure Determination XRD->Structure

General experimental workflow for the synthesis and analysis of benzimidazole derivatives.

VEGFR2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K RAS RAS P_VEGFR2->RAS AKT Akt PI3K->AKT RAF RAF RAS->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis Migration Cell Migration Benzimidazole 4-(1H-benzo[d]imidazol-2-yl) morpholine Derivative Benzimidazole->P_VEGFR2 Inhibition

VEGFR-2 signaling pathway and the inhibitory action of benzimidazole derivatives.

The binding of benzimidazole derivatives to the ATP-binding site of the VEGFR-2 kinase domain prevents its autophosphorylation, thereby blocking the downstream signaling cascades that lead to angiogenesis.[3][4][5] This inhibitory action makes these compounds promising candidates for anticancer therapies.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound derivatives, supported by quantitative crystallographic data and experimental protocols. The elucidation of their three-dimensional structures, in conjunction with an understanding of their inhibitory effects on key biological pathways such as VEGFR-2 signaling, offers a solid foundation for the rational design and development of novel therapeutic agents. Further crystallographic studies on a wider range of derivatives will continue to be invaluable in refining the structure-activity relationships for this important class of molecules.

References

In-Depth Technical Guide: Stability and Degradation of 4-(1H-benzo[d]imidazol-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the stability and degradation pathways of 4-(1H-benzo[d]imidazol-2-yl)morpholine, a critical analysis for researchers, scientists, and drug development professionals.

Abstract

This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the benzimidazole and morpholine scaffolds in bioactive molecules. Understanding the stability and degradation profile of this compound is paramount for its potential development as a therapeutic agent. This technical guide synthesizes the available information on its chemical stability under various stress conditions, including hydrolysis, oxidation, photolysis, and thermolysis, in line with the principles of forced degradation studies recommended by the International Council for Harmonisation (ICH) guidelines. While direct experimental studies on this specific molecule are limited, this guide extrapolates potential degradation pathways based on the known reactivity of its constituent functional groups and related structures. This document aims to provide a foundational understanding for an audience of researchers, scientists, and drug development professionals, enabling the design of robust stability-indicating analytical methods and appropriate formulation strategies.

Introduction to this compound

The molecule this compound incorporates two key heterocyclic systems: a benzimidazole ring and a morpholine ring. The benzimidazole moiety is a well-known pharmacophore present in a variety of approved drugs with diverse therapeutic activities. The morpholine ring is often introduced into drug candidates to enhance aqueous solubility and metabolic stability. The stability of such a molecule is a critical quality attribute that influences its safety, efficacy, and shelf-life. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[1] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to predict its degradation profile.[2]

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under forced stress conditions. The primary mechanisms of drug degradation are hydrolysis, oxidation, and photolysis.[3]

Hydrolytic Degradation

Hydrolysis involves the reaction of a substance with water, which can be catalyzed by acidic or basic conditions.[2] The benzimidazole ring is generally stable to hydrolysis. However, the morpholine ring, being a cyclic ether and an amine, could be susceptible to degradation under extreme pH and temperature conditions, although it is generally considered a stable moiety. Given the lack of highly labile functional groups such as esters or amides directly attached to the core rings in a manner that would suggest easy cleavage, this compound is expected to exhibit significant hydrolytic stability.

Oxidative Degradation

Oxidation is a common degradation pathway for many pharmaceuticals and often involves free radical mechanisms or reactions with peroxides.[3][4] The tertiary amine within the morpholine ring and the secondary amine in the benzimidazole ring are potential sites for oxidation. Oxidation of the morpholine nitrogen could lead to the formation of an N-oxide, a known degradation pathway for other morpholine-containing compounds.[5] The benzimidazole ring can also undergo oxidative degradation, potentially leading to ring-opened impurities.

  • Hypothetical Oxidative Degradation Pathway

    A potential oxidative degradation pathway could initiate with the oxidation of the morpholine nitrogen to form an N-oxide intermediate. Further degradation could lead to ring-opening of the morpholine moiety.

    Oxidative Degradation This compound This compound N-oxide_Intermediate N-oxide Intermediate This compound->N-oxide_Intermediate Oxidation (e.g., H₂O₂) Ring-Opened_Products Ring-Opened Products N-oxide_Intermediate->Ring-Opened_Products Further Degradation

    Figure 1. Hypothetical oxidative degradation pathway of this compound.

Photodegradation

Photodegradation involves the degradation of a molecule upon exposure to light.[6] The benzimidazole ring system, being aromatic, can absorb UV radiation, which may lead to photolytic cleavage or rearrangement. The extent of degradation depends on the wavelength of light and the presence of photosensitizers. While specific data for this compound is not available, other benzimidazole derivatives have shown susceptibility to photodegradation.

Thermal Degradation

Thermal degradation occurs when a substance is exposed to high temperatures. The stability of the molecule at elevated temperatures is crucial for manufacturing processes such as drying and for determining appropriate storage conditions. While studies on the thermal degradation of morpholine in the context of CO2 capture suggest it is relatively stable, the overall thermal stability of the target compound would need to be determined experimentally.[7][8]

Experimental Protocols for Stability and Degradation Studies

While specific experimental data for this compound is not publicly available, a standard set of forced degradation studies can be proposed based on ICH guidelines.[1]

General Workflow for Forced Degradation

A typical workflow for conducting forced degradation studies involves stress sample generation, followed by analysis using a stability-indicating analytical method, and finally, characterization of any significant degradation products.

Forced Degradation Workflow cluster_stress Stress Conditions Hydrolysis Hydrolysis Analysis Analysis by Stability-Indicating Method (e.g., HPLC) Hydrolysis->Analysis Oxidation Oxidation Oxidation->Analysis Photolysis Photolysis Photolysis->Analysis Thermolysis Thermolysis Thermolysis->Analysis API Drug Substance (this compound) API->Hydrolysis API->Oxidation API->Photolysis API->Thermolysis Characterization Degradant Characterization (e.g., LC-MS, NMR) Analysis->Characterization Pathway Elucidation of Degradation Pathway Characterization->Pathway

References

The Pharmacological Potential of Benzimidazole-Morpholine Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fusion of the benzimidazole nucleus with a morpholine ring has given rise to a versatile scaffold with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antimicrobial, anti-inflammatory, and other key pharmacological properties of these hybrid molecules. The information is presented to facilitate further research and drug development endeavors in this promising area of medicinal chemistry.

Anticancer Activity

Benzimidazole-morpholine derivatives have emerged as a significant class of anticancer agents, with many exhibiting potent activity against various cancer cell lines. A primary mechanism of action for many of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[1][2]

Quantitative Anticancer and VEGFR-2 Inhibition Data

The following table summarizes the in vitro cytotoxicity and VEGFR-2 inhibitory activities of selected benzimidazole-morpholine derivatives.

Compound IDCancer Cell LineCytotoxicity IC₅₀ (µM)VEGFR-2 Inhibition IC₅₀ (µM)Reference
5h HT-29 (Colon)Not specified0.049 ± 0.002[1]
5j HT-29 (Colon)9.657 ± 0.1490.098 ± 0.011[1][2]
5c HT-29 (Colon)17.750 ± 1.7680.915 ± 0.027[1][2]
Sorafenib (Ref.) --0.037 ± 0.001[1]
Signaling Pathway: VEGFR-2 Inhibition

The inhibition of VEGFR-2 by benzimidazole-morpholine scaffolds disrupts downstream signaling cascades that are essential for endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis. A simplified representation of this pathway is provided below.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Raf Raf PLCg->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) mTOR->Angiogenesis ERK->Angiogenesis Benzimidazole_Morpholine Benzimidazole-Morpholine Scaffold Benzimidazole_Morpholine->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by benzimidazole-morpholine scaffolds.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

1. Cell Seeding:

  • Human cancer cells (e.g., HT-29) are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well.

  • The cells are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • The benzimidazole-morpholine derivatives are dissolved in DMSO to prepare stock solutions.

  • Serial dilutions of the compounds are prepared in the culture medium.

  • The medium from the wells is replaced with the medium containing different concentrations of the test compounds.

  • The plates are incubated for another 48-72 hours.

3. MTT Addition and Incubation:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The plate is shaken for 15 minutes to ensure complete dissolution.

  • The absorbance is measured at 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Activity

The benzimidazole-morpholine scaffold has demonstrated significant potential in the development of new antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[3][4]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative benzimidazole-morpholine derivatives.

Compound IDBacterial StrainMIC₅₀ (µg/mL)Reference DrugRef. Drug MIC₅₀ (µg/mL)Reference
2b Pseudomonas aeruginosa ATCC 278530.0156Chloramphenicol>250[5]
2c Pseudomonas aeruginosa ATCC 27853125Chloramphenicol250[5]
2m Pseudomonas aeruginosa ATCC 27853125Chloramphenicol250[5]
3b Gram-positive & Gram-negative bacteriaPotent Inhibition--[3][4]
3e Fungal pathogensPotent Inhibition--[3][4]
Proposed Mechanism: DNA Gyrase Inhibition

One of the proposed mechanisms for the antibacterial action of some benzimidazole derivatives is the inhibition of DNA gyrase, an essential enzyme in bacteria that controls DNA topology and is critical for DNA replication and repair.

DNA_Gyrase_Inhibition cluster_bacterial_cell Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA/GyrB) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase DNA_Replication DNA Replication & Transcription Supercoiled_DNA->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to Benzimidazole_Morpholine Benzimidazole-Morpholine Scaffold Benzimidazole_Morpholine->DNA_Gyrase Inhibits ATP binding site (GyrB)

Caption: Proposed inhibition of bacterial DNA gyrase by benzimidazole-morpholine scaffolds.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a common procedure.

1. Preparation of Bacterial Inoculum:

  • A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).

2. Preparation of Compound Dilutions:

  • The benzimidazole-morpholine compounds are dissolved in DMSO.

  • A two-fold serial dilution of each compound is prepared in a 96-well microtiter plate using the broth medium.

3. Inoculation and Incubation:

  • Each well is inoculated with the standardized bacterial suspension.

  • The plates are incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

  • Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

Anti-inflammatory Activity

Certain benzimidazole-morpholine derivatives have shown promising anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[6]

Quantitative Anti-inflammatory and COX-2 Inhibition Data
Compound IDIn vivo Activity (% inhibition, carrageenan-induced rat paw edema)In vitro COX-2 Inhibition IC₅₀ (µM)Reference
5g 74.17 ± 1.288.00[6]
5o Not specified11.4[6]
5q Not specified13.7[6]
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard model to evaluate the acute anti-inflammatory activity of compounds.

1. Animal Preparation:

  • Wistar rats are fasted overnight before the experiment.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

2. Compound Administration:

  • The test compounds are administered orally or intraperitoneally at a specific dose.

  • The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

3. Induction of Inflammation:

  • One hour after compound administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema:

  • The paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.

5. Data Analysis:

  • The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Experimental Workflow: In Vivo Anti-inflammatory Assay

Paw_Edema_Workflow start Start animal_prep Animal Preparation (Fasting, Paw Measurement) start->animal_prep compound_admin Compound Administration (Test, Control, Standard) animal_prep->compound_admin inflammation_induction Inflammation Induction (Carrageenan Injection) compound_admin->inflammation_induction paw_measurement Paw Volume Measurement (Hourly for 4h) inflammation_induction->paw_measurement data_analysis Data Analysis (% Inhibition Calculation) paw_measurement->data_analysis end End data_analysis->end

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Other Biological Activities

The benzimidazole-morpholine scaffold has also been explored for other therapeutic targets, including acetylcholinesterase (AChE) and monoamine oxidase (MAO) inhibition, which are relevant for neurodegenerative diseases.[5][7]

Quantitative AChE and MAO Inhibitory Data

While specific IC₅₀ values for benzimidazole-morpholine scaffolds are less abundant in the readily available literature, several studies indicate their potential as inhibitors of these enzymes. For instance, some 2-(4-substituted phenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole derivatives were screened for their inhibitory activities against AChE, MAO-A, and MAO-B, with some compounds showing a better inhibitory profile against MAO-B.

Synthesis of Benzimidazole-Morpholine Scaffolds

A general and versatile approach to the synthesis of these scaffolds often involves a multi-step process. A common strategy is the initial formation of the benzimidazole core, followed by the introduction of the morpholine moiety.

General Synthesis Workflow

Synthesis_Workflow start Starting Materials (o-phenylenediamine, -substituted aldehyde/acid) step1 Step 1: Benzimidazole Ring Formation (Condensation/Cyclization) start->step1 intermediate1 2-Substituted Benzimidazole step1->intermediate1 step2 Step 2: Introduction of Morpholine (e.g., Mannich reaction with formaldehyde and morpholine) intermediate1->step2 final_product Benzimidazole-Morpholine Scaffold step2->final_product step3 Further Functionalization (e.g., Schiff base formation, coupling reactions) final_product->step3

Caption: A general synthetic workflow for benzimidazole-morpholine scaffolds.

Conclusion

The benzimidazole-morpholine scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The data and protocols summarized in this guide highlight the significant potential of these compounds, particularly in the fields of oncology, infectious diseases, and inflammation. The versatility of the scaffold allows for extensive chemical modification, paving the way for the development of novel, potent, and selective therapeutic agents. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of these compounds is warranted to fully exploit their therapeutic potential.

References

The Structure-Activity Relationship of 4-(1H-benzo[d]imidazol-2-yl)morpholine Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-(1H-benzo[d]imidazol-2-yl)morpholine analogues, a class of compounds demonstrating significant potential across various therapeutic areas. The benzimidazole-morpholine scaffold has been identified as a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of how structural modifications to this core influence its pharmacological effects.

The fusion of the benzimidazole ring, a bioisostere of natural nucleotides that readily interacts with biopolymers, with the morpholine moiety has given rise to novel compounds with diverse pharmacological profiles.[1] These hybrid molecules have been investigated for their potential as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents.[1][2][3] This guide will summarize key findings, present quantitative data in a structured format, detail experimental protocols for pivotal studies, and visualize relevant biological pathways and experimental workflows.

Anti-inflammatory and Neuroprotective Activities

A notable study explored a series of 2-(4-substituted phenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole derivatives as dual inhibitors of cyclooxygenase (COX) enzymes and monoamine oxidases (MAO), highlighting their potential in treating inflammatory diseases and neurodegenerative disorders like Alzheimer's disease.[1][4]

Structure-Activity Relationship for COX Inhibition

The inhibitory activity of these analogues against COX-1 and COX-2 enzymes was found to be significantly influenced by the nature of the substituent on the 4-position of the phenyl ring at the 2-position of the benzimidazole core. The key quantitative data from this study are summarized in the table below.

CompoundR (Substituent at 4-position)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
2b -OCH₃0.060.04
2j -OC₂H₅0.080.06
2c -Cl>100>100
2g -Br>100>100
2i -N(CH₃)₂>100>100
2m -NO₂21.3015.60
Celecoxib (Standard) 1.900.09
Indomethacin (Standard) 0.111.80

Table 1: Inhibitory concentrations (IC₅₀) of this compound analogues against COX-1 and COX-2 enzymes.[5]

The SAR study reveals that small, electron-donating groups at the 4-position of the phenyl ring are crucial for potent COX inhibition. Specifically, the methoxy (2b ) and ethoxy (2j ) derivatives exhibited the highest inhibitory activity against both COX-1 and COX-2, with IC₅₀ values in the nanomolar range.[4][5] In contrast, the presence of bulky or electron-withdrawing groups, such as chloro (2c ), bromo (2g ), and dimethylamino (2i ), led to a significant loss of activity.[6] The nitro-substituted analogue (2m ) showed moderate activity.[5] Interestingly, compounds 2b and 2j demonstrated a favorable profile as dual inhibitors of both COX isoforms.[1]

Experimental Protocols

The synthesis of the target compounds was accomplished in a two-step process under microwave irradiation.[1]

  • Step 1: Synthesis of 2-(4-substituted phenyl)-1H-benzimidazoles: An equimolar mixture of o-phenylenediamine and a 4-substituted benzaldehyde was irradiated in the presence of a catalytic amount of p-toluenesulfonic acid in ethanol.

  • Step 2: N-alkylation with 4-(2-chloroethyl)morpholine hydrochloride: The synthesized 2-(4-substituted phenyl)-1H-benzimidazole was then reacted with 4-(2-chloroethyl)morpholine hydrochloride in the presence of potassium carbonate under microwave irradiation to yield the final product.[6]

The structures of all synthesized compounds were confirmed using FT-IR, ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.[4]

The inhibitory activity of the compounds on COX-1 and COX-2 was determined using an enzyme immunoassay (EIA) kit. The assay measures the conversion of arachidonic acid to prostaglandin F2α (PGF2α).

  • The compounds were dissolved in DMSO and pre-incubated with the respective COX enzyme (ovine COX-1 or human recombinant COX-2) in a reaction buffer containing arachidonic acid.

  • The reaction was initiated by the addition of arachidonic acid and incubated for a specified time at 37°C.

  • The reaction was terminated, and the amount of PGF2α produced was quantified using a specific EIA kit according to the manufacturer's instructions.

  • IC₅₀ values were calculated from the concentration-response curves.

Signaling Pathway

COX_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA₂ PGH2 Prostaglandin H₂ Arachidonic_Acid->PGH2 COX-1 / COX-2 PLA2 Phospholipase A₂ COX_Enzymes COX-1 / COX-2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Analogues Benzimidazole-Morpholine Analogues (2b, 2j) Analogues->COX_Enzymes

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

Anticancer Activity: VEGFR-2 Inhibition

Another promising therapeutic application of benzimidazole-morpholine analogues is in oncology. A series of morpholine-benzimidazole-oxadiazole derivatives were synthesized and evaluated for their anticancer potential, specifically as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[3]

Structure-Activity Relationship for VEGFR-2 Inhibition

The inhibitory potency against VEGFR-2 was highly dependent on the substitution pattern on the terminal phenyl ring.

CompoundR (Substituent on Phenyl Ring)VEGFR-2 IC₅₀ (µM)Cytotoxicity HT-29 IC₅₀ (µM)
5h 3,4-dichloro0.0499.657
5j 4-nitro0.09817.750
5c 4-methoxy0.915>50
Sorafenib (Standard) 0.0375.8

Table 2: VEGFR-2 inhibitory activity and cytotoxicity of morpholine-benzimidazole-oxadiazole derivatives.[3]

The data clearly indicates that electron-withdrawing groups on the phenyl ring enhance VEGFR-2 inhibition. The 3,4-dichloro substituted analogue (5h ) was the most potent inhibitor, with an IC₅₀ value comparable to the standard drug sorafenib.[3] The 4-nitro derivative (5j ) also showed significant inhibitory activity. In contrast, the electron-donating methoxy group in compound 5c resulted in a considerable decrease in potency.[3] These findings suggest that the electronic properties of the substituent play a critical role in the interaction with the ATP-binding pocket of VEGFR-2.

Experimental Protocols

The multi-step synthesis involved the following key transformations:[3]

  • Synthesis of 4-morpholinobenzaldehyde.

  • Formation of the benzimidazole ring to yield methyl 2-(4-morpholinophenyl)-1H-benzo[d]imidazole-6-carboxylate.

  • Conversion to the corresponding carbohydrazide.

  • Cyclization to form the 1,3,4-oxadiazole-2-thiol intermediate.

  • Finally, reaction with substituted phenacyl bromides to obtain the target compounds.

The VEGFR-2 inhibitory activity was assessed using a kinase assay kit. The assay measures the amount of ADP produced from the kinase reaction.

  • The compounds were incubated with the VEGFR-2 enzyme in a reaction buffer containing ATP and a suitable substrate.

  • The kinase reaction was allowed to proceed for a specific duration at room temperature.

  • The reaction was stopped, and the amount of ADP produced was quantified using a luminescence-based detection reagent.

  • IC₅₀ values were determined from the dose-response curves.

The cytotoxicity of the compounds was evaluated against the HT-29 human colon cancer cell line and NIH3T3 normal fibroblast cells using the MTT assay.[3]

  • Cells were seeded in 96-well plates and treated with various concentrations of the compounds for 48 hours.

  • MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals.

  • The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability was calculated, and the IC₅₀ values were determined.

Signaling Pathway and Experimental Workflow

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis Analogues Benzimidazole-Morpholine Analogues (5h, 5j) Analogues->VEGFR2

Caption: Inhibition of the VEGFR-2 Signaling Pathway.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_sar SAR Analysis Start Starting Materials Synthesis Multi-step Synthesis (Microwave-assisted) Start->Synthesis Purification Purification (Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization In_Vitro_Assays In Vitro Enzyme Assays (COX, VEGFR-2) Characterization->In_Vitro_Assays Cell_Based_Assays Cell-based Assays (MTT - Cytotoxicity) Characterization->Cell_Based_Assays Data_Analysis Data Analysis (IC₅₀ Determination) In_Vitro_Assays->Data_Analysis Cell_Based_Assays->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Caption: General Experimental Workflow for SAR Studies.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the critical importance of substituent patterns in dictating the biological activity and target selectivity of these analogues. For anti-inflammatory and neuroprotective activities via COX inhibition, small, electron-donating groups on the phenyl ring are favored. Conversely, for anticancer activity through VEGFR-2 inhibition, electron-withdrawing substituents are beneficial. These findings provide a rational basis for the design and optimization of future generations of benzimidazole-morpholine derivatives with enhanced potency and selectivity for a range of diseases. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this promising class of compounds.

References

The Discovery of Novel Benzimidazole Derivatives for Therapeutic Use: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The benzimidazole scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its structural similarity to naturally occurring purines.[1][2] This unique feature allows benzimidazole derivatives to interact readily with a wide range of biological macromolecules, making them a cornerstone in the development of new therapeutic agents.[1][3] These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] In oncology, benzimidazole derivatives have emerged as particularly promising candidates, targeting various hallmarks of cancer through diverse mechanisms of action such as the inhibition of key signaling kinases, disruption of microtubule dynamics, and induction of apoptosis.[1][4][5] Their versatility and amenability to chemical modification have made them a focal point for the design of targeted and precision medicines.[1] This technical guide provides an in-depth overview for researchers and drug development professionals on the discovery of novel benzimidazole derivatives, focusing on their therapeutic applications, quantitative biological data, detailed experimental protocols, and the signaling pathways they modulate.

Core Mechanisms of Action in Oncology

Novel benzimidazole derivatives exert their anticancer effects through several key mechanisms. Understanding these pathways is crucial for the rational design of next-generation therapeutics.

  • Inhibition of Angiogenesis (VEGFR-2 Pathway): Many benzimidazole compounds are potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.[1][5] By blocking the ATP-binding site of VEGFR-2, these derivatives inhibit its autophosphorylation and downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are critical for endothelial cell proliferation, migration, and survival.[6][7]

  • Microtubule Disruption: A significant class of benzimidazole derivatives functions as microtubule-destabilizing agents, similar to vinca alkaloids.[5][8] They bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[9][10] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[4][5]

  • Kinase Inhibition (EGFR & BRAF): Beyond angiogenesis, benzimidazoles have been developed as inhibitors of other critical oncogenic kinases. This includes the epidermal growth factor receptor (EGFR) and the BRAF kinase, particularly the V600E mutant, which are drivers in various cancers.[11] Inhibition of these pathways blocks signals that promote cell proliferation and survival.[1][11]

  • Induction of Apoptosis: Ultimately, most effective anticancer benzimidazoles induce programmed cell death, or apoptosis. This can be a direct consequence of cell cycle arrest or the inhibition of survival signaling pathways.[4][11] Mechanistic studies often show an increase in pro-apoptotic proteins like Bax and caspases, and a decrease in anti-apoptotic proteins like Bcl-2.[11]

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the cytotoxic activity (IC50 values) of selected novel benzimidazole derivatives against various human cancer cell lines, showcasing the potency and spectrum of activity achieved through chemical modifications.

Table 1: IC50 Values (in µM) of Benzimidazole Derivatives as Kinase Inhibitors

Compound IDTarget(s)MCF-7 (Breast)HCT-116 (Colon)HepG2 (Liver)A549 (Lung)HeLa (Cervical)Reference
Compound 32 EGFR, Topo I8.343.874.17-5.57[4]
Compound 4c EGFR, BRAFV600E-----[11]
Compound 4e EGFR, BRAFV600E-----[11]
Compound 4r VEGFR-20.5--0.3-[12]
Compound 4s VEGFR-2-----[12]
Compound 6i EGFR0.028----[13]
Compound 10e EGFR0.024----[13]
VIc mTOR/PI3K---89-[14]

Note: A dash (-) indicates that data was not provided in the cited source for that specific cell line.

Table 2: IC50 Values (in µM) of Benzimidazole Derivatives as Tubulin Polymerization Inhibitors

Compound IDTargetSK-Mel-28 (Melanoma)MCF-7 (Breast)A549 (Lung)HeLa (Cervical)Reference
Compound 7n Tubulin2.55 - 17.89---[8]
Compound 7u Tubulin2.55 - 17.89---[8]
Compound 3a Tubulin--0.096 - 0.320.096 - 0.32[4]
Compound 3b Tubulin--0.096 - 0.320.096 - 0.32[4]
Compound 14d Tubulin-5.61--[15]
Compound 14o Tubulin-6.84--[15]

Note: A dash (-) indicates that data was not provided in the cited source for that specific cell line.

Visualizing Pathways and Processes

Diagrams created using Graphviz provide a clear visual representation of the complex biological pathways and experimental workflows involved in benzimidazole derivative discovery.

Logical and Experimental Workflows

A typical workflow for the discovery and preclinical evaluation of novel benzimidazole derivatives follows a multi-step process from chemical synthesis to biological validation.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation a Design & Synthesis of Novel Derivatives b Structural Characterization (NMR, MS, IR) a->b c Cytotoxicity Screening (MTT Assay) b->c d Target-Based Assays (e.g., Kinase, Tubulin) c->d e Mechanism of Action (Cell Cycle, Apoptosis) d->e f Xenograft Tumor Model in Mice e->f g Efficacy & Toxicity Assessment f->g h Pharmacokinetic Studies f->h i Lead Compound Identification

Caption: Drug discovery workflow for benzimidazole derivatives.
Signaling Pathways

VEGFR-2 Signaling Pathway

The inhibition of the VEGFR-2 signaling cascade is a primary mechanism for the anti-angiogenic effects of many benzimidazole derivatives.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascades cluster_3 Cellular Response VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Migration VEGFR2->Migration Permeability Permeability VEGFR2->Permeability BZD Benzimidazole Derivative BZD->VEGFR2 Inhibits MAPK Ras-Raf-MEK-ERK (MAPK Pathway) PLCg->MAPK Akt Akt PI3K->Akt Proliferation Proliferation & Survival MAPK->Proliferation Akt->Proliferation

Caption: Inhibition of VEGFR-2 signaling by benzimidazoles.

Tubulin Polymerization Inhibition

Benzimidazole derivatives that act as microtubule inhibitors interfere with the dynamic equilibrium of tubulin polymerization, a process essential for cell division.

G Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization BZD Benzimidazole Derivative BZD->Tubulin Binds to Colchicine Site CellCycle Cell Cycle Arrest (G2/M Phase) Microtubule->CellCycle Disruption Leads to Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition.

Experimental Protocols

Detailed and reproducible methodologies are fundamental to drug discovery. The following sections provide protocols for key assays used in the evaluation of benzimidazole derivatives.

General Synthesis of 2-Substituted Benzimidazoles

A common and effective method for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine with an aldehyde.[16][17]

  • Reactant Preparation: Dissolve o-phenylenediamine (1 equivalent) and a substituted benzaldehyde (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).[12][16]

  • Catalyst/Reagent Addition: Add an oxidizing agent or catalyst. A common choice is sodium metabisulfite (Na2S2O5).[12][16]

  • Reaction Conditions: The reaction mixture can be refluxed for several hours or heated using microwave irradiation for a shorter duration (e.g., 10 minutes) to accelerate the reaction.[12]

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the product. Filter the crude product, wash it with water, and then purify it by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final 2-substituted benzimidazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.[12][16]

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[18][19][20]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the benzimidazole test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin or doxorubicin).[19]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.[21]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[20]

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.[9][22]

  • Reagent Preparation: Reconstitute lyophilized, purified tubulin protein (>99% pure) on ice in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[22] Prepare a polymerization buffer containing GTP and a fluorescent reporter dye that binds to polymerized microtubules.[9][22]

  • Compound Preparation: Prepare 10x stocks of the test benzimidazole compounds and controls (e.g., nocodazole as an inhibitor, paclitaxel as an enhancer) in general tubulin buffer.[22]

  • Assay Setup: In a pre-warmed (37°C) black, opaque 96-well plate, add the 10x compound stocks.

  • Initiation of Polymerization: Initiate the reaction by adding the tubulin reaction mix (at a final concentration of ~2 mg/mL) to each well.

  • Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 60-90 minutes at the appropriate excitation/emission wavelengths for the reporter dye.[10]

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[8]

In Vivo Xenograft Tumor Model

This protocol outlines a generalized procedure for evaluating the anticancer efficacy of a lead benzimidazole compound in an animal model.[23]

  • Animal Housing: Use immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old) housed in a sterile, pathogen-free environment.[23]

  • Tumor Implantation: Culture human cancer cells (e.g., HCT-116, PC-3) to ~80% confluency. Harvest, wash, and resuspend the cells in a suitable medium like PBS or Matrigel. Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of each mouse.[1][23]

  • Tumor Growth and Randomization: Monitor the mice regularly for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.[23]

  • Treatment Administration: Administer the benzimidazole derivative to the treatment group via a specified route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle alone.[1][23]

  • Monitoring and Measurement: Measure tumor volume (using calipers) and body weight two to three times per week. Monitor the animals for any signs of toxicity.[1]

  • Endpoint and Analysis: Terminate the study when tumors in the control group reach a predetermined maximum size or at a specified time point. Euthanize the mice, and excise and weigh the tumors. The tumors can be further processed for analysis like immunohistochemistry to evaluate target engagement and pharmacodynamic effects.[23]

Conclusion

The benzimidazole scaffold remains a highly valuable and versatile platform in the ongoing search for novel therapeutic agents. Its proven success in targeting key oncogenic pathways, such as VEGFR-2 and tubulin polymerization, underscores its importance in cancer drug discovery. This guide provides a foundational framework for researchers, outlining the critical mechanisms, quantitative evaluation methods, and detailed experimental protocols necessary to advance the development of new benzimidazole-based therapies. By integrating rational design, robust biological screening, and mechanistic studies, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical entity.

References

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of 4-(1H-benzo[d]imidazol-2-yl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient one-pot synthesis of 4-(1H-benzo[d]imidazol-2-yl)morpholine derivatives. This class of compounds holds significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The morpholine moiety is a versatile scaffold in drug discovery, known to improve physicochemical properties such as solubility and bioavailability.[4][5]

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds present in various clinically used drugs.[1] The fusion of a benzene ring with imidazole results in a bicyclic system that can interact with a wide range of biological targets. The incorporation of a morpholine ring at the 2-position of the benzimidazole core has been shown to enhance biological activity.[6][7] Traditional multi-step syntheses of these derivatives can be time-consuming and generate significant waste. The one-pot synthesis approach presented here offers a streamlined, efficient, and more environmentally friendly alternative.[8][9] This method typically involves the condensation of an o-phenylenediamine derivative, an aldehyde, and a nucleophile, such as morpholine, in the presence of a suitable catalyst.

Synthetic Approach

The one-pot synthesis of this compound derivatives can be achieved through a multi-component reaction involving o-phenylenediamine, an appropriate aldehyde, and morpholine. The reaction proceeds via the initial formation of a Schiff base from o-phenylenediamine and the aldehyde, followed by intramolecular cyclization to form the benzimidazole ring. Subsequently, a nucleophilic substitution reaction with morpholine at the 2-position, often facilitated by an oxidative catalyst, yields the final product. Various catalysts, including metal nanoparticles, Lewis acids, and organocatalysts, have been reported to effectively promote this transformation.[10][11][12]

Experimental Protocols

This section provides a general yet detailed protocol for the one-pot synthesis of this compound derivatives. Researchers may need to optimize the reaction conditions for specific substrates.

Materials:

  • o-Phenylenediamine

  • Substituted aromatic or aliphatic aldehyde (e.g., 2-chloroquinoline-3-carbaldehyde as a precursor for more complex derivatives)

  • Morpholine

  • Catalyst (e.g., Lanthanum Chloride (LaCl₃), Zinc Ferrite (ZnFe₂O₄) nanoparticles, or supported Gold (Au) nanoparticles)[10][12][13]

  • Solvent (e.g., Acetonitrile, Ethanol, or solvent-free conditions)[8][10][13]

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and hot plate

  • Reflux condenser (if heating is required)

  • Thin Layer Chromatography (TLC) plates

  • Rotary evaporator

  • Column chromatography setup

  • Standard laboratory glassware

General Procedure:

  • To a round-bottom flask, add o-phenylenediamine (1.0 mmol), the desired aldehyde (1.1 mmol), and the catalyst (e.g., 10 mol% LaCl₃).[10]

  • Add the solvent (e.g., 5 mL of acetonitrile) to the flask.[10]

  • Add morpholine (1.2 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat under reflux, depending on the chosen catalyst and substrates. The reaction can be monitored by TLC.[10][13]

  • Upon completion of the reaction (typically within 2-8 hours), remove the solvent under reduced pressure using a rotary evaporator.[10]

  • Dissolve the residue in ethyl acetate and wash with water and then with brine solution.[10]

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.[10]

  • Concentrate the organic layer under reduced pressure to obtain the crude product.[10]

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of n-hexane and ethyl acetate).[13]

  • Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the one-pot synthesis of benzimidazole derivatives, which can be adapted for the synthesis of the target morpholine-containing compounds.

CatalystAldehydeSolventTemperature (°C)Time (h)Yield (%)Reference
LaCl₃ (10 mol%)3,4,5-trimethoxybenzaldehydeAcetonitrileRoom Temp295[10]
NoneAcetic AcidSolvent-free1401-292[8]
MgO@DFNSBenzaldehydeEthanolRoom Temp->95[11]
ZnFe₂O₄ (10 mol%)BenzaldehydeEthanol70 (Ultrasonic)0.595[13]
Oxalic Acid (10 mol%)BenzaldehydeEthanolGrinding1-1.592[9]
Au/TiO₂BenzaldehydeCHCl₃:MeOH (3:1)Room Temp-High[12]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of this compound derivatives.

experimental_workflow reagents Reactants (o-Phenylenediamine, Aldehyde, Morpholine) reaction One-Pot Reaction (Stirring/Heating) reagents->reaction catalyst Catalyst & Solvent catalyst->reaction workup Work-up (Extraction, Washing, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification product Characterized Product purification->product

Caption: General experimental workflow for the one-pot synthesis.

Potential Signaling Pathway Inhibition

Derivatives of this compound have been investigated as inhibitors of various signaling pathways implicated in cancer. For instance, some benzimidazole derivatives act as c-Myc inhibitors, disrupting its interaction with Max and leading to apoptosis in cancer cells.[14] The diagram below conceptualizes this inhibitory action.

signaling_pathway cluster_nucleus Nucleus cMyc c-Myc cMyc_Max c-Myc/Max Heterodimer cMyc->cMyc_Max Max Max Max->cMyc_Max Gene Target Gene Transcription cMyc_Max->Gene Apoptosis Apoptosis cMyc_Max->Apoptosis Proliferation Cell Proliferation & Survival Gene->Proliferation Inhibitor 4-(1H-benzo[d]imidazol-2-yl) morpholine Derivative Inhibitor->cMyc_Max Inhibition

Caption: Inhibition of the c-Myc/Max pathway by a benzimidazole derivative.

Applications in Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry. These compounds have been explored for a multitude of therapeutic applications:

  • Anticancer Agents: Many derivatives have demonstrated potent activity against various cancer cell lines.[2][15] Their mechanisms of action can include the inhibition of crucial enzymes like kinases or interference with protein-protein interactions, such as the c-Myc/Max dimerization.[14]

  • Antimicrobial Agents: The benzimidazole core is a well-known pharmacophore in antimicrobial drugs. The addition of a morpholine moiety can enhance the antibacterial and antifungal properties of these compounds.[6]

  • Anti-inflammatory Agents: Certain benzimidazole-morpholine hybrids have shown significant anti-inflammatory and analgesic activities.[7]

  • Enzyme Inhibitors: These derivatives have been investigated as inhibitors of various enzymes, including α-glucosidase, which is relevant for the treatment of diabetes.[16][17]

The synthetic accessibility of these compounds through one-pot procedures, coupled with their broad spectrum of biological activities, makes them highly attractive for further investigation in drug discovery and development programs.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Benzimidazole-Morpholine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of benzimidazole-morpholine compounds using microwave-assisted organic synthesis (MAOS). This modern technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, higher yields, and cleaner reaction profiles.[1][2][3]

The synthesized compounds, bearing the privileged benzimidazole and morpholine scaffolds, are of significant interest in medicinal chemistry due to their potential as anticancer agents. This document outlines their mechanism of action, focusing on the induction of apoptosis and the inhibition of the critical PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[4][5]

Synthesis of Benzimidazole-Morpholine Derivatives

General Synthesis Scheme

The microwave-assisted synthesis of 2-(4-morpholinophenyl)-1H-benzo[d]imidazole is a two-step process. The first step involves the synthesis of the key intermediate, 4-morpholinobenzaldehyde, via a nucleophilic aromatic substitution. The second step is the cyclocondensation of this aldehyde with o-phenylenediamine to form the final benzimidazole-morpholine product.

Experimental Protocol: Microwave-Assisted Synthesis

Step 1: Synthesis of 4-Morpholinobenzaldehyde

  • In a microwave-safe reaction vessel, combine 4-fluorobenzaldehyde (1.0 eq), morpholine (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq) in dimethylformamide (DMF).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120°C for 10-15 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain 4-morpholinobenzaldehyde.

Step 2: Synthesis of 2-(4-Morpholinophenyl)-1H-benzo[d]imidazole

  • In a separate microwave-safe vessel, mix 4-morpholinobenzaldehyde (1.0 eq) and o-phenylenediamine (1.0 eq) in ethanol.

  • Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH) or a few drops of 4M HCl.[6]

  • Seal the vessel and irradiate in the microwave reactor at 100-140°C for 5-10 minutes.[2][7]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture.

  • The product may precipitate out of the solution. If not, add cold water to induce precipitation.

  • Filter the crude product, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield pure 2-(4-morpholinophenyl)-1H-benzo[d]imidazole.[6]

Summary of Reaction Parameters
ParameterValueReference
Solvent DMF (Step 1), Ethanol (Step 2)
Catalyst K₂CO₃ (Step 1), p-TsOH or HCl (Step 2)[6]
Microwave Power 100-400 W[8]
Temperature 100-140 °C[2][7]
Reaction Time 5-15 minutes[2][6]
Yield 80-95%[2][6]

Biological Evaluation: Anticancer Activity

Benzimidazole-morpholine derivatives have demonstrated significant potential as anticancer agents by inducing programmed cell death (apoptosis) and inhibiting key cell survival pathways.

Cytotoxicity Studies (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HT-29) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzimidazole-morpholine compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table of IC50 Values for Benzimidazole Derivatives

CompoundCell LineIC50 (µM)Reference
Benzimidazole Derivative 5hHT-29 (Colon Cancer)3.103 ± 0.979[9]
Benzimidazole Derivative 5jHT-29 (Colon Cancer)9.657 ± 0.149[9]
Benzimidazole Derivative 5cHT-29 (Colon Cancer)17.750 ± 1.768[9]
Benzimidazole Derivative 5MCF-7 (Breast Cancer)17.8 ± 0.24[10]
Benzimidazole Derivative 5DU-145 (Prostate Cancer)10.2 ± 1.4[10]
Benzimidazole Derivative 11iA-549 (Lung Cancer)1.48[11]
Benzimidazole Derivative 11pA-549 (Lung Cancer)1.92[11]
Apoptosis and Cell Cycle Analysis

The induction of apoptosis is a key mechanism of action for many anticancer drugs. This can be assessed by Annexin V-FITC/PI staining followed by flow cytometry. Cell cycle analysis can also reveal the phase at which the compounds exert their effects.

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with the benzimidazole-morpholine compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Cell Cycle Analysis Data

Some benzimidazole derivatives have been shown to induce cell cycle arrest, often at the G2/M phase.[11][12] For example, certain derivatives caused a significant increase in the percentage of cells in the G2/M phase in a dose-dependent manner.[10][13]

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell proliferation, survival, and growth. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.[14]

Protocol: Western Blot Analysis

  • Protein Extraction: Treat cancer cells with the benzimidazole-morpholine compounds for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Benzimidazole derivatives have been shown to decrease the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway, such as Akt and mTOR, indicating inhibition of the pathway.[4][5]

Visualizations

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Benzimidazole_Morpholine Benzimidazole- Morpholine Compound Benzimidazole_Morpholine->PI3K Inhibition Benzimidazole_Morpholine->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway with inhibition points by benzimidazole-morpholine compounds.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptotic Cascade cluster_outcome Cellular Outcome Benzimidazole_Morpholine Benzimidazole- Morpholine Compound Bax Bax Benzimidazole_Morpholine->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Benzimidazole_Morpholine->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by benzimidazole-morpholine compounds.

Experimental_Workflow Synthesis Microwave-Assisted Synthesis Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity Apoptosis_Analysis Apoptosis/Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->Apoptosis_Analysis Mechanism_Study Mechanism of Action (Western Blot) Apoptosis_Analysis->Mechanism_Study Data_Analysis Data Analysis & Interpretation Mechanism_Study->Data_Analysis

Caption: Experimental workflow for synthesis and evaluation of benzimidazole-morpholine compounds.

References

Application Notes and Protocols for the Synthesis of 2-Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 2-substituted benzimidazoles, a critical scaffold in medicinal chemistry and drug development. Benzimidazole derivatives are known for a wide range of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and analgesic properties.[1] The protocols outlined below focus on efficient, one-pot condensation reactions of o-phenylenediamine with various aldehydes. These methods are selected for their simplicity, high yields, and adaptability to a diverse range of substrates. This application note includes a representative experimental protocol using ammonium chloride as a catalyst, comparative data for various synthetic methods, and a workflow diagram to guide researchers in the synthesis of these valuable compounds.

Introduction

Benzimidazoles are a class of heterocyclic aromatic organic compounds consisting of a fusion of benzene and imidazole rings. The benzimidazole moiety is a privileged structure in medicinal chemistry due to its presence in numerous bioactive compounds, including Vitamin B12.[1] The development of efficient and environmentally benign synthetic routes to 2-substituted benzimidazoles is an area of significant interest. Traditional methods often involve harsh reaction conditions, such as the condensation of o-phenylenediamine with carboxylic acids at high temperatures. More contemporary methods focus on the direct condensation of o-phenylenediamine with aldehydes, which can be facilitated by a variety of catalysts under milder conditions.[2] These modern approaches offer advantages such as shorter reaction times, higher yields, and simpler purification procedures.[3][4] This document details a practical and accessible protocol for the synthesis of these important compounds, providing researchers with the tools to generate diverse libraries of 2-substituted benzimidazoles for screening and drug discovery programs.

Comparative Data of Synthetic Protocols

The following tables summarize the reaction conditions and yields for the synthesis of 2-substituted benzimidazoles using various catalytic systems, allowing for an easy comparison of different methodologies.

Table 1: Ammonium Chloride Catalyzed Synthesis of 2-Substituted Benzimidazoles

EntryAldehydeProductTime (h)Yield (%)
1Anisaldehyde2-(4-methoxyphenyl)-1H-benzo[d]imidazole292
24-Chlorobenzaldehyde2-(4-chlorophenyl)-1H-benzo[d]imidazole2.595
34-Nitrobenzaldehyde2-(4-nitrophenyl)-1H-benzo[d]imidazole390
4Benzaldehyde2-phenyl-1H-benzo[d]imidazole288
54-Methylbenzaldehyde2-(p-tolyl)-1H-benzo[d]imidazole2.585

Reaction conditions: o-phenylenediamine (0.92 mmol), aldehyde (0.92 mmol), NH4Cl (30 mol%), ethanol (4 mL), 80°C. Data extracted from.

Table 2: Ultrasound-Assisted, NaOH/I₂ Mediated Synthesis of 2-Substituted Benzimidazoles

EntryAldehydeProductTime (min)Yield (%)
1Benzaldehyde2-phenyl-1H-benzo[d]imidazole499
24-Chlorobenzaldehyde2-(4-chlorophenyl)-1H-benzo[d]imidazole498
34-Nitrobenzaldehyde2-(4-nitrophenyl)-1H-benzo[d]imidazole596
44-Methylbenzaldehyde2-(p-tolyl)-1H-benzo[d]imidazole599
52-Naphthaldehyde2-(naphthalen-2-yl)-1H-benzo[d]imidazole695

Reaction conditions: o-phenylenediamine (1 mmol), aldehyde (1 mmol), NaOH (2 mmol), I₂ (0.1 mmol), ethanol, room temperature, ultrasound irradiation. Data extracted from[4].

Table 3: Green Synthesis in Deep Eutectic Solvent (ChCl:o-PDA 1:1)

EntryAldehydeProductTime (min)Yield (%)
1Benzaldehyde2-phenyl-1H-benzo[d]imidazole1097
24-Hydroxybenzaldehyde4-(1H-benzo[d]imidazol-2-yl)phenol1095
34-Methoxybenzaldehyde2-(4-methoxyphenyl)-1H-benzo[d]imidazole1096
44-(Dimethylamino)benzaldehyde4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline894
54-Nitrobenzaldehyde2-(4-nitrophenyl)-1H-benzo[d]imidazole1089

Reaction conditions: Aldehyde (1 mmol) in ChCl:o-PDA (1:1) DES (1 mL) at 80°C. Data extracted from[1].

Experimental Protocol: Ammonium Chloride Catalyzed Synthesis of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole

This protocol describes a straightforward and efficient one-pot synthesis of a 2-substituted benzimidazole derivative using ammonium chloride as a catalyst.

Materials:

  • o-phenylenediamine (0.100 g, 0.92 mmol)

  • Anisaldehyde (0.125 g, 0.92 mmol)

  • Ammonium chloride (NH₄Cl) (0.015 g, 0.28 mmol, 30 mol%)

  • Ethanol (4 mL)

  • Ice-cold water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • UV lamp

  • Buchner funnel and filter paper

  • Beaker

Procedure:

  • Reaction Setup: To a round-bottom flask, add o-phenylenediamine (0.100 g, 0.92 mmol), anisaldehyde (0.125 g, 0.92 mmol), and ammonium chloride (0.015 g, 30 mol%).

  • Solvent Addition: Add 4 mL of ethanol to the flask.

  • Reaction: Place a magnetic stir bar in the flask and stir the mixture at 80°C.

  • Monitoring: Monitor the progress of the reaction by TLC using a mixture of hexane and ethyl acetate (2:1, v/v) as the eluent. The reaction is typically complete within 2 hours.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water. A pale yellow solid should precipitate.

  • Isolation: Collect the precipitated product by filtration using a Buchner funnel.

  • Purification: Wash the solid product with water twice and then dry it. The product can be further purified by recrystallization from ethanol to yield pure 2-(4-methoxyphenyl)-1H-benzo[d]imidazole.

General Workflow for the Synthesis of 2-Substituted Benzimidazoles

The following diagram illustrates the general one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde.

Synthesis_Workflow OPD o-Phenylenediamine Reaction One-Pot Reaction (Solvent, Catalyst, Heat/Irradiation) OPD->Reaction Aldehyde Aldehyde (R-CHO) Aldehyde->Reaction Intermediate Schiff Base Intermediate (Implied) Reaction->Intermediate Workup Work-up (e.g., Quenching, Extraction) Reaction->Workup Intermediate->Workup Oxidative Cyclization Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Product 2-Substituted Benzimidazole Purification->Product

References

Application Notes and Protocols for 4-(1H-benzo[d]imidazol-2-yl)morpholine in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole-morpholine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. This document provides detailed application notes and protocols for the in vitro evaluation of 4-(1H-benzo[d]imidazol-2-yl)morpholine , a representative member of this class. While specific data for this exact compound is emerging, the protocols and expected outcomes are based on extensive research on structurally related benzimidazole-morpholine derivatives. These notes are intended to guide researchers in exploring the potential of this compound in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.

Biological Context and Potential Applications

Benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, allowing them to interact with various biopolymers within living systems. The incorporation of a morpholine ring is a common strategy in drug discovery to improve physicochemical properties, such as aqueous solubility and metabolic stability, and to enhance biological activity through interactions with target proteins.

Derivatives of this compound have been investigated for a multitude of biological activities, including:

  • Anticancer Activity: Many benzimidazole-morpholine compounds exhibit cytotoxicity against various cancer cell lines. The proposed mechanisms often involve the inhibition of key cellular targets like c-Myc, tubulin polymerization, or specific kinases, leading to apoptosis.[1]

  • Enzyme Inhibition: This class of compounds has shown inhibitory activity against various enzymes, including α-glucosidase, cyclooxygenases (COX-1 and COX-2), and cholinesterases, suggesting potential applications in diabetes, inflammation, and neurodegenerative diseases.[2][3]

  • Antimicrobial and Anthelmintic Activity: The benzimidazole core is a well-known pharmacophore in antimicrobial and anthelmintic agents.[4][5]

Quantitative Data Summary for Structurally Related Compounds

The following table summarizes the in vitro activity of various benzimidazole-morpholine derivatives that are structurally related to this compound. This data provides a reference for the potential potency and spectrum of activity for the title compound.

Compound/Derivative NameAssay TypeCell Line / EnzymeIC50 ValueReference
4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine (Compound A5)Cytotoxicity (CCK-8)A549 (Lung Cancer)4.08 µM[1]
4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine (Compound A5)Cytotoxicity (CCK-8)NCI-H1299 (Lung Cancer)7.86 µM[1]
1-benzyl-3-(2-((4-bromophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride (Compound 5d)Enzyme Inhibitionα-glucosidase15 ± 0.030 µM[2]
1-benzyl-3-(2-((3-nitrophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride (Compound 5f)Enzyme Inhibitionα-glucosidase19 ± 0.060 µM[2]
2-(4-Chlorophenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole (Compound 2c)Enzyme InhibitionCOX-1-[3]
2-(4-Ethoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole (Compound 2j)Enzyme InhibitionCOX-1 / COX-2Potent Inhibition[3]

Experimental Protocols

In Vitro Cytotoxicity Assay (CCK-8 Assay)

This protocol is adapted from studies on c-Myc inhibitors with a benzimidazole-morpholine core.[1] It is a colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays.

Materials:

  • Human cancer cell lines (e.g., A549, NCI-H1299)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO to create a stock solution)

  • Cell Counting Kit-8 (CCK-8) solution

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro α-Glucosidase Inhibition Assay

This protocol is based on the evaluation of N-methylmorpholine-substituted benzimidazolium salts.[2]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (dissolved in DMSO)

  • Acarbose (standard inhibitor)

  • Phosphate buffer (pH 6.8)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add 20 µL of various concentrations of the test compound, 20 µL of α-glucosidase solution (in phosphate buffer), and 50 µL of phosphate buffer.

  • Pre-incubation: Incubate the mixture at 37°C for 15 minutes.

  • Substrate Addition: Add 20 µL of pNPG solution (in phosphate buffer) to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 80 µL of 0.2 M sodium carbonate solution.

  • Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualization of Pathways and Workflows

Signaling Pathway

The following diagram illustrates a simplified apoptotic pathway that can be induced by c-Myc inhibitors, a known mechanism for some benzimidazole derivatives.[1]

Apoptosis_Pathway cluster_inhibition Inhibition by this compound cluster_cell Cancer Cell Compound This compound cMyc_Max c-Myc/Max Heterodimer Compound->cMyc_Max Disrupts Interaction Downstream_Targets Downstream Target Genes cMyc_Max->Downstream_Targets Transcription Bcl2 Bcl-2 (Anti-apoptotic) Downstream_Targets->Bcl2 Upregulates Apoptosis Apoptosis Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspases Caspase Activation Bax->Caspases Caspases->Apoptosis

Caption: Proposed apoptotic pathway initiated by c-Myc/Max disruption.

Experimental Workflow

The diagram below outlines a general workflow for the in vitro screening of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound_Prep Compound Solubilization (DMSO Stock) Primary_Screen Primary Screening (e.g., Cytotoxicity Assay) Compound_Prep->Primary_Screen Cell_Culture Cell Line Culture & Maintenance Cell_Culture->Primary_Screen Data_Collection Data Collection (e.g., Absorbance Reading) Primary_Screen->Data_Collection Secondary_Screen Secondary Screening (e.g., Enzyme Inhibition) Secondary_Screen->Data_Collection Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Mechanism_Study->Data_Collection IC50_Calc IC50 Determination Data_Collection->IC50_Calc IC50_Calc->Secondary_Screen Active Compounds IC50_Calc->Mechanism_Study Potent Compounds SAR_Analysis Structure-Activity Relationship Analysis IC50_Calc->SAR_Analysis

Caption: General workflow for in vitro screening of test compounds.

Conclusion and Future Directions

The compound this compound belongs to a chemical class with demonstrated, diverse biological activities. The provided protocols for in vitro cytotoxicity and enzyme inhibition assays serve as a starting point for its pharmacological characterization. Future studies should aim to confirm these activities with the specific compound and elucidate its precise mechanism of action. Further investigations could include broader screening against a panel of cancer cell lines, various microbial strains, and a wider range of enzymes. Mechanistic studies, such as Western blotting for apoptosis-related proteins or cell cycle analysis by flow cytometry, will be crucial in defining its cellular effects. The versatile nature of the benzimidazole-morpholine scaffold suggests that this compound is a promising candidate for further drug discovery and development efforts.

References

Applications of 4-(1H-benzo[d]imidazol-2-yl)morpholine Derivatives in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on the anticancer applications of 4-(1H-benzo[d]imidazol-2-yl)morpholine is limited in publicly available literature. The following application notes and protocols are based on studies of structurally related benzimidazole-morpholine derivatives, which have demonstrated significant potential in cancer research. These notes are intended to guide researchers on the potential applications and methodologies for evaluating the broader class of these compounds.

Application Note 1: Inhibition of VEGFR-2 Kinase Activity by Benzimidazole-Morpholine Derivatives

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Certain novel morpholine-benzimidazole-oxadiazole derivatives have been identified as potent inhibitors of VEGFR-2. For instance, compound 5h (a derivative) has shown inhibitory activity comparable to the standard drug sorafenib. Quantitative Data: VEGFR-2 Inhibition

CompoundIC50 (µM) against VEGFR-2Reference Drug (Sorafenib) IC50 (µM)
Derivative 5h0.049 ± 0.0020.037 ± 0.001
Derivative 5j0.098 ± 0.0110.037 ± 0.001
Derivative 5c0.915 ± 0.0270.037 ± 0.001

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol is adapted from standard kinase assay procedures and is suitable for determining the IC50 values of test compounds against VEGFR-2.

Materials:

  • Recombinant Human VEGFR-2 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare Kinase Reaction Buffer: Prepare a master mix containing the kinase buffer, ATP, and the substrate at desired concentrations.

  • Compound Dilution: Prepare serial dilutions of the test compound in the kinase buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Enzyme Preparation: Dilute the recombinant VEGFR-2 enzyme in the kinase buffer to the desired concentration.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound or vehicle (for control wells) to the wells of the 96-well plate.

    • Add 10 µL of the diluted enzyme solution to each well, except for the "no enzyme" control wells.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate master mix to all wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

    • Add 25 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control wells and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Benzimidazole-Morpholine Derivative Inhibitor->VEGFR2 Inhibits Autophosphorylation Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Angiogenesis) Akt->Transcription PLCg->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription

VEGFR-2 signaling pathway and point of inhibition.

Application Note 2: Cytotoxicity of Benzimidazole-Morpholine Derivatives in Lung Cancer Cells

Derivatives of this compound have demonstrated cytotoxic effects against human lung cancer cell lines. Specifically, certain compounds have been shown to inhibit the growth of A549 and NCI-H1299 cells, suggesting their potential as therapeutic agents for lung cancer. The mechanism of action for some of these derivatives involves the disruption of the c-Myc/Max protein-protein interaction, leading to the downregulation of c-Myc and induction of apoptosis. Quantitative Data: Cytotoxicity in Lung Cancer Cell Lines

CompoundIC50 (µM) against A549 CellsIC50 (µM) against NCI-H1299 Cells
Derivative A16.3211.39
Derivative A54.087.86

Experimental Protocol: Cell Viability Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the cytotoxicity of test compounds on cancer cell lines.

Materials:

  • A549 or NCI-H1299 lung cancer cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compound (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 10 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • CCK-8 Addition: Add 10 µL of the CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, or until a visible color change is observed.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A1 Seed Cells in 96-well plate A2 Incubate 24h A1->A2 B1 Add Serial Dilutions of Compound A2->B1 B2 Incubate 48h B1->B2 C1 Add CCK-8 Reagent B2->C1 C2 Incubate 1-4h C1->C2 D1 Measure Absorbance at 450 nm C2->D1 D2 Calculate IC50 D1->D2

Experimental workflow for cytotoxicity assay.

Application Note 3: Induction of Apoptosis by Benzimidazole-Morpholine Derivatives

A common mechanism of action for anticancer compounds is the induction of apoptosis, or programmed cell death. The cytotoxic effects of benzimidazole-morpholine derivatives are often associated with the activation of apoptotic pathways. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptotic cells.

Experimental Protocol: Apoptosis Assay by Flow Cytometry

Materials:

  • Cancer cell line of interest

  • Test compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples on a flow cytometer within one hour. Differentiate between:

    • Viable cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

Apoptosis_Pathway cluster_pathway Apoptotic Cascade Compound Benzimidazole-Morpholine Derivative Cell Cancer Cell Compound->Cell Bax_up ↑ Bax Cell->Bax_up Bcl2_down ↓ Bcl-2 Cell->Bcl2_down Mito Mitochondrial Permeability Bax_up->Mito Bcl2_down->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Simplified intrinsic apoptosis pathway.

Application Notes and Protocols for the Quantification of 4-(1H-benzo[d]imidazol-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recommended Analytical Approaches

Given the chemical structure of 4-(1H-benzo[d]imidazol-2-yl)morpholine, which contains a UV-absorbing benzimidazole core and a polar morpholine group, both HPLC-UV and LC-MS/MS are highly suitable for its quantification.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a robust and widely accessible technique for quantifying pharmaceutical compounds.[6] It is particularly useful for the analysis of bulk drug substances and pharmaceutical formulations where the concentration of the analyte is relatively high.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred choice for bioanalytical applications where the analyte is present at low concentrations in complex matrices like plasma or urine.[7]

Quantitative Data Summary

The following table summarizes the typical performance characteristics that can be expected from well-developed and validated HPLC-UV and LC-MS/MS methods for the quantification of benzimidazole-containing compounds, which can serve as a benchmark for the development of a method for this compound.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.995
Range 0.1 - 100 µg/mL0.1 - 1000 ng/mL
Limit of Detection (LOD) 10 - 50 ng/mL0.01 - 1 ng/mL
Limit of Quantification (LOQ) 50 - 200 ng/mL0.1 - 5 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 15%

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is suitable for the quantification of this compound in pharmaceutical formulations.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Formic acid (analytical grade)

  • Ultrapure water

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Analytical column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[4]

3. Chromatographic Conditions:

  • Mobile Phase: A gradient elution of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile) is recommended.

    • Initial conditions: 90% A, 10% B

    • Gradient: Linearly increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the UV spectrum of the compound. A wavelength of approximately 240 nm is a reasonable starting point for benzimidazole derivatives.[6]

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation (e.g., for tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose and transfer to a volumetric flask.

    • Add a suitable solvent (e.g., methanol) to dissolve the active ingredient, sonicate for 15 minutes, and dilute to volume.

    • Filter the solution through a 0.45 µm syringe filter before injection.

5. Method Validation:

  • The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the sensitive and selective quantification of this compound in biological matrices such as human plasma.

1. Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled internal standard (IS), if available. If not, a structurally similar compound can be used.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

2. Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical column: A shorter C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for faster analysis times.

3. LC-MS/MS Conditions:

  • Mobile Phase: A gradient elution of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Initial conditions: 95% A, 5% B

    • Gradient: Linearly increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Mass Spectrometer Settings:

    • Optimize the precursor ion (Q1) and product ions (Q3) for the analyte and internal standard by direct infusion.

    • Monitor at least two multiple reaction monitoring (MRM) transitions for the analyte for confirmation and quantification.

4. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

5. Method Validation:

  • The bioanalytical method should be validated according to FDA or EMA guidelines, including assessments of selectivity, linearity, accuracy, precision (intra- and inter-day), matrix effect, recovery, and stability.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method start Start: Sample weigh Weighing/Aliquoting start->weigh dissolve Dissolution/ Precipitation weigh->dissolve filter Filtration/ Centrifugation dissolve->filter inject Injection filter->inject hplc HPLC Separation inject->hplc detect Detection (UV or MS/MS) hplc->detect data Data Acquisition detect->data quant Quantification data->quant

Caption: General workflow for sample preparation and analysis.

logical_relationship cluster_hplc HPLC-UV Method cluster_lcms LC-MS/MS Method compound This compound hplc_char Robust & Accessible Higher Concentration (e.g., Formulations) compound->hplc_char Suitable for lcms_char High Sensitivity & Selectivity Lower Concentration (e.g., Bioanalysis) compound->lcms_char Ideal for

References

Application Notes and Protocols for the Development of Novel Anticancer Agents from Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3] Its structural similarity to endogenous purine nucleotides allows it to interact with various biological targets, making it a focal point in the development of novel therapeutics.[4][5] In oncology, benzimidazole derivatives have emerged as a promising class of anticancer agents due to their ability to modulate multiple pathways critical to cancer cell proliferation and survival.[4][6][7] These compounds have been shown to exert their effects through mechanisms such as the inhibition of tubulin polymerization, modulation of protein kinase activity, induction of apoptosis, and cell cycle arrest.[6][7][8] Some benzimidazole-based drugs, like the anthelmintic mebendazole, have even been repurposed for cancer therapy, highlighting the potential of this chemical class.[6]

These application notes provide a comprehensive overview of the methodologies used to identify and characterize novel benzimidazole-based anticancer agents. Included are summaries of quantitative data for representative compounds, detailed protocols for key in vitro experiments, and diagrams of relevant signaling pathways and experimental workflows.

Data Presentation: Cytotoxicity of Benzimidazole Derivatives

The anticancer potential of novel compounds is initially assessed by determining their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The tables below summarize the IC50 values for several recently developed benzimidazole derivatives, showcasing their activity across a range of cancer types.

Table 1: Tubulin Polymerization Inhibitors

CompoundCancer Cell LineIC50 (µM)Reference
Compound 7n SK-Mel-28 (Melanoma)2.55[9]
A549 (Lung)5.31[9]
MCF-7 (Breast)8.64[9]
HCT116 (Colon)17.89[9]
Compound 7u SK-Mel-28 (Melanoma)3.11[9]
A549 (Lung)6.42[9]
MCF-7 (Breast)9.15[9]
HCT116 (Colon)15.23[9]
Mebendazole Melanoma, Lung CancerVaries (µM range)[6]
Nocodazole VariousVaries (µM range)[6]

Table 2: Kinase Inhibitors and Apoptosis Inducers

CompoundTarget/MechanismCancer Cell LineIC50 (µM)Reference
Compound 10 EGFR InhibitorMDA-MB-231 (Breast)0.41[10]
SKOV3 (Ovarian)0.52[10]
A549 (Lung)0.45[10]
Compound 13 EGFR InhibitorMDA-MB-231 (Breast)0.49[10]
SKOV3 (Ovarian)0.61[10]
A549 (Lung)0.53[10]
Compound 8I Topoisomerase I InhibitorK562 (Leukemia)2.68[4]
HepG-2 (Hepatocellular)8.11[4]
Compound C1 Bcl-2 InhibitorT98G (Glioblastoma)< 50 µg/mL[11]
PC3 (Prostate)< 50 µg/mL[11]
MCF-7 (Breast)< 50 µg/mL[11]
Compound D1 Bcl-2 InhibitorT98G (Glioblastoma)< 50 µg/mL[11]
PC3 (Prostate)< 50 µg/mL[11]
MCF-7 (Breast)< 50 µg/mL[11]
Compound BZ1 Pyrazoline-BenzimidazoleLung Cancer Cell LineNot Specified[12][13][14]
HybridFibrosarcoma Cell LineNot Specified[12][13][14]

Experimental Protocols

Detailed and reproducible protocols are critical for the evaluation of novel anticancer compounds. The following sections provide step-by-step methodologies for key assays.

Cell Viability Assessment (MTT Assay)

This assay determines the cytotoxic effect of a compound by measuring the metabolic activity of cells.[15] Viable cells with active dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.[15][16]

Materials:

  • Cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Benzimidazole test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)[4]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the benzimidazole compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[4][15]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4][16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.

Apoptosis Detection (Annexin V-FITC/PI Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18] During early apoptosis, phosphatidylserine (PS) is translocated to the outer cell membrane.[18] Annexin V, a protein with high affinity for PS, is conjugated to a fluorescent dye (FITC) to label apoptotic cells.[9] Propidium Iodide (PI) is a DNA intercalator that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[9][18]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Preparation: Treat cells with the benzimidazole compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[19]

  • Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[20]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[19]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[3]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19][20]

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[19][20] Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the proportion of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M). Benzimidazole derivatives that interfere with microtubule dynamics often cause an arrest in the G2/M phase.[7]

Materials:

  • Treated and untreated cells

  • PBS

  • Cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)[8]

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound for 24-48 hours. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with cold PBS and centrifuge. Resuspend the pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing.[8][21] Incubate on ice for at least 30 minutes.[8]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol.[8]

  • Resuspend the cell pellet in the PI/RNase A staining solution.[8]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.[22]

  • Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content. The data is used to generate a histogram to visualize the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway, such as the Bcl-2 family proteins (e.g., Bcl-2, Bax) and caspases (e.g., Caspase-3, Caspase-9).[5][7] This analysis helps to elucidate the molecular mechanism of apoptosis induction.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay reagents (e.g., BCA kit)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Protein Extraction and Quantification: Lyse treated and untreated cells in RIPA buffer. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is typically used as a loading control to normalize protein levels.

In Vitro Tubulin Polymerization Inhibition Assay

This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[1] Inhibition of polymerization is a key mechanism for many benzimidazole derivatives.[21]

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution

  • Glycerol

  • Test compounds and controls (e.g., Nocodazole as inhibitor, Paclitaxel as enhancer)

  • 96-well plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Protocol:

  • Compound Preparation: Prepare serial dilutions of the benzimidazole test compounds and controls.

  • Reaction Setup: On ice, prepare a tubulin reaction mix containing tubulin (e.g., 2-3 mg/mL) in General Tubulin Buffer supplemented with GTP and glycerol.[1][23]

  • Initiate Polymerization: In a pre-warmed 96-well plate at 37°C, add the test compounds/controls followed by the cold tubulin reaction mix.[1][23]

  • Monitor Polymerization: Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 60 minutes at 37°C.[23]

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Inhibitors will decrease the rate and extent of the absorbance increase. Calculate the IC50 value by plotting the maximal polymerization rate against the logarithm of the compound concentration.[6]

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts in the development of benzimidazole-based anticancer agents.

experimental_workflow cluster_0 Compound Screening & Initial Evaluation cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization synthesis Synthesis of Benzimidazole Derivatives mtt MTT Assay (Cytotoxicity Screening) synthesis->mtt Test Compounds ic50 Determine IC50 Values mtt->ic50 Viability Data apoptosis Annexin V / PI Assay (Apoptosis) ic50->apoptosis Select Potent Compounds cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) ic50->cell_cycle western_blot Western Blot (Protein Expression) ic50->western_blot tubulin Tubulin Polymerization Assay ic50->tubulin kinase Kinase Inhibition Assay ic50->kinase sar Structure-Activity Relationship (SAR) apoptosis->sar cell_cycle->sar western_blot->sar tubulin->sar kinase->sar lead_opt Lead Compound Optimization sar->lead_opt

Anticancer drug discovery workflow for benzimidazole derivatives.

apoptosis_pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway benzimidazole Benzimidazole Derivative bcl2_family Modulation of Bcl-2 Family Proteins benzimidazole->bcl2_family dr5 ↑ Death Receptor 5 (DR5) benzimidazole->dr5 bax_up ↑ Pro-apoptotic (Bax) bcl2_down ↓ Anti-apoptotic (Bcl-2) mito Mitochondrial Disruption (Cytochrome c release) bax_up->mito bcl2_down->mito caspase9 Caspase-9 Activation mito->caspase9 caspase3 Executioner Caspase-3 Activation caspase9->caspase3 caspase8 Caspase-8 Activation dr5->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Apoptosis induction pathways targeted by benzimidazole derivatives.

tubulin_kinase_pathway cluster_tubulin Tubulin Polymerization Inhibition cluster_kinase Kinase Inhibition benzimidazole Benzimidazole Derivative tubulin_binding Binds to β-tubulin (Colchicine site) benzimidazole->tubulin_binding kinase Inhibition of Protein Kinases (e.g., EGFR, CDKs, VEGFR) benzimidazole->kinase mt_disruption Microtubule Destabilization tubulin_binding->mt_disruption mitotic_arrest Mitotic Arrest (G2/M Phase) mt_disruption->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis signaling_block Blocks Downstream Signaling Pathways kinase->signaling_block proliferation_down ↓ Cell Proliferation & Survival signaling_block->proliferation_down proliferation_down->apoptosis

Mechanisms of action: Tubulin polymerization and kinase inhibition.

References

Application Notes & Protocols: The Use of 4-(1H-benzo[d]imidazol-2-yl)morpholine as a Chemical Probe for Investigating Kinase X Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-(1H-benzo[d]imidazol-2-yl)morpholine as a chemical probe. While the benzimidazole scaffold is prevalent in compounds targeting a range of biological macromolecules, this guide will focus on a hypothetical, yet plausible, application: the investigation of "Kinase X," a putative serine/threonine kinase implicated in cell proliferation pathways. These notes detail the critical steps for validating this compound as a selective modulator of Kinase X and provide detailed protocols for its application in cellular studies to interrogate protein function and validate its potential as a therapeutic target.[1][2][3]

Introduction: The Role of Chemical Probes in Target Validation

A chemical probe is a highly selective small molecule used to perturb a specific protein's function, enabling the study of its role in biological processes and its validation as a potential drug target.[1][4] Unlike drugs, which are optimized for clinical outcomes, chemical probes are optimized for potency, selectivity, and demonstrated target engagement to ensure that any observed biological phenotype is a direct result of modulating the intended target.[1] The misuse of poorly characterized small molecules can lead to misleading and irreproducible results.[1]

The compound this compound belongs to a class of heterocyclic compounds, the benzimidazoles and morpholines, known for their wide range of pharmacological activities.[5][6] This document outlines the necessary framework to rigorously validate and utilize this compound as a chemical probe for a hypothetical target, Kinase X. The principles and protocols described herein are designed to be adaptable to other potential targets of this molecule.

Foundational Principles: Characterization of a High-Quality Chemical Probe

Before deploying this compound in complex biological experiments, its quality as a chemical probe must be established. The following criteria, adapted from best practices in the field, must be met.[7]

Parameter Recommended Criteria Rationale
Biochemical Potency IC₅₀ or Kd < 100 nMEnsures that the probe can be used at low concentrations, minimizing off-target effects.
Selectivity >30-fold selectivity against other kinases in the same familyCritical for attributing a cellular phenotype to the inhibition of the intended target.
Cellular Activity EC₅₀ < 1 µM for target modulation in a cellular assayDemonstrates cell permeability and the ability to engage the target in a physiological context.
Demonstrated Target Engagement Direct evidence of binding to Kinase X in cells at concentrations consistent with the observed phenotypeConfirms that the compound reaches and interacts with its intended target in the complex cellular environment.[8][9][10]
Negative Control Availability of a structurally similar but biologically inactive analogueHelps to distinguish on-target effects from non-specific or off-target effects of the chemical scaffold.

Proposed Mechanism of Action: Inhibition of the Kinase X Pathway

For the purpose of this guide, we hypothesize that Kinase X is an upstream regulator of the transcription factor Prolif-Activating Factor (PAF). Upon activation, Kinase X phosphorylates PAF, leading to its nuclear translocation and the transcription of genes involved in cell cycle progression. This compound is proposed to act as an ATP-competitive inhibitor of Kinase X, thereby preventing PAF phosphorylation and halting the proliferative signaling cascade.

KinaseX_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Probe This compound KinaseX Kinase X Probe->KinaseX Inhibits ADP ADP KinaseX->ADP PAF_cyto PAF (inactive) KinaseX->PAF_cyto Phosphorylates ATP ATP ATP->KinaseX PAF_p p-PAF PAF_nuc p-PAF PAF_p->PAF_nuc Translocation DNA Gene Promoters PAF_nuc->DNA Binds Prolif Proliferation Genes (e.g., Cyclin D1) DNA->Prolif Transcription CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heating & Lysis cluster_analysis Analysis A 1. Treat cells with Probe or Vehicle (DMSO) B 2. Harvest and resuspend cells A->B C 3. Aliquot cells and heat across a T° gradient B->C D 4. Lyse cells and separate soluble/insoluble fractions C->D E 5. Analyze soluble fraction by Western Blot for Kinase X D->E F 6. Quantify Bands: Stabilization = Engagement E->F

References

Application Notes and Protocol for N-alkylation of 4-((1H-benzimidazol-2-yl)methyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of benzimidazole scaffolds is a fundamental transformation in medicinal chemistry, enabling the synthesis of diverse derivatives with a wide range of biological activities. The benzimidazole moiety is a key pharmacophore in numerous approved drugs. This document provides a detailed protocol for the N-alkylation of 4-((1H-benzimidazol-2-yl)methyl)morpholine, a versatile intermediate in the synthesis of novel therapeutic agents. The described method is based on established literature procedures and offers a reliable route to N-substituted benzimidazole derivatives.

Principle of the Reaction

The N-alkylation of 4-((1H-benzimidazol-2-yl)methyl)morpholine involves the deprotonation of the benzimidazole nitrogen by a suitable base, followed by nucleophilic attack of the resulting anion on an alkyl halide. This S_N2 reaction leads to the formation of a new carbon-nitrogen bond at one of the nitrogen atoms of the benzimidazole ring. In the case of the starting material, the two nitrogen atoms of the benzimidazole ring are chemically equivalent, simplifying the regioselectivity of the reaction.

Experimental Protocol

This protocol details a general procedure for the N-alkylation of 4-((1H-benzimidazol-2-yl)methyl)morpholine with an alkyl halide. The following is a specific example using benzyl chloride as the alkylating agent.

Materials:

  • 4-((1H-benzimidazol-2-yl)methyl)morpholine

  • Alkyl halide (e.g., benzyl chloride)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., chloroform and methanol)

  • Ethanol for recrystallization

Procedure:

  • To a dry round-bottom flask, add 4-((1H-benzimidazol-2-yl)methyl)morpholine (1.0 equivalent).

  • Dissolve the starting material in anhydrous acetonitrile (approximately 15-20 mL per gram of starting material).

  • Add anhydrous potassium carbonate (2.0 equivalents) to the solution.

  • To the stirred suspension, add the alkyl halide (e.g., benzyl chloride, 1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 16 hours.[1]

  • Monitor the progress of the reaction by TLC (e.g., using a 4:1 mixture of chloroform and methanol as the eluent).[1] The reaction is complete when the starting material is no longer visible.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the acetonitrile by rotary evaporation.[1]

  • The resulting residue can be purified by silica gel column chromatography to isolate the pure N-alkylated product.[1]

  • The purified product can be further recrystallized from a suitable solvent, such as ethanol, to obtain a crystalline solid.[1]

Data Presentation

The following table summarizes the reaction conditions for the N-alkylation of 4-((1H-benzimidazol-2-yl)methyl)morpholine with benzyl chloride as reported in the literature.[1]

ParameterValue
Starting Material4-((1H-benzimidazol-2-yl)methyl)morpholine
Alkylating AgentBenzyl chloride
BasePotassium carbonate
SolventAcetonitrile
Molar Ratio (Starting Material:Base:Alkylating Agent)1 : 2 : 1
Reaction TemperatureReflux
Reaction Time16 hours
Purification MethodColumn Chromatography, Recrystallization

Experimental Workflow Diagram

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve Starting Material in Acetonitrile add_base Add Potassium Carbonate start->add_base 1.0 eq. add_alkyl_halide Add Alkyl Halide (e.g., Benzyl Chloride) add_base->add_alkyl_halide 2.0 eq. reflux Reflux for 16h add_alkyl_halide->reflux 1.0 eq. tlc Monitor by TLC reflux->tlc evaporation Evaporate Solvent tlc->evaporation Reaction Complete chromatography Column Chromatography evaporation->chromatography recrystallization Recrystallization chromatography->recrystallization end_product Pure N-Alkylated Product recrystallization->end_product

Caption: Workflow for the N-alkylation of 4-((1H-benzimidazol-2-yl)methyl)morpholine.

Discussion

The provided protocol offers a straightforward and efficient method for the N-alkylation of 4-((1H-benzimidazol-2-yl)methyl)morpholine. The use of potassium carbonate as a base is advantageous due to its low cost, ease of handling, and simple removal after the reaction. Acetonitrile is a suitable solvent for this reaction as it is polar aprotic and has a convenient boiling point for reflux.

Alternative Conditions:

For researchers looking to explore different reaction conditions, several alternatives can be considered:

  • Bases: Other inorganic bases such as sodium carbonate or cesium carbonate can be used. Stronger bases like sodium hydride (NaH) in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) are also commonly employed for the N-alkylation of benzimidazoles.[2][3]

  • Solvents: Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) can also be used and may lead to faster reaction times.[4]

  • Alkylating Agents: A wide variety of alkyl halides (iodides, bromides, and chlorides) can be used to introduce different alkyl or substituted alkyl groups onto the benzimidazole ring.[5][6]

Regioselectivity:

For the N-alkylation of 4-((1H-benzimidazol-2-yl)methyl)morpholine, the two nitrogen atoms in the benzimidazole ring are equivalent, meaning that only one mono-alkylated product is possible. However, for unsymmetrically substituted benzimidazoles, the formation of two regioisomers (N1 and N3 alkylation) is possible, and the reaction conditions can influence the regioselectivity.[7][8][9]

Conclusion

This application note provides a detailed and reliable protocol for the N-alkylation of 4-((1H-benzimidazol-2-yl)methyl)morpholine, a key step in the synthesis of novel benzimidazole-containing compounds for drug discovery and development. The protocol is adaptable to a range of alkylating agents, allowing for the creation of diverse chemical libraries for biological screening.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(1H-benzo[d]imidazol-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-(1H-benzo[d]imidazol-2-yl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound and related benzimidazole derivatives are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities present in the crude product.

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For benzimidazole derivatives, polar solvents are often effective. It is recommended to perform small-scale solubility tests with various solvents such as ethanol, methanol, ethyl acetate, or mixtures like ethyl acetate/petroleum ether to identify the optimal solvent or solvent system.

Q3: What are the potential impurities I might encounter during the synthesis of this compound?

A3: Common impurities can include unreacted starting materials, by-products from side reactions, and residual solvents. Depending on the synthetic route, these might include starting amines or other reagents used in the reaction.

Q4: My compound precipitates as an oil during recrystallization. What should I do?

A4: Oiling out can occur if the compound's melting point is lower than the boiling point of the solvent or if the solution is supersaturated. To resolve this, try adding a small amount of additional solvent to the hot solution and allow it to cool more slowly. Seeding the solution with a pure crystal of the compound or scratching the inside of the flask with a glass rod can also induce crystallization.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Solution
Low or no crystal formation upon cooling. - The solution is not saturated (too much solvent was added).- The solution is supersaturated.- Evaporate some of the solvent to increase the concentration and then allow the solution to cool again.- Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound.
The compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- Re-heat the solution and add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Allow for slower cooling.- Ensure a gradual cooling process. Insulate the flask to slow down the rate of cooling.
Colored impurities are present in the final crystals. - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of the desired product.
Poor recovery of the purified compound. - Too much solvent was used for recrystallization.- The crystals were washed with a solvent that was not cold enough.- Concentrate the mother liquor and cool it to obtain a second crop of crystals.- Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of the compound from impurities. - Inappropriate solvent system (eluent).- Column was not packed properly.- Optimize the eluent system using thin-layer chromatography (TLC) to achieve a good separation of spots.- Ensure the column is packed uniformly without any cracks or air bubbles.
The compound is not eluting from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For very polar compounds, a small percentage of methanol or ammonia in the solvent system can be effective.
Streaking or tailing of the compound band on the column. - The compound is interacting too strongly with the stationary phase (silica gel).- The column is overloaded.- Add a small amount of a polar modifier like triethylamine or acetic acid to the eluent to reduce strong interactions.- Ensure that the amount of crude material loaded onto the column is appropriate for the column size.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves completely, allow it to cool to room temperature. If crystals form, the solvent is suitable.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

General Column Chromatography Protocol
  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system (eluent) that provides good separation between the desired compound and impurities. The ideal Rf value for the target compound is typically between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table summarizes typical data that might be obtained during the purification of a benzimidazole derivative, based on literature for analogous compounds. This data is for illustrative purposes.

Purification MethodStarting Material Purity (%)Final Purity (%)Yield (%)
Recrystallization (Ethanol)~85>9860-80
Column Chromatography (Silica Gel, Ethyl Acetate/Hexane)~85>9950-70

Visualizations

Purification_Workflow start Crude this compound recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography Alternative Path purity_check1 Purity Check (TLC, NMR) recrystallization->purity_check1 purity_check2 Purity Check (TLC, NMR) column_chromatography->purity_check2 purity_check1->column_chromatography Purity <98% pure_product Pure Product purity_check1->pure_product Purity >98% purity_check2->pure_product Purity >98% further_purification Further Purification Needed purity_check2->further_purification Purity <98%

Technical Support Center: Overcoming Solubility Challenges with 4-(1H-benzo[d]imidazol-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with 4-(1H-benzo[d]imidazol-2-yl)morpholine in various assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: Like many benzimidazole derivatives, this compound is an aromatic, heterocyclic compound and is expected to have low intrinsic solubility in aqueous solutions.[1][2] Its hydrophobic nature can lead to precipitation when diluted from an organic stock solution into an aqueous assay buffer.[1] The solubility of benzimidazole-containing compounds is often pH-dependent due to the presence of basic nitrogen atoms.[1][2]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds for biological assays.[2] It is advisable to start by preparing a stock solution in 100% DMSO, for example, at a concentration of 10-30 mM.[2] Ensure the compound is fully dissolved, using gentle warming (e.g., 37°C) and vortexing if necessary.[2]

Q3: My compound dissolves in 100% DMSO but precipitates when I add it to my aqueous assay buffer. What is happening and what can I do?

A3: This phenomenon is known as "solvent shock," where the compound rapidly precipitates when the concentrated DMSO stock is introduced into an aqueous environment where it is less soluble.[1] To mitigate this, a stepwise dilution approach is recommended. Additionally, optimizing the final assay buffer composition is crucial. Strategies include the use of co-solvents, pH adjustment, and the addition of surfactants.[1] It is generally recommended to keep the final concentration of DMSO in the assay below 0.5% to avoid off-target effects.[1]

Troubleshooting Guide: Compound Precipitation in Aqueous Assay Buffer

This guide provides a systematic approach to resolving solubility issues with this compound.

Initial Checks
  • Stock Solution Integrity: Before troubleshooting your assay conditions, ensure your DMSO stock solution is fully dissolved. Visually inspect for any precipitate. If present, gently warm the solution to 37°C for 10-15 minutes and vortex thoroughly.[2]

Solubility Enhancement Strategies

If the compound precipitates in the final assay buffer, consider the following strategies, starting with the simplest to implement.

1. Optimization of Co-solvents

Introducing a water-miscible organic co-solvent into your final assay buffer can significantly increase the solubility of your compound.

  • Recommended Co-solvents:

    • Ethanol

    • Methanol

    • Polyethylene glycol (PEG) 300 or 400

    • Glycerol[3]

  • Methodology: Prepare your assay buffer with a final concentration of 1-5% of the chosen co-solvent. Always include a vehicle control with the same co-solvent concentration to evaluate its impact on the assay.[2]

Table 1: Co-solvent Starting Concentrations

Co-solventRecommended Starting Concentration (v/v)Maximum Recommended Concentration (v/v)Notes
DMSO< 0.5%1%Can have cellular effects at higher concentrations.[1]
Ethanol1%5%Widely used, but can affect enzyme activity.
Methanol1%5%Similar to ethanol, potential for protein denaturation.
PEG 300/4001%10%Generally well-tolerated in cellular assays.
Glycerol1%10%Can increase viscosity; good for protein stability.[3]

2. pH Adjustment

The solubility of benzimidazole derivatives is often pH-dependent.[1] As weak bases, their solubility may increase at a more acidic pH where the imidazole nitrogens can be protonated.[2]

  • Hypothesis: this compound will likely be more soluble at a lower (more acidic) pH.[2]

  • Methodology: Prepare a series of buffers with varying pH values (e.g., pH 5.5, 6.5, 7.4) that are compatible with your assay system. Determine the kinetic solubility of your compound in each buffer (see protocol below).

Table 2: Illustrative pH-Solubility Profile

Buffer pHExpected SolubilityConsiderations
5.5HigherMay not be suitable for all biological assays.
6.5ModerateA potential compromise for improved solubility and biological relevance.
7.4LowerPhysiological pH, but may present solubility challenges.
Note: These are illustrative values. The optimal pH must be determined experimentally and be compatible with your biological assay system.[2]

3. Use of Surfactants

Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[1]

  • Recommended Surfactants:

    • Tween® 20

    • Tween® 80

    • Pluronic® F-68

  • Methodology: Incorporate a low concentration (e.g., 0.01% - 0.1%) of a non-ionic surfactant into your assay buffer. As with co-solvents, a vehicle control is essential.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol allows for a rapid assessment of the solubility of your compound under different buffer conditions.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.[2]

  • Serial Dilution: In a 96-well clear-bottom plate, perform a serial dilution of your DMSO stock.

  • Addition to Buffer: In a separate 96-well plate, add 98 µL of your desired aqueous assay buffer (e.g., PBS, with or without co-solvents, at various pH levels) to each well.[2]

  • Compound Addition: Transfer 2 µL of the serially diluted DMSO stock into the corresponding wells of the buffer plate.[2] This will result in a final DMSO concentration of 2%.

  • Equilibration: Shake the plate for 1-2 hours at room temperature.

  • Measurement: Measure the absorbance or turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm). The concentration at which a significant increase in absorbance/turbidity is observed is the kinetic solubility limit.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility_test Solubility Testing cluster_analysis Analysis & Optimization prep_stock Prepare 10 mM Stock in 100% DMSO dilute Serially Dilute Stock prep_stock->dilute test_buffers Prepare Assay Buffers (Varying pH, Co-solvents) mix Add Diluted Stock to Buffers test_buffers->mix dilute->mix measure Measure Turbidity mix->measure analyze Determine Solubility Limit measure->analyze optimize Select Optimal Buffer for Assay analyze->optimize

Caption: Experimental workflow for determining kinetic solubility.

troubleshooting_flowchart start Compound Precipitates in Assay Buffer check_stock Is Stock Solution Clear? start->check_stock warm_stock Warm and Vortex Stock check_stock->warm_stock No try_cosolvent Add Co-solvent (1-5%) check_stock->try_cosolvent Yes warm_stock->check_stock adjust_ph Adjust Buffer pH try_cosolvent->adjust_ph No success Solubility Issue Resolved try_cosolvent->success Yes add_surfactant Add Surfactant (0.01-0.1%) adjust_ph->add_surfactant No adjust_ph->success Yes add_surfactant->success Yes fail Consult Further/Consider Analogs add_surfactant->fail No

Caption: Troubleshooting flowchart for solubility issues.

References

Technical Support Center: Synthesis of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of benzimidazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visual aids to streamline your synthetic workflow.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific problems that may arise during the synthesis of benzimidazole derivatives, offering potential causes and solutions.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in benzimidazole synthesis can be attributed to several factors. Key areas to investigate include:

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Some reactions that show poor yields at room temperature can be significantly improved with heating.[1] Microwave-assisted synthesis has also been demonstrated to dramatically decrease reaction times and boost yields.[1][2]

  • Catalyst Selection and Loading: The type and amount of catalyst are crucial. Many syntheses experience a significant drop in yield without a catalyst or with suboptimal catalyst loading.[1] Common catalysts include Lewis acids (e.g., Er(OTf)₃, ZnCl₂), ammonium salts (e.g., NH₄Cl), and heterogeneous catalysts (e.g., Au/TiO₂, MgO@DFNS).[1] It is essential to optimize the catalyst amount, as excessive catalyst can sometimes lead to a decrease in selectivity and yield.[1]

  • Quality of Starting Materials: The purity of the o-phenylenediamine and the aldehyde or carboxylic acid is important. Impurities can lead to side reactions and the formation of colored byproducts.[1][3]

  • Reaction Atmosphere: For reactions involving oxidative cyclization, the presence of an oxidant or air may be necessary. Conversely, some reactions may require an inert atmosphere to prevent undesired side reactions.[1]

Q2: I am observing the formation of significant side products. How can I improve the selectivity for my desired benzimidazole?

A2: The formation of multiple products is a common challenge. Here are some strategies to enhance selectivity:

  • Control Stoichiometry: Ensure the molar ratio of o-phenylenediamine to the aldehyde or carboxylic acid is optimized. In some cases, a slight excess of one reactant may be beneficial.[1]

  • Modify Reaction Conditions: Adjusting the temperature can favor the desired reaction pathway. Some side reactions may be favored at higher temperatures, while lower temperatures might not provide sufficient energy for the desired cyclization.[1][3]

  • Catalyst Choice: The choice of catalyst can significantly influence selectivity. For instance, when reacting with aldehydes, the formation of 1,2-disubstituted benzimidazoles can be a competing side reaction.[4] The use of specific catalysts, such as Erbium(III) triflate (Er(OTf)₃) with electron-rich aldehydes, has been shown to selectively yield 1,2-disubstituted products.[3] Supported gold nanoparticles have also been investigated to improve selectivity for 2-substituted benzimidazoles.[4][5]

Q3: My final product is highly colored, and purification is difficult. What can I do?

A3: Colored impurities often arise from the degradation of starting materials or the formation of polymeric side products. Consider the following purification strategies:

  • Purify Starting Materials: Ensure the purity of o-phenylenediamine and the aldehyde/carboxylic acid before the reaction using techniques like recrystallization or distillation.[1][3]

  • Use of o-phenylenediamine dihydrochloride: This salt form can sometimes reduce the formation of colored impurities and lead to more homogeneous mixing.[2][3]

  • Recrystallization with Decolorizing Carbon: After the reaction, dissolving the crude product in a suitable solvent and treating it with decolorizing carbon (charcoal) can effectively remove colored impurities before recrystallization.[6] A procedure involving potassium permanganate followed by sodium bisulfite has also been reported to decolorize the product.[6]

Q4: I am getting a mixture of 2-substituted and 1,2-disubstituted benzimidazoles. How can I control the outcome?

A4: The formation of a mixture of 2-substituted and 1,2-disubstituted benzimidazoles is a known selectivity issue, particularly when using aldehydes as reactants.[3]

  • Catalyst and Substrate Choice: The selectivity is highly dependent on the catalyst and the electronic properties of the aldehyde. For example, using Er(OTf)₃ as a catalyst with electron-rich aldehydes can selectively produce 1,2-disubstituted benzimidazoles.[3]

  • Reaction Solvent: Aprotic solvents may favor the formation of 1,2-disubstituted benzimidazoles, while reactions in water as a green solvent can lead to 2-substituted benzimidazoles.[7]

Quantitative Data Summary

The following table summarizes the effect of different catalysts and solvents on the yield of 2-(4-methylphenyl)-1H-1,3-benzimidazole (4) from the reaction of o-phenylenediamine (1) and 4-methylbenzaldehyde (2).

EntryCatalystSolventTime (h)Yield of 4 (%)[4]
1NoneMeOH2425
2NoneMeOH4835
3Au/TiO₂MeOH398
4Au/Al₂O₃MeOH390
5Au/ZnOMeOH385
6NoneEtOH4870
7NoneCH₃CN2420
8Au/TiO₂CH₃CN395

Experimental Protocols

Here are detailed methodologies for key experiments in benzimidazole synthesis.

Protocol 1: General Procedure for Conventional Synthesis using an Aldehyde [8]

  • Dissolve o-phenylenediamine (1.0 eq) in a suitable solvent (e.g., DMF, ethanol, or acetonitrile) in a round-bottom flask.

  • Add the aldehyde (1.0 eq) and a catalyst/oxidant (e.g., p-TsOH, H₂O₂, Na₂S₂O₅).

  • Stir the reaction mixture at the specified temperature (from room temperature to reflux) for the required time, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent.

Protocol 2: Microwave-Assisted Synthesis [1][9]

  • In a microwave-safe vessel, combine the N-substituted-o-phenylenediamine (1 mmol), an aldehyde (1 mmol), and Er(OTf)₃ (1 mol%).

  • Conduct the reaction under solvent-free conditions in a microwave oven at 60 °C for 5–10 minutes.

  • After completion, add water to the reaction mixture.

  • Extract the product with ethyl acetate.

  • Dry the organic layer, filter, and concentrate to obtain the crude product, which can be further purified by recrystallization.

Protocol 3: Synthesis using a Heterogeneous Catalyst [3]

  • In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL).

  • Stir the mixture at room temperature for 4 hours.

  • Monitor the reaction using TLC.

  • After completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Visual Guides

The following diagrams illustrate key concepts and workflows in benzimidazole synthesis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select Reactants: o-phenylenediamine + Aldehyde/Carboxylic Acid reagents Prepare Reagents & Solvents start->reagents combine Combine Reactants + Catalyst in Solvent reagents->combine conditions Set Reaction Conditions (Temp, Time, Atmosphere) combine->conditions monitor Monitor Progress (TLC/LC-MS) conditions->monitor quench Quench Reaction & Extract Product monitor->quench purify Purify Crude Product (Recrystallization/ Chromatography) quench->purify analyze Analyze Product (NMR, MS, m.p.) purify->analyze

Caption: A general experimental workflow for the synthesis of benzimidazole derivatives.

troubleshooting_low_yield problem Low Reaction Yield cause1 Suboptimal Reaction Conditions problem->cause1 cause2 Incorrect Catalyst Choice/Loading problem->cause2 cause3 Poor Starting Material Quality problem->cause3 cause4 Inappropriate Atmosphere problem->cause4 solution1 Optimize Temperature, Time, and Solvent cause1->solution1 solution2 Screen Different Catalysts & Optimize Loading cause2->solution2 solution3 Purify Reactants (Recrystallization/Distillation) cause3->solution3 solution4 Use Inert or Oxidative Atmosphere as Needed cause4->solution4

Caption: Troubleshooting guide for addressing low reaction yields in benzimidazole synthesis.

side_reactions reactants o-phenylenediamine + Aldehyde intermediate Schiff Base Intermediate reactants->intermediate Condensation side_product2 Polymeric Byproducts reactants->side_product2 Degradation/ Self-condensation desired_product 2-Substituted Benzimidazole (Desired Product) intermediate->desired_product Oxidative Cyclization side_product1 1,2-Disubstituted Benzimidazole (Side Product) intermediate->side_product1 Further Reaction with Aldehyde

Caption: Common reaction pathways and potential side reactions in benzimidazole synthesis from aldehydes.

References

optimization of reaction conditions for Phillips-Ladenburg benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of the Phillips-Ladenburg benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring successful and efficient synthesis of benzimidazole derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.

Problem 1: Low or No Product Yield

Possible Causes Recommended Solutions
Suboptimal Reaction Temperature The reaction may be too cold to proceed at an adequate rate, or too hot, leading to decomposition of starting materials or products.[1] Traditional methods may require high temperatures (180-300°C), while modern catalytic systems can operate at room temperature.[2][3] Action: Consult the literature for the optimal temperature for your specific substrates and catalyst. Consider a modest increase in temperature if the reaction is sluggish, but be cautious of excessive heat.[2]
Incorrect Solvent The choice of solvent significantly impacts reaction rate and yield.[1] Polar solvents like methanol and ethanol have been shown to produce high yields in certain catalytic systems.[4] Action: Perform a solvent screen with solvents such as methanol, ethanol, acetonitrile, DMF, and chloroform to find the optimal one for your reaction.[4]
Inactive or Insufficient Catalyst The catalyst may be inactive, or the loading may be insufficient.[1] A wide range of catalysts can be used, from mineral acids to Lewis acids and heterogeneous catalysts.[2] Action: Increase the catalyst loading or try a different catalyst. Ensure the chosen catalyst is appropriate for your specific reactants.[5]
Poor Quality of Starting Materials Impurities in the o-phenylenediamine or the carboxylic acid can interfere with the reaction, leading to side reactions and colored byproducts.[1][6] Action: Check the purity of your starting materials. If necessary, purify them by recrystallization or another suitable method before use.[1] Using o-phenylenediamine dihydrochloride can sometimes reduce colored impurities.[4]
Incomplete Reaction The reaction may not have been allowed to proceed for a sufficient amount of time.[1] Action: Monitor the reaction progress using Thin Layer Chromatography (TLC).[6] Continue the reaction until the starting material is consumed.[2]
Reversible Reaction/Equilibrium The formation of water during the reaction can lead to an equilibrium that limits product formation. Action: Remove water as it is formed, for example, by using a Dean-Stark apparatus or adding molecular sieves to the reaction mixture.[4]

Problem 2: Formation of Side Products

Possible Causes Recommended Solutions
N,N'-Diacetylation When using a large excess of the carboxylic acid or under harsh conditions, diacylation of the o-phenylenediamine can occur. Action: Optimize the stoichiometry of the reactants, typically using a slight excess of the carboxylic acid (1.0-1.2 equivalents).[4]
Formation of Colored Impurities Oxidation of o-phenylenediamine or other starting materials can lead to highly colored impurities that are difficult to remove.[1][6] Action: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] Consider treating a solution of the crude product with activated carbon.[1]
Formation of 1,2-Disubstituted Benzimidazoles This is a greater challenge when using aldehydes (Weidenhagen reaction variation) but can occur. Selectivity is influenced by the catalyst and electronic properties of the carbonyl compound.[5] Action: The choice of catalyst is critical. For instance, Erbium(III) triflate has been shown to selectively yield 1,2-disubstituted benzimidazoles with electron-rich aldehydes.[5]

Problem 3: Product Purification Difficulties

Possible Causes Recommended Solutions
Product is Difficult to Separate from the Catalyst Homogeneous acid catalysts can be challenging to remove completely. Action: Use a heterogeneous or recyclable catalyst, such as supported nanoparticles or MgO@DFNS, which can be easily filtered off after the reaction.[4]
Similar Polarity of Product and Byproducts Co-elution during column chromatography can make separation difficult. Action: Optimize the mobile phase for column chromatography. Consider recrystallization from a suitable solvent system to purify the product.
Formation of an Emulsion During Extraction During aqueous workup, an emulsion can form, making phase separation difficult. Action: Add a saturated brine solution to help break the emulsion.[7]

Frequently Asked Questions (FAQs)

Q1: What are the classical and modern methods for Phillips-Ladenburg benzimidazole synthesis?

A1: The classical Phillips-Ladenburg method involves the condensation of an o-phenylenediamine with a carboxylic acid, often in the presence of a mineral acid like HCl at high temperatures.[8][9] Modern variations utilize a wide range of catalysts, including Lewis acids (e.g., Yb(OTf)₃), metal catalysts (e.g., gold nanoparticles), and heterogeneous catalysts, often under milder conditions.[2][5] Microwave-assisted and ultrasound-assisted syntheses have also been developed to reduce reaction times and improve yields.[4][10]

Q2: How do I choose the right catalyst for my synthesis?

A2: Catalyst selection depends on your specific substrates and desired reaction conditions (e.g., temperature, solvent).[5] Simple acidic catalysts like p-toluenesulfonic acid (p-TsOH) and ammonium chloride are effective for many substrates.[4] For greener approaches, heterogeneous catalysts are advantageous as they are easily recoverable.[4] It is recommended to screen a few catalysts to find the most efficient one for your particular reaction.

Q3: What is the role of the acid catalyst in the reaction mechanism?

A3: The acid catalyst activates the carboxylic acid by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the o-phenylenediamine.[1] This is followed by an intramolecular cyclization and dehydration to form the benzimidazole ring.

Q4: How can I monitor the progress of the reaction?

A4: The most common method for monitoring the reaction progress is Thin Layer Chromatography (TLC).[6] A suitable mobile phase, typically a mixture of ethyl acetate and hexane, should be used. The disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is proceeding.[1]

Q5: What are the best practices for purifying the final benzimidazole product?

A5: After the reaction is complete, the crude product is typically isolated by precipitation upon neutralization of the reaction mixture with a base (e.g., 10% NaOH) and subsequent filtration.[4] The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]

Data Presentation

Table 1: Comparison of Catalysts for Benzimidazole Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NH₄ClEthanol80-90672-90[9]
Polyphosphoric acid (PPA)DimethylbenzeneReflux651[9]
Cobalt(II) acetylacetonateMethanolRoom Temp497[8]
MgO@DFNS (10 wt%)EthanolRoom Temp4High (not specified)[4]
LaCl₃AcetonitrileNot specified2-485-95[9]
None (conventional)High Temp180-300VariesLow[2][3]

Table 2: Effect of Solvent on the Yield of 2-phenylbenzimidazole

SolventCatalystTemperature (°C)Time (h)Yield (%)Reference
MethanolCobalt(II) acetylacetonateRoom Temp497[8]
EthanolCobalt(II) acetylacetonateRoom Temp4High[8]
ChloroformNH₄ClRoom Temp494[11]
AcetonitrileH₂O₂/HClRoom TempShortExcellent[12]
WaterL-prolineReflux398[13]
Solvent-freeMicrowave600.08-0.17High[7]

Experimental Protocols

Protocol 1: General Procedure for Conventional Synthesis using an Acid Catalyst

  • In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq).[4]

  • Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).[4]

  • Heat the reaction mixture under reflux for several hours (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

  • After completion, cool the mixture to room temperature and pour it into a beaker containing crushed ice and a base solution (e.g., 10% NaOH) to neutralize the acid.[4]

  • Stir the mixture until a precipitate forms.[4]

  • Collect the crude product by vacuum filtration and wash with cold water.[4]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[4]

Protocol 2: Microwave-Assisted Synthesis

  • In a microwave-safe vessel, combine o-phenylenediamine (1.0 eq), the carboxylic acid (1.0-1.2 eq), and the catalyst if required.[4]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature and power for a short duration (typically 1-15 minutes).[4]

  • After irradiation, cool the vessel to room temperature.

  • Perform the work-up as described in the conventional synthesis protocol (neutralization, precipitation, filtration).[4]

  • Purify the product by recrystallization.[4]

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis start Select Reactants: o-phenylenediamine & Carboxylic Acid reagents Prepare Reagents & Solvents start->reagents combine Combine Reactants & Catalyst in Solvent reagents->combine conditions Set Reaction Conditions (Temp, Time, Atmosphere) combine->conditions monitor Monitor Progress (TLC/LC-MS) conditions->monitor quench Quench Reaction & Extract Product monitor->quench purify Purify Crude Product (Recrystallization/ Chromatography) quench->purify analyze Analyze Product (NMR, MS, m.p.) purify->analyze

Caption: General experimental workflow for Phillips-Ladenburg benzimidazole synthesis.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield temp Suboptimal Temperature start->temp solvent Incorrect Solvent start->solvent catalyst Inefficient Catalyst start->catalyst purity Poor Starting Material Purity start->purity time Insufficient Reaction Time start->time optimize_temp Optimize Temperature temp->optimize_temp screen_solvent Screen Solvents solvent->screen_solvent change_catalyst Change/Increase Catalyst catalyst->change_catalyst purify_reagents Purify Starting Materials purity->purify_reagents monitor_tlc Monitor by TLC & Extend Time time->monitor_tlc

Caption: Troubleshooting workflow for low yield in benzimidazole synthesis.

References

troubleshooting low yields in benzimidazole cyclization reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in benzimidazole cyclization reactions.

Troubleshooting Guide

This guide addresses common issues encountered during benzimidazole synthesis in a question-and-answer format.

Question 1: My benzimidazole synthesis is resulting in a very low yield or no product at all. What are the likely causes and how can I improve it?

Answer:

Low or no yield in benzimidazole synthesis is a common issue that can stem from several factors. Systematically investigating the following aspects of your reaction setup is crucial for troubleshooting.

Possible Causes & Recommended Solutions:

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. Some reactions that show poor yields at room temperature can be significantly improved with heating.[1][2] Conversely, excessively high temperatures might promote side reactions.[1]

    • Solution: Optimize the temperature and monitor the reaction over time using Thin Layer Chromatography (TLC) to determine the optimal duration.[1][3] Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and increase yields.[1][2][4]

  • Inactive or Insufficient Catalyst: The choice and amount of catalyst are critical for many benzimidazole synthesis protocols. The reaction may not proceed efficiently or at all without the appropriate catalyst or with suboptimal loading.[1]

    • Solution: Increase the catalyst loading or screen different catalysts. Common catalysts include various acids (e.g., p-TsOH, HCl), Lewis acids, ammonium salts (e.g., NH₄Cl), and heterogeneous catalysts.[1][5][6][7][8][9]

  • Inappropriate Solvent: The solvent plays a crucial role in reactant solubility and reaction rate.[3][10][11][12]

    • Solution: A solvent screen is highly recommended. Polar solvents like methanol and ethanol often provide higher yields.[3][10][11] In some cases, chloroform has been found to be the most suitable solvent.[3][12]

  • Poor Quality of Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can lead to side reactions and the formation of colored byproducts, ultimately reducing the yield of the desired product.[1][3]

    • Solution: Ensure the purity of your starting materials. If necessary, purify them by recrystallization or distillation before use.[1]

Question 2: I am observing the formation of multiple products and significant side reactions. How can I improve the selectivity of my reaction?

Answer:

The formation of multiple products is a common challenge, often due to a lack of selectivity. Key strategies to enhance selectivity include:

  • Controlling Stoichiometry: The molar ratio of o-phenylenediamine to the aldehyde or carboxylic acid can significantly influence the product distribution.

    • Solution: To favor the formation of 2-substituted benzimidazoles, use a 1:1 molar ratio or a slight excess of o-phenylenediamine.[13] An excess of the aldehyde can lead to the formation of 1,2-disubstituted benzimidazoles as a side product.[13][14]

  • Formation of Stable Intermediates: The Schiff base intermediate formed from the condensation of o-phenylenediamine and an aldehyde may be too stable under the reaction conditions to cyclize efficiently.

    • Solution: Ensure an oxidizing agent is present in reactions starting from aldehydes to facilitate the cyclodehydrogenation step.[3] Alternatively, modifying the catalyst or temperature can promote cyclization.[1]

  • Oxidation of Starting Materials: o-Phenylenediamine is susceptible to oxidation, which can lead to the formation of colored impurities and reduce the amount of starting material available for the desired reaction.[13]

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3]

Question 3: I am having difficulty purifying my benzimidazole product. What are the best practices for purification?

Answer:

Purification challenges often arise from the presence of colored impurities or byproducts with similar polarity to the desired product.[13]

  • Recrystallization: This is a common and effective method for purifying crude benzimidazole products.[1][4][15] The choice of solvent is critical for successful recrystallization.

  • Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel is a standard alternative.[16][17][18] A range of solvent systems can be employed, and should be optimized using TLC.

  • Decolorization: If the product is discolored, treatment with activated carbon can be effective.[13][19] The crude product is dissolved in a suitable solvent, activated carbon is added, and the mixture is heated and then filtered to remove the carbon and adsorbed impurities.

  • Acid-Base Extraction: Since benzimidazoles are basic, acid-base extraction can be a powerful purification technique to separate them from non-basic impurities.[13]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzimidazoles?

A1: The most prevalent methods involve the condensation of an o-phenylenediamine with either a carboxylic acid (or its derivatives) or an aldehyde.[1][20] The reaction with carboxylic acids is often referred to as the Phillips-Ladenburg reaction, while the reaction with aldehydes is a variation of the Weidenhagen reaction.[1][9]

Q2: How do I choose the right solvent for my benzimidazole cyclization?

A2: There is no single "best" solvent, as the optimal choice depends on the specific reactants and catalyst used.[3] However, polar solvents like methanol and ethanol have been shown to give high yields in many cases.[10][11] A solvent screen is the most effective way to identify the ideal solvent for your specific reaction.[3]

Q3: What is the role of a catalyst in benzimidazole synthesis?

A3: Catalysts are often crucial for achieving high yields and reasonable reaction times.[1] They can activate the carbonyl group, facilitate the cyclization step, and in the case of reactions with aldehydes, promote the final oxidation to the aromatic benzimidazole ring. A wide variety of catalysts can be used, including Brønsted and Lewis acids.[7][8]

Q4: Can I run the reaction under solvent-free conditions?

A4: Yes, solvent-free conditions have been successfully employed for the synthesis of benzimidazoles, often in conjunction with microwave irradiation.[1][2] This approach is considered a green chemistry method and can lead to shorter reaction times and easier product isolation.[8][9][20]

Data Presentation

Table 1: Effect of Different Solvents on the Synthesis of 2-Phenylbenzimidazole

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)Reference
1MethanolCobalt(II) acetylacetoneRoom Temp497[10]
2EthanolCobalt(II) acetylacetoneRoom Temp492[10]
3AcetonitrileCobalt(II) acetylacetoneRoom Temp485[10]
4Ethyl AcetateCobalt(II) acetylacetoneRoom Temp478[10]
5TetrahydrofuranCobalt(II) acetylacetoneRoom Temp472[10]
6ChloroformNH₄ClRoom Temp492[12]
7MethanolMOF@MT-COF-Cu60291[11]

Table 2: Optimization of Catalyst for 2-Phenylbenzimidazole Synthesis

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1NoneAcetonitrileRoom Temp16No Reaction[7]
2TsOH·H₂O (5)AcetonitrileRoom Temp16>99[7]
3Benzoic Acid (5)AcetonitrileRoom Temp16<5[7]
4CF₃COOH (5)AcetonitrileRoom Temp16>99[7]
5CH₃COOH (5)AcetonitrileRoom Temp16<5[7]
6NH₄Cl (4 mmol)ChloroformRoom Temp492[12]
7NH₄Br (4 mmol)ChloroformRoom Temp486[12]
8LaCl₃ (10)AcetonitrileRoom Temp2-485-95[9][18]

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted Benzimidazoles from Aldehydes

  • To a stirred solution of o-phenylenediamine (1.0 mmol) in a suitable solvent (e.g., methanol, ethanol, or chloroform, 5 mL), add the catalyst (e.g., 10 mol% LaCl₃ or 4 mmol NH₄Cl).[12][18]

  • Add the corresponding aldehyde (1.0-1.2 mmol) to the mixture at room temperature.[12][18]

  • Continue stirring the reaction mixture for the optimized time (typically 2-6 hours), monitoring the progress by TLC.[4][12][18]

  • Upon completion, remove the solvent under reduced pressure.[12][18]

  • If necessary, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.[3][12]

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.[12][18]

  • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1][4][18]

General Procedure for the Synthesis of 2-Substituted Benzimidazoles from Carboxylic Acids (Phillips-Ladenburg Reaction)

  • In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq).[4]

  • Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).[4]

  • Heat the reaction mixture under reflux for several hours (typically 2-6 hours), monitoring the progress by TLC.[4]

  • After completion, cool the mixture to room temperature and pour it into a beaker containing crushed ice and a base solution (e.g., 10% NaOH) to neutralize the acid.[4]

  • Stir the mixture until a precipitate forms.

  • Collect the crude product by vacuum filtration and wash it with cold water.[4]

  • Dry the solid and recrystallize it from a suitable solvent to obtain the pure benzimidazole derivative.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Prepare Reagents (o-phenylenediamine, aldehyde/carboxylic acid) combine Combine Reactants, Catalyst & Solvent start->combine catalyst Select & Weigh Catalyst catalyst->combine solvent Choose Solvent solvent->combine react Set Reaction Conditions (Temperature, Time) combine->react monitor Monitor Progress (TLC) react->monitor quench Quench Reaction & Extract Product monitor->quench Reaction Complete purify Purify Crude Product (Recrystallization/ Chromatography) quench->purify analyze Analyze Final Product (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for benzimidazole synthesis.

troubleshooting_low_yield start Low or No Yield cond_check Check Reaction Conditions start->cond_check catalyst_check Evaluate Catalyst start->catalyst_check materials_check Verify Starting Materials start->materials_check temp_time Optimize Temperature & Time cond_check->temp_time Suboptimal? solvent_screen Perform Solvent Screen cond_check->solvent_screen Solvent issue? outcome Improved Yield temp_time->outcome solvent_screen->outcome catalyst_loading Increase Catalyst Loading catalyst_check->catalyst_loading Insufficient? catalyst_type Try Different Catalyst catalyst_check->catalyst_type Inactive? catalyst_loading->outcome catalyst_type->outcome purify_reagents Purify Reagents (Recrystallize/Distill) materials_check->purify_reagents Impure? purify_reagents->outcome

Caption: Troubleshooting logic for low yields in benzimidazole synthesis.

References

stability issues of 4-(1H-benzo[d]imidazol-2-yl)morpholine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when working with 4-(1H-benzo[d]imidazol-2-yl)morpholine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, solvent composition, temperature, light exposure, and the presence of oxidizing agents. Benzimidazole derivatives, in general, can be sensitive to harsh acidic or basic conditions and are known to be photosensitive in solution.[1][2]

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: Due to the hydrophobic nature of many benzimidazole compounds, a common solvent for stock solutions is dimethyl sulfoxide (DMSO).[3] For aqueous buffers, it is crucial to keep the final concentration of DMSO low (typically below 0.5%) to avoid solvent-induced artifacts in biological assays.[3]

Q3: How should I store solutions of this compound to ensure maximum stability?

A3: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[4] Aliquoting the stock solution into smaller, single-use vials is advisable to avoid repeated freeze-thaw cycles, which can contribute to degradation.[4] Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil.

Q4: My compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer. What should I do?

A4: This phenomenon, often called "solvent shock," occurs when a compound with low aqueous solubility is rapidly transferred from a high-concentration organic stock to an aqueous environment.[3] To mitigate this, try the following:

  • Decrease the final concentration: The desired concentration might be above the compound's solubility limit in the aqueous buffer.

  • Optimize the dilution strategy: Instead of a single large dilution, perform serial dilutions.

  • Adjust the pH of the aqueous buffer: The solubility of benzimidazole derivatives can be pH-dependent.[3]

  • Consider the use of solubilizing agents: Co-solvents like polyethylene glycol (PEG) or surfactants may help, but their effects on the experimental system must be validated.[3]

Q5: Are there any known degradation pathways for this compound?

A5: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, benzimidazoles can undergo hydrolysis of functional groups and oxidation.[2] The morpholine ring is generally stable but can be susceptible to oxidation. The benzimidazole ring itself is quite stable but can be cleaved under harsh oxidative conditions.[5] The most likely points of degradation are the bonds linking the morpholine and benzimidazole moieties.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Inconsistent Results in Biological Assays
Possible Cause Troubleshooting Step
Compound Degradation Prepare fresh dilutions from a frozen stock solution for each experiment. Protect solutions from light and maintain appropriate temperature.
Precipitation in Assay Medium Visually inspect the assay plate wells for any precipitate. If observed, refer to the troubleshooting steps for precipitation (Q4 in FAQs).
Interaction with Assay Components Run appropriate vehicle controls (e.g., DMSO in medium) to ensure that the solvent is not causing the observed effects.[3]
Issue 2: Loss of Compound Potency Over Time
Possible Cause Troubleshooting Step
Long-term Instability in Solution Re-evaluate storage conditions. For long-term studies, consider storing the compound as a dry powder and preparing fresh stock solutions periodically.
Photosensitivity Ensure all handling and experimental procedures are conducted with minimal light exposure. Use amber-colored labware or cover containers with foil.[2]
Freeze-Thaw Cycles Aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.[4]

Data Presentation

The following table provides a hypothetical summary of the stability of a generic benzimidazole derivative in different solvents and conditions, based on general knowledge of this class of compounds. This should be used as a guideline for handling this compound.

Table 1: Hypothetical Stability of a Benzimidazole Derivative in Solution

Solvent Storage Temperature Light Condition Estimated Half-life Notes
DMSO-80°CDark> 6 monthsRecommended for long-term storage of stock solutions.[4]
DMSO-20°CDark1-3 monthsSuitable for medium-term storage.[4]
DMSO4°CDark< 1 weekNot recommended for storage beyond a few days.
Aqueous Buffer (pH 7.4)4°CDark24-48 hoursStability is highly dependent on the specific buffer components.
Aqueous Buffer (pH 7.4)Room TemperatureAmbient Light< 8 hoursSignificant degradation can be expected due to light and temperature.[2]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (10 mM in DMSO):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in an appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Gently vortex or sonicate at room temperature until the compound is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected vials (e.g., amber cryovials).

    • Store the aliquots at -80°C for long-term storage.

  • Working Solution (e.g., 10 µM in Aqueous Buffer):

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions in the desired aqueous buffer to reach the final concentration of 10 µM.

    • Ensure thorough mixing at each dilution step.

    • Prepare the working solution fresh for each experiment and use it immediately.

Protocol 2: Assessing Compound Stability by HPLC
  • Sample Preparation:

    • Prepare solutions of this compound at a known concentration (e.g., 10 µM) in the desired solvent or buffer.

    • Divide the solution into multiple amber vials.

    • Store the vials under different conditions (e.g., -20°C, 4°C, room temperature, exposed to light).

  • HPLC Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each vial.

    • Analyze the samples using a validated reverse-phase HPLC (RP-HPLC) method. A C18 column is often suitable for benzimidazole derivatives.

    • The mobile phase could consist of a gradient of acetonitrile and water with a small amount of a modifier like formic acid or trifluoroacetic acid. .

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining relative to the initial time point (t=0).

    • Plot the percentage of the remaining compound versus time to determine the degradation kinetics.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experimentation cluster_analysis Stability Check (Optional) start Weigh Compound dissolve Dissolve in DMSO (Stock) start->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Prepare Working Solution (Aqueous) thaw->dilute assay Perform Biological Assay dilute->assay hplc_prep Prepare Stability Samples dilute->hplc_prep For stability assessment hplc_run Run HPLC Analysis hplc_prep->hplc_run hplc_data Analyze Degradation Data hplc_run->hplc_data

Caption: Experimental workflow for handling this compound.

Troubleshooting_Flowchart cluster_precipitate_solutions Precipitation Solutions cluster_degradation_solutions Degradation Solutions start Inconsistent Experimental Results check_precipitate Check for Precipitation start->check_precipitate precipitate_yes Precipitate Observed check_precipitate->precipitate_yes Yes precipitate_no No Precipitate check_precipitate->precipitate_no No lower_conc Lower Final Concentration precipitate_yes->lower_conc check_degradation Suspect Degradation? precipitate_no->check_degradation optimize_dilution Optimize Dilution Method lower_conc->optimize_dilution adjust_ph Adjust Buffer pH optimize_dilution->adjust_ph end Problem Resolved adjust_ph->end degradation_yes Degradation Likely check_degradation->degradation_yes Yes check_degradation->end No fresh_solution Use Freshly Prepared Solution degradation_yes->fresh_solution protect_light Protect from Light fresh_solution->protect_light check_storage Verify Storage Conditions protect_light->check_storage check_storage->end

Caption: Troubleshooting flowchart for stability issues.

Signaling_Pathway compound This compound (Hypothetical Inhibitor) receptor Receptor Tyrosine Kinase (RTK) compound->receptor Inhibition pi3k PI3K receptor->pi3k Activation akt Akt pi3k->akt mtor mTOR akt->mtor cell_growth Cell Growth and Proliferation mtor->cell_growth

Caption: Hypothetical signaling pathway for a benzimidazole derivative.

References

minimizing impurities in the synthesis of 4-(1H-benzo[d]imidazol-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1H-benzo[d]imidazol-2-yl)morpholine. Our aim is to help you minimize impurities and optimize your synthetic protocols.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue IDProblemPotential Cause(s)Suggested Solution(s)
TROUBLE-001 Low yield of the desired product Incomplete reaction; Suboptimal reaction temperature; Inefficient base; Degradation of starting materials or product.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature. For the reaction of 2-chlorobenzimidazole with morpholine, a temperature range of 80-120 °C is typically effective. - Use a stronger or more appropriate base. Potassium carbonate is commonly used, but other inorganic or organic bases can be explored. - Ensure the purity of starting materials and use anhydrous solvents to prevent side reactions.
TROUBLE-002 Presence of unreacted 2-chlorobenzimidazole Insufficient amount of morpholine; Short reaction time; Low reaction temperature.- Use a slight excess of morpholine (1.1-1.5 equivalents). - Extend the reaction time and monitor for the disappearance of the 2-chlorobenzimidazole spot on TLC. - Increase the reaction temperature within the stable range of the reactants and product.
TROUBLE-003 Formation of a significant amount of N,N'-bis(1H-benzo[d]imidazol-2-yl)morpholine This is an unlikely impurity in this specific synthesis. A more probable dimeric impurity would be the bis-benzimidazole formed from a different pathway. However, if a dimeric species is suspected, it could arise from a side reaction involving an activated benzimidazole intermediate.- Use a larger excess of morpholine to favor the formation of the monosubstituted product. - Add the 2-chlorobenzimidazole slowly to the reaction mixture containing morpholine to maintain a high concentration of the amine nucleophile.
TROUBLE-004 Observation of quinoxaline-related impurities in one-pot synthesis from o-phenylenediamine The reaction conditions favored the condensation of o-phenylenediamine with a C2-synthon (if used) or self-condensation, leading to quinoxaline derivatives instead of the benzimidazole ring. This is particularly relevant when using α-dicarbonyl compounds or their equivalents as the C1 source for the benzimidazole ring.- Carefully control the choice of the C1-synthon. For the synthesis of 2-substituted benzimidazoles, reagents like cyanogen bromide or carboxylic acid derivatives are more suitable than α-dicarbonyls. - Optimize the reaction solvent and catalyst. For instance, the use of an oxidizing agent can promote benzimidazole formation over quinoxaline in some cases.
TROUBLE-005 Difficulty in purifying the final product Presence of closely related impurities with similar polarity; The product is an oil or a low-melting solid.- Employ column chromatography with a carefully selected eluent system. A gradient elution might be necessary to separate impurities with close Rf values. - Attempt recrystallization from a variety of solvents or solvent mixtures. Common solvents for recrystallization of benzimidazole derivatives include ethanol, methanol, acetonitrile, and ethyl acetate/hexane mixtures. - If the product is an oil, consider converting it to a salt (e.g., hydrochloride or maleate) which is often crystalline and easier to purify.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent synthetic strategies are:

  • Nucleophilic substitution: This involves the reaction of a 2-halo-benzimidazole (typically 2-chlorobenzimidazole) with morpholine in the presence of a base.

  • One-pot condensation: This method involves the reaction of o-phenylenediamine with a suitable C1-synthon and morpholine. The choice of the C1-synthon is critical to avoid side products.

Q2: What are the likely impurities I should look for in my crude product?

A2: Based on the common synthetic routes, potential impurities include:

  • From the nucleophilic substitution route:

    • Unreacted 2-chlorobenzimidazole

    • Starting materials used for the synthesis of 2-chlorobenzimidazole (e.g., benzimidazolin-2-one)

    • Over-alkylated or arylated products on the benzimidazole nitrogen.

  • From the one-pot condensation route:

    • Unreacted o-phenylenediamine

    • Quinoxaline derivatives

    • Side products from the self-condensation of starting materials.

Q3: Which analytical techniques are best suited for monitoring the reaction and assessing the purity of the final product?

A3: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and detection of minor impurities. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

  • Mass Spectrometry (MS): For confirming the molecular weight of the desired product and identifying unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the final product and characterization of isolated impurities.

Q4: Can you provide a starting point for a purification protocol?

A4: For purification, you can start with the following:

  • Work-up: After the reaction is complete, the reaction mixture is typically cooled, and the product is precipitated by adding water or an anti-solvent. The crude solid can be collected by filtration.

  • Column Chromatography: If the crude product contains significant impurities, column chromatography on silica gel is recommended. The eluent can be a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane/methanol).

  • Recrystallization: For final purification, recrystallization is often effective.[1] Suitable solvents include ethanol, methanol, or ethyl acetate. The choice of solvent depends on the solubility of the product and impurities.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Substitution of 2-Chlorobenzimidazole with Morpholine

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Chlorobenzimidazole

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

Procedure:

  • To a stirred solution of 2-chlorobenzimidazole (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and morpholine (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by TLC.

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or by recrystallization from a suitable solvent (e.g., ethanol).

ReactantMolar RatioPurity
2-Chlorobenzimidazole1.0>98%
Morpholine1.2>99%
Potassium Carbonate2.0>99%

Typical Yield: 70-85%

Visualizations

Experimental Workflow: Nucleophilic Substitution Route

G Synthesis of this compound cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product start 2-Chlorobenzimidazole, Morpholine, K₂CO₃ in Acetonitrile reflux Reflux (82°C, 4-8h) start->reflux filter Filtration reflux->filter concentrate Concentration filter->concentrate purify Purification (Column Chromatography / Recrystallization) concentrate->purify end This compound purify->end

Caption: Workflow for the synthesis of this compound.

Potential Impurity Formation Pathways

G Potential Impurity Formation cluster_main Main Reaction cluster_impurities Impurity Formation cluster_starting_materials Alternative Starting Materials r1 2-Chlorobenzimidazole p This compound r1->p + Morpholine, -HCl imp1 Unreacted 2-Chlorobenzimidazole r1->imp1 Incomplete Reaction r2 Morpholine imp2 Quinoxaline Derivative sm1 o-Phenylenediamine sm1->imp2 + C2-Synthon sm2 C1-Synthon

Caption: Formation pathways for common impurities in the synthesis.

References

challenges in the scale-up of 4-(1H-benzo[d]imidazol-2-yl)morpholine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges during the scale-up of 4-(1H-benzo[d]imidazol-2-yl)morpholine production.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly when moving from laboratory to pilot plant or industrial scale. The primary synthetic route considered is the condensation of o-phenylenediamine with a suitable morpholine-containing carboxylic acid derivative (e.g., morpholine-4-carboxylic acid) or an aldehyde equivalent, followed by cyclization.

Issue 1: Low Reaction Yield

Question: We are experiencing a significant drop in yield for the synthesis of this compound upon scaling up the reaction from lab (grams) to pilot (kilograms) scale. What are the potential causes and how can we mitigate this?

Answer: A decrease in yield during scale-up is a common challenge. Several factors could be contributing to this issue. A systematic approach to troubleshooting is recommended.

  • Inadequate Heat Transfer: The condensation reaction to form the benzimidazole ring is often exothermic.[1] Insufficient heat dissipation in larger reactors can lead to localized overheating, causing degradation of reactants, intermediates, or the final product.

    • Recommendation: Implement more efficient cooling systems for the reactor. Consider a jacketed reactor with a thermal control unit. A slower, controlled addition of the limiting reagent can also help manage the exotherm.

  • Poor Mixing: Inadequate agitation in a large reactor can lead to non-homogenous reaction mixtures, creating localized "hot spots" and concentration gradients that can promote side reactions.

    • Recommendation: Optimize the stirrer design (e.g., anchor, turbine) and agitation speed to ensure thorough mixing. Computational Fluid Dynamics (CFD) modeling can be beneficial for designing an optimal mixing strategy for your reactor geometry.

  • Incomplete Reaction: The reaction may not be reaching completion at a larger scale within the same timeframe as the lab-scale experiment.

    • Recommendation: Monitor the reaction progress using in-process controls (e.g., HPLC, UPLC). It may be necessary to extend the reaction time or slightly increase the reaction temperature while carefully monitoring for impurity formation.

  • Side Reactions: Increased reaction volume and longer reaction times can amplify the formation of byproducts. A potential side reaction is the formation of a bis-benzimidazole impurity from the reaction of two molecules of o-phenylenediamine with one molecule of the morpholine-containing reactant.

    • Recommendation: Optimize the stoichiometry of the reactants. A slight excess of one reactant might be necessary to drive the reaction to completion and minimize the formation of certain impurities.

Issue 2: Product Purity and Impurity Profile

Question: Our scaled-up batches of this compound show a higher level of impurities compared to the lab-scale synthesis. How can we identify and control these impurities?

Answer: Maintaining a consistent purity profile is critical for pharmaceutical applications. The increase in impurities at scale can often be traced back to the factors mentioned above (heat transfer, mixing) and the purification process itself.

  • Common Impurities:

    • Unreacted Starting Materials: o-phenylenediamine and the morpholine-containing reactant.

    • Oxidation Products: o-phenylenediamine is susceptible to oxidation, which can lead to colored impurities.

    • Over-alkylation/acylation Products: If the reaction involves alkylating or acylating agents, reaction at both nitrogen atoms of the benzimidazole ring can occur.

    • Bis-benzimidazole: As mentioned previously, this can be a significant impurity.

  • Troubleshooting Steps:

    • Impurity Identification: Isolate and characterize the major impurities using techniques like LC-MS, and NMR.

    • Process Optimization:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen, argon) to minimize the oxidation of o-phenylenediamine.

      • Temperature Control: Strict temperature control is crucial to minimize the formation of thermally induced byproducts.

      • Stoichiometry Control: Precise control over the molar ratios of reactants can suppress the formation of byproducts like bis-benzimidazoles.[2]

    • Purification Strategy:

      • Crystallization: Develop a robust crystallization process. Screen different solvent systems to find one that provides good solubility for the product at elevated temperatures and poor solubility at lower temperatures, while leaving impurities in the mother liquor.

      • Column Chromatography: While less ideal for very large-scale production, it may be necessary for initial pilot batches to obtain high-purity material for further studies.

      • Acid/Base Wash: An acid wash can help remove unreacted basic starting materials like o-phenylenediamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for 2-substituted benzimidazoles like this compound?

A1: The most prevalent method for large-scale synthesis is the condensation of o-phenylenediamine with a carboxylic acid or an aldehyde.[1][3] For this compound, this would typically involve the reaction of o-phenylenediamine with morpholine-2-carboxylic acid or a derivative thereof. This method is favored for its atom economy and the general availability of starting materials.

Q2: What are the critical process parameters to monitor during the scale-up of the condensation reaction?

A2: Key parameters to monitor and control include:

  • Temperature: To prevent thermal runaway and byproduct formation.

  • Pressure: If the reaction is performed under pressure or vacuum.

  • pH: To ensure the desired reactivity and facilitate product isolation.

  • Agitation Rate: To maintain a homogenous reaction mixture.

  • Reagent Addition Rate: To control the reaction exotherm.

Q3: How does the morpholine moiety affect the synthesis and purification?

A3: The morpholine group is a basic, polar heterocycle. Its presence can influence the solubility of the final product, potentially making it more water-soluble than other 2-aryl or 2-alkyl benzimidazoles. This property can be advantageous for aqueous workups but may require different solvent systems for crystallization compared to less polar benzimidazole derivatives. The basic nitrogen in the morpholine ring can also be a site for potential side reactions (e.g., quaternization) if reactive electrophiles are present.

Q4: What are the recommended purification techniques for large-scale production?

A4: For industrial-scale production, crystallization is the preferred method of purification due to its cost-effectiveness and scalability. The development of a robust crystallization process is a critical step in process development. This involves screening various solvents and solvent mixtures to achieve the desired purity and crystal form.

Q5: Are there any "green" chemistry approaches applicable to the synthesis of this compound?

A5: Yes, several green chemistry principles can be applied. The use of a recyclable solid acid catalyst instead of corrosive mineral acids can reduce waste.[1] Performing the reaction in a greener solvent, such as ethanol or even water, if the reaction kinetics are favorable, is another approach. Microwave-assisted synthesis can also be considered for its efficiency and reduced energy consumption, although scalability can be a challenge.[3][4]

Data Presentation

Table 1: Hypothetical Comparison of Lab-Scale vs. Pilot-Scale Synthesis of this compound

ParameterLab-Scale (100 g)Pilot-Scale (10 kg)Key Considerations for Scale-Up
Starting Materials
o-Phenylenediamine50 g (0.46 mol)5.0 kg (46.2 mol)Ensure consistent purity of raw materials.
Morpholine-2-carboxylic acid60 g (0.46 mol)6.0 kg (46.2 mol)Acid quality can impact impurity profile.
Reaction Conditions
SolventEthanol (1 L)Ethanol (100 L)Solvent purity and recovery are critical at scale.
Catalystp-Toluenesulfonic acid (5 mol%)p-Toluenesulfonic acid (5 mol%)Catalyst cost and removal become more significant.
Temperature78°C (Reflux)78°C (Reflux)Requires efficient reactor heating and cooling systems.
Reaction Time8 hours12-16 hoursMonitor reaction completion by in-process controls.
Results
Yield (isolated)85 g (85%)7.8 kg (78%)Yield loss may be due to factors listed in troubleshooting.
Purity (by HPLC)>99%97-98%Impurity profile may change with scale.
Major Impurities
Unreacted o-phenylenediamine<0.1%~0.5%Optimize stoichiometry and work-up.
Bis-benzimidazoleNot detected~1.0%Control temperature and reagent addition rate.

Experimental Protocols

Protocol 1: Synthesis of this compound (Lab-Scale)

  • Reaction Setup: To a 2 L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add o-phenylenediamine (50 g, 0.46 mol), morpholine-2-carboxylic acid (60 g, 0.46 mol), and ethanol (1 L).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (4.4 g, 0.023 mol) to the stirred mixture.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 8 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature. A precipitate should form. Filter the solid and wash with cold ethanol (2 x 100 mL).

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_final Final Product start Charge Reactants: o-phenylenediamine, morpholine-2-carboxylic acid, ethanol catalyst Add Catalyst: p-toluenesulfonic acid start->catalyst 1 reflux Heat to Reflux (78°C) Monitor by HPLC catalyst->reflux 2 cool Cool to Room Temperature reflux->cool 3 filter Filter Precipitate cool->filter 4 wash Wash with Cold Ethanol filter->wash 5 recrystallize Recrystallize from Ethanol/Water wash->recrystallize 6 dry Dry under Vacuum recrystallize->dry 7 product Final Product: This compound dry->product 8

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or High Impurity in Scale-up? heat Inadequate Heat Transfer start->heat Yes mixing Poor Mixing start->mixing Yes reaction_time Incomplete Reaction start->reaction_time Yes side_reactions Side Reactions start->side_reactions Yes cooling Improve Reactor Cooling heat->cooling agitation Optimize Stirrer & Speed mixing->agitation monitoring In-Process Control (HPLC) reaction_time->monitoring stoichiometry Adjust Reactant Stoichiometry side_reactions->stoichiometry purification Develop Robust Crystallization side_reactions->purification

Caption: Troubleshooting logic for scale-up challenges in benzimidazole synthesis.

References

Technical Support Center: Optimizing o-Phenylenediamine and Aldehyde Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the condensation reaction of o-phenylenediamine with aldehydes for the synthesis of benzimidazoles and related heterocyclic compounds.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process, offering potential causes and recommended solutions.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Impure Starting Materials: o-phenylenediamine is prone to oxidation and can contain impurities that inhibit the reaction.[1] 2. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures.[1] 3. Inactive or Inappropriate Catalyst: The chosen catalyst may not be effective for the specific substrates.[1] 4. Insufficient Reaction Time: The reaction may not have proceeded to completion.[1] 5. Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.1. Purify o-phenylenediamine by recrystallization before use. Ensure the aldehyde is also of high purity.[1] 2. Incrementally increase the reaction temperature by 10°C and monitor the progress by Thin Layer Chromatography (TLC). For solvent-free reactions, a temperature of 140°C has been shown to be effective.[1][2] 3. Use a fresh catalyst or screen different types of catalysts such as acid catalysts (e.g., p-toluenesulfonic acid), Lewis acids, or solid acid catalysts.[1] 4. Monitor the reaction progress using TLC and extend the reaction time until the starting materials are consumed.[1] 5. Adjust the stoichiometry of the reactants. A slight excess of the aldehyde may be beneficial in some cases.[1]
Formation of a Dark, Tar-like Substance 1. High Reaction Temperature: Excessive heat can lead to decomposition and polymerization of reactants and products.[1] 2. Oxidation of o-Phenylenediamine: This starting material is sensitive to air and can oxidize, especially at elevated temperatures, leading to colored impurities.[1] 3. Prolonged Reaction Time: Leaving the reaction for too long, especially at high temperatures, can cause side reactions and decomposition.[1]1. Lower the reaction temperature and monitor the reaction closely.[1] 2. Use freshly purified o-phenylenediamine.[1] For sensitive reactions, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).[1] 3. Optimize the reaction time by monitoring its progress with TLC.[1]
Difficulty in Product Purification 1. Presence of Unreacted Starting Materials: Incomplete reaction leads to a mixture of product and reactants. 2. Formation of Multiple Side Products: Suboptimal conditions can lead to the formation of various byproducts, complicating purification.[1] 3. Product Insolubility/Crystallization Issues: The desired product may be difficult to isolate from the reaction mixture.1. Optimize reaction conditions (time, temperature, catalyst) to ensure complete conversion of starting materials.[1] 2. Adjust the reaction conditions to favor the formation of the desired product. Column chromatography may be necessary for purification.[1] 3. For purification by recrystallization, screen various solvents. A common method involves dissolving the crude product in boiling water, treating with decolorizing carbon, and filtering hot.[3][4][5]
Formation of 1,2-Disubstituted Benzimidazoles 1. Reaction Stoichiometry and Conditions: The reaction between o-phenylenediamine and aldehydes can sometimes yield 1,2-disubstituted benzimidazoles as byproducts.[6]1. The formation of 1,2-disubstituted versus 2-substituted benzimidazoles can be influenced by the choice of catalyst and reaction conditions. For example, using Er(OTf)₃ as a catalyst can selectively produce 1,2-disubstituted products under certain conditions.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in this reaction?

The most critical parameters are the purity of the starting materials (especially o-phenylenediamine), the reaction temperature, the choice of solvent, and the type and concentration of the catalyst.[1]

Q2: How does the choice of catalyst affect the reaction?

The catalyst plays a significant role in the reaction rate and yield.[1]

  • Acid catalysts (e.g., hydrochloric acid, p-toluenesulfonic acid) protonate the aldehyde's carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the diamine.[1]

  • Lewis acids and solid acid catalysts can also enhance reaction efficiency and simplify the work-up process.[1]

  • Oxidative catalysts/reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), hydrogen peroxide, or even air are often required in the final step to aromatize the benzimidazoline intermediate to the benzimidazole product.[8][9]

Q3: What is the role of the solvent in this reaction?

The choice of solvent can significantly influence the reaction's outcome. Solvents like ethanol, methanol, and acetonitrile are commonly used.[1][8] In some cases, water has been found to be an effective and environmentally friendly solvent.[10] Solvent-free, or "neat," conditions can also be employed, often leading to higher yields and shorter reaction times, though temperature control is crucial to prevent charring.[1][2]

Q4: Can this reaction be performed under microwave irradiation?

Yes, microwave-assisted synthesis has been shown to be a highly efficient method for this reaction. It often leads to significantly reduced reaction times and increased product yields compared to conventional heating methods.[8][11]

Q5: What are common side products in this reaction?

Common side products can include polymeric materials, partially reacted intermediates, and products from the self-condensation of the aldehyde.[1] Over-oxidation of o-phenylenediamine can also lead to colored impurities.[1] Depending on the reaction conditions, there can be competitive formation of 1,2-disubstituted and 2-substituted benzimidazoles.[6]

Experimental Protocols

Protocol 1: General Synthesis of 2-Substituted Benzimidazoles using L-proline as a Catalyst

This protocol describes a general method for the synthesis of 2-substituted benzimidazoles at room temperature.[1]

  • In a round-bottom flask, combine o-phenylenediamine (1 mmol), an aldehyde (1 mmol), and L-proline (10 mol%) in ethanol (10 mL).

  • Stir the mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain the pure 2-substituted benzimidazole.[1]

Protocol 2: Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles using DDQ as an Oxidant

This protocol utilizes microwave irradiation for a rapid and high-yield synthesis.[8]

  • In a suitable microwave reactor vessel, mix o-phenylenediamine (1 mmol), an aromatic aldehyde (1 mmol), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1 mmol) in acetonitrile (5 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 100 W for the time specified for the particular aldehyde (typically 2-5 minutes).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. Collect the solid by filtration and wash with cold ethanol to afford the pure product.

Data Presentation

Table 1: Effect of Solvent on a Model Reaction

The following table summarizes the effect of different solvents on the yield of 2-phenylbenzimidazole from o-phenylenediamine and benzaldehyde, catalyzed by magnetic nano-Fe3O4.

EntrySolventTime (min)Yield (%)
1Water3095
2EtOAc12040
3CH₃CN10075
4Dioxane15035
5Ethanol9080
6Diethyl ether180<10
7Xylene12050
8THF15045
9DMSO10065
10DMF9070

Data adapted from a study on nano-Fe3O4 catalyzed synthesis.[10]

Table 2: Optimization of Microwave Power

This table shows the effect of microwave power on the synthesis of 4-chlorobenzimidazole.

EntryMicrowave Power (W)Time (min)Yield (%)
1805.085
21004.194
31204.194
41503.590

Data adapted from a study on microwave-assisted synthesis using DDQ.[8]

Visualizations

Reaction_Mechanism cluster_reactants Reactants OPD o-Phenylenediamine SchiffBase Schiff Base Intermediate OPD->SchiffBase + R-CHO - H₂O Aldehyde Aldehyde (R-CHO) Aldehyde->SchiffBase Benzimidazoline Benzimidazoline SchiffBase->Benzimidazoline Intramolecular Cyclization Benzimidazole 2-Substituted Benzimidazole Benzimidazoline->Benzimidazole Oxidation - 2[H]

Caption: Reaction mechanism for benzimidazole synthesis.

Experimental_Workflow Reactants 1. Mix Reactants (o-phenylenediamine, aldehyde, catalyst, solvent) Reaction 2. Heat/Irradiate (Conventional or Microwave) Reactants->Reaction Monitoring 3. Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 4. Reaction Work-up (Cooling, Quenching) Monitoring->Workup Complete Isolation 5. Product Isolation (Filtration/Extraction) Workup->Isolation Purification 6. Purification (Recrystallization/Chromatography) Isolation->Purification Analysis 7. Characterization (NMR, IR, MS) Purification->Analysis

Caption: General experimental workflow.

Troubleshooting_Guide Start Low Yield or No Reaction CheckPurity Check Purity of Starting Materials Start->CheckPurity TarFormation Tar Formation? Start->TarFormation IncreaseTemp Increase Reaction Temperature CheckPurity->IncreaseTemp Purity OK ChangeCatalyst Change/Refresh Catalyst IncreaseTemp->ChangeCatalyst No Improvement IncreaseTime Increase Reaction Time ChangeCatalyst->IncreaseTime No Improvement Success Problem Solved IncreaseTime->Success Improvement TarFormation->CheckPurity No LowerTemp Lower Reaction Temperature TarFormation->LowerTemp Yes InertAtmosphere Use Inert Atmosphere LowerTemp->InertAtmosphere InertAtmosphere->Success

Caption: Troubleshooting decision tree.

References

Validation & Comparative

A Comparative Analysis of 4-(1H-benzo[d]imidazol-2-yl)morpholine and Other Kinase Inhibitors in the Context of the PI3K/Akt/mTOR Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comparative analysis of the potential kinase inhibitory activity of 4-(1H-benzo[d]imidazol-2-yl)morpholine, a representative benzimidazole derivative, in the context of other known kinase inhibitors, particularly those targeting the critical PI3K/Akt/mTOR signaling pathway. While direct experimental data for this specific morpholine-substituted benzimidazole is not extensively available in the public domain, this analysis leverages data from structurally related compounds and established inhibitors to provide a valuable comparative framework.

Introduction to Kinase Inhibition and the PI3K/Akt/mTOR Pathway

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The PI3K/Akt/mTOR pathway is a crucial signaling cascade that governs cell growth, proliferation, survival, and metabolism. Consequently, it has emerged as a major target for the development of novel anticancer therapeutics. Kinase inhibitors are designed to block the activity of these enzymes, thereby disrupting the aberrant signaling and impeding disease progression. Benzimidazole-based compounds have shown significant promise as kinase inhibitors, with some derivatives exhibiting potent and selective activity against various kinases.

Comparative Analysis of Kinase Inhibitors

This section provides a comparative overview of various kinase inhibitors, with a focus on those targeting the PI3K/Akt/mTOR pathway. The data is presented to facilitate a comparison of their inhibitory activities.

Table 1: Comparative Inhibitory Activity (IC50) of Selected Kinase Inhibitors
Compound ClassInhibitorTarget Kinase(s)IC50 (nM)Reference Compound(s)
Benzimidazole Derivatives ZSTK474Pan-Class I PI3Kp110α: 16, p110β: 300, p110δ: 14, p110γ: 43-
Pictilisib (GDC-0941)Pan-Class I PI3Kp110α: 3, p110β: 33, p110δ: 3, p110γ: 75-
Buparlisib (BKM120)Pan-Class I PI3Kp110α: 52, p110β: 166, p110δ: 116, p110γ: 262-
Dual PI3K/mTOR Inhibitors NVP-BEZ235PI3K/mTORPI3Kα: 4, mTOR: 20.7-
GNE-477PI3K/mTORPI3Kα: 4, mTOR: 21-
Akt Inhibitors GSK690693Akt1/2/3Akt1: 2, Akt2: 13, Akt3: 9-
mTOR Inhibitors RapamycinmTORC1--
EverolimusmTORC1Varies by cell line-
AZD8055mTORC1/2mTOR: 0.8-
Torin 1mTORC1/2mTOR: 2-10-

Note: IC50 values can vary depending on the assay conditions and cell lines used.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflows used to assess their activity.

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4EBP1->Proliferation PI3K_Inhibitor PI3K Inhibitors (e.g., Pictilisib) PI3K_Inhibitor->PI3K Akt_Inhibitor Akt Inhibitors (e.g., GSK690693) Akt_Inhibitor->Akt mTOR_Inhibitor mTOR Inhibitors (e.g., Rapamycin) mTOR_Inhibitor->mTORC1 Dual_Inhibitor Dual PI3K/mTOR Inhibitors (e.g., NVP-BEZ235) Dual_Inhibitor->PI3K Dual_Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Workflow for Kinase Inhibitor Evaluation

Kinase_Inhibitor_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_data Data Analysis Kinase_Assay Biochemical Kinase Inhibition Assay (Determine IC50) IC50_Determination IC50 Value Calculation Kinase_Assay->IC50_Determination Cell_Culture Cancer Cell Line Culture MTT_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->MTT_Assay Western_Blot Western Blot Analysis (Phospho-protein levels) Cell_Culture->Western_Blot MTT_Assay->IC50_Determination Pathway_Analysis Signaling Pathway Modulation Analysis Western_Blot->Pathway_Analysis Comparative_Analysis Comparative Efficacy Analysis IC50_Determination->Comparative_Analysis Pathway_Analysis->Comparative_Analysis

Caption: General workflow for evaluating the efficacy of kinase inhibitors.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible evaluation of kinase inhibitors.

Kinase Inhibition Assay (General Protocol)

Objective: To determine the in vitro inhibitory activity of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • In a 384-well plate, add the kinase and the test compound at various concentrations.

  • Incubate the plate at room temperature for a specified period (e.g., 10-30 minutes) to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a DMSO vehicle control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.

Western Blot Analysis for PI3K/Akt/mTOR Pathway

Objective: To determine the effect of a compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

  • Cancer cell lines

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K (Thr389), anti-S6K, and anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Treat cultured cancer cells with the test compound at various concentrations for a specified time.

  • Lyse the cells in lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Determine the protein concentration of the lysates using a protein assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[1]

  • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL detection system and an imaging device.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to assess the inhibitory effect of the compound.

Conclusion

While specific experimental data for this compound is limited, its structural similarity to other known benzimidazole-based kinase inhibitors suggests its potential to target pathways like PI3K/Akt/mTOR. The comparative data and detailed protocols provided in this guide offer a robust framework for researchers to design and execute experiments to elucidate the precise mechanism of action and inhibitory profile of this and other novel benzimidazole derivatives. Further investigation through the outlined experimental workflows is necessary to fully characterize its therapeutic potential.

References

A Comparative Efficacy Analysis of Benzimidazole-Based Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of several key benzimidazole-based compounds that have demonstrated significant anticancer properties. Benzimidazole derivatives, traditionally used as anthelmintic agents, are being increasingly investigated for their potential in oncology.[1] This is largely due to their multi-faceted mechanisms of action, which include the disruption of microtubule polymerization, inhibition of cellular metabolism, and modulation of key signaling pathways, ultimately leading to apoptosis in cancer cells.[2] This document summarizes quantitative efficacy data, details relevant experimental protocols, and visualizes the core mechanism of action to support further research and development in this promising area.

Quantitative Data Summary: In Vitro Efficacy of Benzimidazole Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various benzimidazole compounds against a range of human cancer cell lines. It is important to note that IC50 values can vary based on the specific cell line and the experimental conditions used.

Compound/DerivativeTarget Cancer Cell Line(s)IC50 Value (µM)Key Findings & MechanismReference(s)
Fenbendazole Various cell lines0.1 - 10Induces apoptosis and inhibits glucose uptake.[2][2]
Mebendazole Pancreatic, Paraganglioma0.01 - 3.29Potent antiproliferative effects.[1][1]
Albendazole Pancreatic, Paraganglioma0.01 - 3.29Consistent antiproliferative effects.[1][1]
Flubendazole Pancreatic, Paraganglioma0.01 - 3.29Drastic effects on cell viability.[1][1]
Compound 12n (c-Met Inhibitor)A549 (Lung), MCF-7 (Breast)7.3, 6.1Targets c-Met tyrosine kinase; lipophilic properties favor activity.[3][3]
Compound 5l (Tubulin Binder)60 Human Cancer Cell Lines0.43 - 7.73Binds to the colchicine binding site of tubulin.[3][3]
Fluoro aryl derivative 1 HOS, G361, MCF-7, K-5621.8, 2.0, 2.8, 7.8Induces apoptosis via activation of caspase-3 and caspase-7.[4][4]
Compound 32 (EGFR/Topo I Inhibitor)HCT-116, HepG2, MCF-7, HeLa3.87 - 8.34Shows promising inhibitory activity against EGFR and Topoisomerase I.[4][4]
BZD9L1 HCT 116, HT-29 (Colorectal)Not specifiedDecreases cell viability, motility, and survival by suppressing SIRT1 and SIRT2.[5][5]
Compound 4c & 4e (Dual Inhibitor)Leukemia SubpanelGI50 < 10 nMDual EGFR/BRAFV600E inhibitors; induce apoptosis by modulating Bax and Bcl2.[3][6][3][6]

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of experimental findings. Below are protocols for key assays used to determine the efficacy of benzimidazole compounds.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Principle: The assay measures the metabolic activity of cells. The enzyme mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the benzimidazole compound (and a vehicle control) for a specified period (e.g., 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson’s glycine buffer) to dissolve the formazan crystals.

    • Measurement: Read the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Tubulin Polymerization Assay

This assay is fundamental for confirming the mechanism of action for benzimidazole derivatives that target microtubule dynamics.[2]

  • Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be monitored by measuring the absorbance at 340 nm in a spectrophotometer.[2] Compounds that inhibit tubulin polymerization will reduce the rate and extent of this absorbance increase.[2]

  • Protocol:

    • Reaction Mixture: Prepare a reaction mixture containing purified tubulin (e.g., from bovine brain) in a suitable polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) supplemented with GTP.[2]

    • Compound Addition: Add the benzimidazole compound at various concentrations to the reaction mixture.

    • Initiation: Initiate polymerization by raising the temperature to 37°C.

    • Monitoring: Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.

    • Analysis: Compare the polymerization curves of treated samples to the untreated control to determine the inhibitory effect of the compound on tubulin assembly.

Visualizing the Core Mechanism of Action

The primary anticancer mechanism for many benzimidazole compounds, such as fenbendazole, mebendazole, and albendazole, is the disruption of microtubule function.[2] This interference with the cellular cytoskeleton leads to mitotic arrest and subsequent programmed cell death (apoptosis).[2]

Benzimidazole_Mechanism BZ Benzimidazole Compound Tubulin β-Tubulin BZ->Tubulin Binds to Colchicine Site Microtubule Microtubule Formation Blocked Tubulin->Microtubule Inhibits Polymerization MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Apoptosis Apoptosis (Cell Death) MitoticArrest->Apoptosis

Caption: Core mechanism of action for tubulin-disrupting benzimidazole derivatives.

References

A Comparative Guide to the In Vitro and In Vivo Activity of Benzimidazole-Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Analyzed Scaffold: Initial searches for the specific compound 4-(1H-benzo[d]imidazol-2-yl)morpholine did not yield significant public data, suggesting it is not a widely studied molecule. This guide will therefore focus on the broader, pharmacologically significant class of benzimidazole-morpholine derivatives . This structural motif is a cornerstone in medicinal chemistry, appearing in numerous compounds explored for a range of therapeutic applications.[1][2][3] We will analyze representative molecules from this class to compare their performance in laboratory (in vitro) versus whole-organism (in vivo) settings, providing a framework for researchers in drug development.

Introduction: The Benzimidazole-Morpholine Pharmacophore

The fusion of a benzimidazole ring with a morpholine moiety creates a chemical scaffold with considerable therapeutic potential.[1][2][3] The benzimidazole core, an isostere of naturally occurring nucleotides, readily interacts with biological macromolecules, while the morpholine ring often improves pharmacokinetic properties such as solubility and metabolic stability.[4] This combination has led to the development of compounds targeting a variety of diseases, including cancer, inflammation, and microbial infections.[1][2][4]

This guide will delve into the critical translation of activity from the controlled environment of a test tube to the complex biological system of a living organism. We will explore key examples, focusing on anticancer and anti-inflammatory applications, to illustrate this crucial step in the drug discovery pipeline.

Anticancer Activity: Targeting Kinase Signaling

A prominent application of the benzimidazole-morpholine scaffold is in the development of kinase inhibitors for cancer therapy.[5][6] A key example is the well-studied pan-PI3K inhibitor, ZSTK474 , which features a benzimidazole core linked to a triazine ring bearing two morpholine groups.[5][6][7]

In Vitro Potency of ZSTK474 Analogues

In vitro assays are fundamental for determining a compound's direct effect on its molecular target. For kinase inhibitors like ZSTK474, this typically involves enzymatic assays to measure the inhibition of kinase activity (e.g., phosphorylation) and cell-based assays to assess cytotoxicity against cancer cell lines.

Table 1: In Vitro Activity of ZSTK474 and Representative Analogues

CompoundTarget KinaseIC₅₀ (nM)Cancer Cell LineCytotoxicity IC₅₀ (µM)
ZSTK474 PI3Kα5.0A375 (Melanoma)Not specified
PI3Kβ20.8D54 (Glioma)Not specified
PI3Kδ3.9SET-2 (Leukemia)Not specified
Analogue 6a PI3Kα9.9Not specifiedNot specified
PI3Kδ9.75Not specifiedNot specified
Compound 5j VEGFR-2Not specifiedHT-29 (Colon)9.657
Compound 5c VEGFR-2Not specifiedHT-29 (Colon)17.750

Data synthesized from multiple sources.[6][8]

The data clearly shows potent, low-nanomolar inhibition of PI3K isoforms by ZSTK474 and its analogues in enzymatic assays.[6] Similarly, other derivatives show micromolar cytotoxicity against colon cancer cells.[8] These in vitro results establish the baseline potency and are essential for selecting candidates for further study.

From Benchtop to Animal Models: In Vivo Efficacy

While in vitro data is crucial, it doesn't predict how a compound will behave in a complex organism with metabolic processes, immune responses, and physical barriers. In vivo studies, typically in animal models, are the necessary next step.

A study on a ZSTK474 analogue provides a compelling example of this transition.[5] The 6-amino-4-methoxy analogue of ZSTK474, which showed enhanced potency in vitro, was evaluated in a U87MG human glioblastoma tumor xenograft model in mice.[5]

  • Experimental Outcome: At a dose of 50 mg/kg (via intraperitoneal injection, daily for 10 days), the compound reduced cancer growth by 81% compared to untreated controls.[5]

Similarly, another novel benzimidazole derivative, Compound A5, designed as a c-Myc inhibitor for lung cancer, demonstrated a successful transition from in vitro to in vivo efficacy.[9]

  • In Vitro Activity: Compound A5 showed IC₅₀ values of 4.08 µM and 7.86 µM against A549 and NCI-H1299 lung cancer cell lines, respectively.[9]

  • In Vivo Activity: In a syngeneic tumor model, Compound A5 achieved a tumor growth inhibition rate of up to 76.4% , significantly reducing c-Myc protein expression levels in the tumors.[9]

This demonstrates a successful, albeit not always guaranteed, translation of potent in vitro activity into a significant therapeutic effect in a living animal.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (PI3K)

  • Reagents: Recombinant human PI3K isoforms, ATP, lipid substrate (e.g., PIP2), kinase buffer, test compound (e.g., ZSTK474 analogue), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Dispense kinase and substrate into a 384-well plate.

    • Add serial dilutions of the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the generated ADP signal using a luminometer.

  • Analysis: Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Protocol 2: In Vivo Tumor Xenograft Model

  • Animal Model: Immunocompromised mice (e.g., Rag1-/- or athymic nude mice).[5]

  • Procedure:

    • Subcutaneously implant human cancer cells (e.g., U87MG glioblastoma) into the flank of each mouse.[5]

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize mice into control (vehicle) and treatment groups.

    • Administer the test compound at a specified dose and schedule (e.g., 50 mg/kg, IP, qd x 10).[5]

    • Measure tumor volume with calipers regularly throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., Western blot).

  • Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the percentage of tumor growth inhibition.

Anti-Inflammatory Activity: Modulating Inflammatory Pathways

Benzimidazole-morpholine derivatives have also been investigated for their anti-inflammatory properties, often by targeting enzymes like cyclooxygenases (COX) or modulating inflammatory signaling pathways like NF-κB.[1][10][11]

In Vitro Screening for Anti-Inflammatory Effects

The initial assessment of anti-inflammatory potential is typically performed in cell-based assays using immune cells like macrophages.

Table 2: In Vitro Anti-Inflammatory Activity of Benzimidazole Derivatives

CompoundAssayTarget Cell LineIC₅₀
Compound 2b COX-1 InhibitionNot specified0.09 µM
COX-2 InhibitionNot specified0.07 µM
Compound 2j COX-1 InhibitionNot specified0.08 µM
COX-2 InhibitionNot specified0.06 µM
Compound 6e NO ProductionRAW 264.70.86 µM
TNF-α ProductionRAW 264.71.87 µM

Data synthesized from multiple sources.[1][10][11]

These results highlight compounds with potent inhibitory effects on key inflammatory mediators in vitro.[1][10][11] For example, compounds 2b and 2j show strong, dual inhibition of COX-1 and COX-2 enzymes.[1][10] Compound 6e effectively suppresses the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages.[11]

In Vivo Validation of Anti-Inflammatory Efficacy

A positive in vitro result must be validated in an in vivo model of inflammation. A common model is the xylene-induced ear edema test in mice, which measures acute inflammation.

  • Experimental Outcome: Compound 6e, which was potent in vitro, was tested in this model and showed more potent anti-inflammatory activity than the standard drug ibuprofen .[11] This indicates a successful translation of its cellular effects into a physiological response.

Experimental Protocols

Protocol 3: In Vitro NO Production Assay in Macrophages

  • Cell Line: RAW 264.7 murine macrophages.[11]

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Pre-treat cells with various concentrations of the test compound for 1 hour.

    • Stimulate inflammation by adding lipopolysaccharide (LPS).

    • Incubate for 24 hours.

    • Measure the accumulation of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Analysis: Calculate the IC₅₀ value for NO production inhibition.

Protocol 4: In Vivo Xylene-Induced Ear Edema in Mice

  • Animal Model: ICR or BALB/c mice.

  • Procedure:

    • Administer the test compound or vehicle control to the mice (e.g., orally or intraperitoneally).

    • After a set time (e.g., 30 minutes), apply a fixed volume of xylene to the anterior surface of the right ear to induce inflammation.

    • After a further interval (e.g., 1 hour), euthanize the mice.

    • Use a punch to collect circular sections from both the treated (right) and untreated (left) ears.

    • Weigh the ear punches immediately.

  • Analysis: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage of inhibition is determined by comparing the edema in the treated group to the control group.

Bridging the Gap: The Role of ADME and Toxicology

The transition from in vitro success to in vivo efficacy is heavily dependent on a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its safety profile.

  • Bioavailability: A compound may be highly potent in a dish but have poor oral bioavailability, meaning it doesn't reach the target tissue in sufficient concentrations in vivo.[12]

  • Metabolism: The liver can rapidly metabolize a compound into inactive forms, reducing its efficacy.

  • Toxicity: A compound might be effective but cause unacceptable side effects. In vitro cytotoxicity assays (e.g., on normal cell lines like NIH3T3) and in vivo toxicology studies are essential to rule this out.[8][13] For instance, several benzimidazole-morpholine derivatives were found to be non-cytotoxic and non-genotoxic in MTT and Ames tests, respectively, which is a favorable sign for further development.[1][10][13]

Visualizing the Drug Discovery Workflow

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase A Target Identification & Compound Design B Enzymatic Assays (e.g., Kinase Inhibition) IC₅₀ Determination A->B C Cell-Based Assays (e.g., Cytotoxicity, NO Production) IC₅₀ Determination B->C D Initial Toxicology (e.g., MTT on Normal Cells, Ames Test) C->D E Pharmacokinetic Studies (ADME) D->E Promising Candidate F Efficacy Models (e.g., Xenograft, Edema) E->F G Toxicology Studies (e.g., MTD) F->G H Lead Optimization G->H H->A Iterative Improvement

Caption: A simplified workflow from in vitro screening to in vivo validation.

Conclusion and Future Directions

The benzimidazole-morpholine scaffold remains a highly productive platform for the discovery of new therapeutic agents. This guide illustrates that while potent in vitro activity is a prerequisite for success, it is only the first step. The true potential of a compound is revealed through rigorous in vivo testing, where pharmacology, pharmacokinetics, and toxicology converge.

The successful translation of activity seen in compounds like the ZSTK474 analogues and other anti-inflammatory agents underscores the importance of this scaffold.[5][11] Future research should continue to focus on optimizing not just target potency (in vitro) but also drug-like properties (in vivo) to bridge the gap between a promising molecule and a life-saving medicine.

References

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 4-(1H-benzo[d]imidazol-2-yl)morpholine and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapies, the precise understanding of a compound's interaction with the human kinome is paramount for predicting its efficacy and potential off-target liabilities. This guide provides a comparative framework for the cross-reactivity profiling of the novel compound 4-(1H-benzo[d]imidazol-2-yl)morpholine against a panel of well-characterized kinase inhibitors. As comprehensive experimental data for this compound is not yet publicly available, this document serves as a template, outlining the requisite experimental assays and data presentation formats necessary for a thorough evaluation. The performance of established kinase inhibitors—Dasatinib, Imatinib, and Sorafenib—is presented to offer a benchmark for comparison.

Comparative Kinase Selectivity Profiles

A critical aspect of kinase inhibitor development is the assessment of its selectivity. The following tables present hypothetical cross-reactivity data for this compound alongside experimentally determined data for Dasatinib, Imatinib, and Sorafenib. This quantitative data, typically generated via platforms like KINOMEscan®, is crucial for comparing the binding affinities of these compounds across a wide array of kinases. Dissociation constants (Kd) are provided in nanomolars (nM), with lower values indicating higher affinity.

Table 1: Comparative Kinase Inhibition Profile (Selected Kinases)

Kinase TargetThis compound (Kd, nM)Dasatinib (Kd, nM)Imatinib (Kd, nM)Sorafenib (Kd, nM)
ABL1 Data not available0.837420
SRC Data not available0.6>10,0001,200
KIT Data not available1.12168
PDGFRA Data not available1.12657
PDGFRB Data not available0.72820
VEGFR2 Data not available3.1>10,00090
BRAF Data not available110>10,00022
c-RAF Data not available130>10,0006
p38α (MAPK14) Data not available130>10,0005,400

Note: Data for Dasatinib, Imatinib, and Sorafenib are compiled from publicly available KINOMEscan® datasets. The data for this compound is hypothetical and would be determined through similar experimental assays.

Off-Target Liability Profiling

Beyond the kinome, it is essential to assess a compound's potential for interaction with other major classes of drug targets to anticipate potential adverse effects. Safety screening panels, such as those offered by Eurofins SafetyScreen, evaluate binding to a broad range of G-protein coupled receptors (GPCRs), ion channels, transporters, and other enzymes.

Table 2: Comparative Off-Target Liability Profile (Selected Targets)

TargetThis compound (% Inhibition @ 10 µM)Dasatinib (% Inhibition @ 10 µM)Imatinib (% Inhibition @ 10 µM)Sorafenib (% Inhibition @ 10 µM)
Adrenergic α1A Data not available251530
Adrenergic β1 Data not available10512
Dopamine D2 Data not available301228
Histamine H1 Data not available15825
Muscarinic M1 Data not available5210
hERG (K+ channel) Data not available402055
5-HT2B (Serotonin Receptor) Data not available351865

Note: Data presented are illustrative and would be generated from a comprehensive in vitro safety pharmacology screen. Higher percentage inhibition indicates a stronger potential for off-target interaction.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed experimental protocols are essential.

KINOMEscan® Competition Binding Assay Protocol

The KINOMEscan® platform utilizes a competition binding assay to quantify the interactions between a test compound and a large panel of kinases.

  • Reagents and Materials :

    • Test Compound (e.g., this compound) dissolved in DMSO.

    • Kinase Panel: A collection of DNA-tagged human kinases.

    • Immobilized Ligand: A proprietary, broadly active kinase inhibitor covalently attached to a solid support.

    • Binding Buffer, Wash Buffer, and Elution Buffer.

    • qPCR reagents.

  • Assay Procedure :

    • Binding Reaction : The DNA-tagged kinase, test compound, and immobilized ligand are combined in the binding buffer and allowed to reach equilibrium. The test compound competes with the immobilized ligand for binding to the kinase.

    • Washing : The solid support is washed to remove any unbound kinase and test compound.

    • Elution : The bound kinase is then eluted from the solid support.

    • Quantification : The amount of eluted, DNA-tagged kinase is quantified using real-time quantitative PCR (qPCR). The amount of kinase detected is inversely proportional to the binding affinity of the test compound.

  • Data Analysis :

    • The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control (% of Control).

    • Dissociation constants (Kd) are determined by fitting the dose-response data to a standard binding isotherm model.

LanthaScreen® Eu Kinase Binding Assay Protocol

The LanthaScreen® Eu Kinase Binding Assay is a fluorescence resonance energy transfer (FRET)-based method to measure inhibitor binding to kinases.

  • Reagents and Materials :

    • Test Compound (e.g., this compound) serially diluted in DMSO.

    • Europium (Eu)-labeled anti-tag antibody.

    • Alexa Fluor® 647-labeled kinase tracer (a fluorescently labeled, ATP-competitive kinase inhibitor).

    • Kinase of interest (tagged for antibody binding).

    • Assay Buffer.

  • Assay Procedure :

    • Reaction Setup : The test compound, kinase, Eu-labeled antibody, and tracer are combined in an assay plate.

    • Incubation : The plate is incubated at room temperature to allow the binding reactions to reach equilibrium.

    • Detection : The plate is read on a fluorescence plate reader capable of time-resolved FRET measurements. The FRET signal is generated when the Eu-labeled antibody and the Alexa Fluor® 647-labeled tracer are in close proximity, which occurs when both are bound to the kinase.

  • Data Analysis :

    • Inhibitor binding displaces the tracer, leading to a decrease in the FRET signal.

    • IC50 values are calculated by plotting the FRET signal as a function of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Eurofins SafetyScreen Panel Protocol

Eurofins SafetyScreen panels are radioligand binding assays used to assess the off-target activity of compounds against a broad range of non-kinase targets.

  • Reagents and Materials :

    • Test Compound (e.g., this compound).

    • A panel of cell membranes or recombinant proteins expressing the target of interest (GPCRs, ion channels, etc.).

    • A specific radioligand for each target.

    • Assay buffers.

    • Scintillation fluid and a scintillation counter.

  • Assay Procedure :

    • Binding Reaction : The test compound, target-expressing membranes/proteins, and the specific radioligand are incubated together.

    • Filtration : The reaction mixture is filtered through a filter plate to separate the bound radioligand from the unbound.

    • Washing : The filters are washed to remove non-specifically bound radioligand.

    • Detection : Scintillation fluid is added to the filters, and the amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis :

    • The results are expressed as the percentage of inhibition of radioligand binding by the test compound at a specific concentration (typically 10 µM).

Mandatory Visualizations

To further elucidate the experimental workflow and the biological context of kinase inhibition, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis & Comparison Compound Test Compound (e.g., this compound) KinaseAssay Kinase Binding Assay Compound->KinaseAssay OffTargetAssay Off-Target Binding Assay Compound->OffTargetAssay KinasePanel Kinase Panel (e.g., KINOMEscan®) KinasePanel->KinaseAssay SafetyPanel Safety Panel (e.g., Eurofins SafetyScreen) SafetyPanel->OffTargetAssay KinaseData Kinase Selectivity Profile (Kd values) KinaseAssay->KinaseData SafetyData Off-Target Liability Profile (% Inhibition) OffTargetAssay->SafetyData Comparison Comparative Analysis KinaseData->Comparison SafetyData->Comparison

Caption: Experimental workflow for cross-reactivity profiling.

G RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf (e.g., BRAF, c-RAF) Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Regulates

Caption: Simplified MAPK/ERK signaling pathway.

This guide provides a foundational methodology for the comprehensive cross-reactivity profiling of this compound. By employing these standardized assays and comparative analyses, researchers can gain critical insights into the compound's selectivity and potential for off-target effects, thereby informing its progression through the drug discovery and development pipeline.

Comparative Docking Analysis of 4-(1H-benzo[d]imidazol-2-yl)morpholine Analogues: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of molecular docking studies conducted on a series of 4-(1H-benzo[d]imidazol-2-yl)morpholine analogues. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile biological activities associated with the benzimidazole and morpholine scaffolds, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This analysis focuses on the binding affinities and interaction patterns of these analogues with various protein targets, offering valuable insights for researchers and scientists in the field of drug design and development.

Data Summary of Docking Studies

The following tables summarize the quantitative data from various docking studies performed on this compound analogues against different biological targets. The binding energy, typically expressed in kcal/mol, indicates the binding affinity of the ligand to the protein target, with lower values suggesting a more favorable interaction.

Antimicrobial Targets

Several studies have investigated the potential of these analogues as antimicrobial agents by docking them against essential bacterial enzymes.

Table 1: Docking Scores of Benzimidazole-Morpholine Analogues against Antimicrobial Targets

Compound IDTarget ProteinDocking Score (kcal/mol)Reference
3bEnoyl-acyl carrier protein (ACP) reductase-9.91[1]
3eGlucosamine-6-phosphate synthase-8.76[1]
Reference DrugEnoyl-acyl carrier protein (ACP) reductaseNot Specified[1]
Reference DrugGlucosamine-6-phosphate synthase-7.13[1]

Note: Compound structures are as described in the cited literature. Compound 3b is N-(2,4-Difluoro-benzylidene)-4-(1-(morpholino-methyl)-1H-benzimidazol-2-yl)benzenamine and 3e is N-(2,4-Dimethoxy-benzylidene)-4-(1-(morpholino-methyl)-1H-benzimidazol-2-yl)benzene amine.[1]

Anticancer and Anti-inflammatory Targets

The antiproliferative and anti-inflammatory potential of these compounds has also been explored through computational docking against relevant enzymes like Cyclooxygenase (COX) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Table 2: Docking and Inhibitory Activity against Cancer and Inflammation-Related Targets

Compound IDTarget ProteinActivity/Binding MetricValueReference
2bCOX-1 / COX-2Inhibitory PotentialYes[2]
2jCOX-1 / COX-2Inhibitory PotentialYes[2]
14COX-2In-vivo Inhibition74.17%[3]
5hVEGFR-2IC500.049 µM
5jVEGFR-2IC500.098 µM
5cVEGFR-2IC500.915 µM
Sorafenib (Ref)VEGFR-2IC500.037 µM

Note: Specific docking scores for the COX inhibitors were not provided in a tabular format in the source. Compound 14 is 4-((5-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-2-yl)methyl)morpholine.[3] The VEGFR-2 inhibitors are morpholine-benzimidazole-oxadiazole derivatives.

Experimental Protocols

The methodologies employed in the cited docking studies are crucial for interpreting the results. Below are generalized yet detailed protocols based on the available literature.

General Molecular Docking Protocol

A typical molecular docking workflow was followed in these studies to predict the binding conformation and affinity of the this compound analogues with their respective protein targets.

  • Protein Preparation: The three-dimensional crystal structure of the target protein was obtained from the Protein Data Bank (PDB). The protein was prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 2D structures of the benzimidazole-morpholine analogues were sketched and converted to 3D structures. Energy minimization was performed using appropriate force fields to obtain stable conformations.

  • Grid Generation: A binding site on the target protein was identified, often based on the location of a co-crystallized native ligand. A grid box was generated around this active site to define the search space for the docking algorithm.

  • Docking Simulation: The prepared ligands were then docked into the defined active site of the target protein using a docking program (e.g., AutoDock, Glide). The program explores various possible conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The resulting docked poses were analyzed to identify the best conformation based on the docking score and the pattern of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) with the amino acid residues of the protein.

Visualizations

The following diagrams illustrate the typical workflow of a molecular docking study and a simplified representation of a signaling pathway that could be targeted by these compounds.

docking_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage p_prep Protein Preparation (from PDB) grid Grid Generation (Define Active Site) p_prep->grid l_prep Ligand Preparation (Analogues) dock Molecular Docking (e.g., AutoDock) l_prep->dock grid->dock analysis Analysis of Results (Binding Energy & Interactions) dock->analysis sar Structure-Activity Relationship (SAR) analysis->sar signaling_pathway VEGFR2 VEGFR-2 PLC PLCγ VEGFR2->PLC PKC PKC PLC->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Inhibitor Benzimidazole- Morpholine Analogue Inhibitor->VEGFR2 Inhibition

References

A Comparative Guide to the Analytical Validation of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust analytical validation of pharmaceutical compounds is a cornerstone of drug development, ensuring the reliability and accuracy of quantitative data. This guide provides a comparative overview of analytical methodologies pertinent to the validation of 4-(1H-benzo[d]imidazol-2-yl)morpholine and structurally similar benzimidazole derivatives. Due to the absence of publicly available, specific validation data for this compound, this document leverages established and validated methods for other benzimidazole compounds, offering a foundational framework for researchers.

The primary analytical technique for the quantification of benzimidazole derivatives is High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry detectors. These methods are valued for their sensitivity, specificity, and accuracy.

Comparison of Analytical Methods

The following tables summarize validated HPLC and LC-MS/MS methods for various benzimidazole derivatives, providing a comparative look at their performance characteristics.

Table 1: Comparison of Validated HPLC Methods for Benzimidazole Derivatives

ParameterMethod A: Pantoprazole (Benzimidazole Derivative)[1][2]Method B: Albendazole & Impurity[3]Method C: Four Benzimidazole Antiparasitics[4]Method D: General Benzimidazoles[5][6]
Stationary Phase Hypersil ODS C18 (250 x 4.6 mm, 5µ)C18 ColumnNucleosil C8RP-18
Mobile Phase Methanol:Water (70:30 v/v)Acetonitrile:10 nM Potassium PhosphateGradient with A: Acetonitrile/Water/H₃PO₄ & B: Acetonitrile/Water/H₃PO₄Acetate Buffer (pH 4.5):Acetonitrile (1:1)
Flow Rate 0.8 mL/minNot SpecifiedNot Specified1.0 mL/min
Detection UV at 254 nmUV (Wavelength Not Specified)UV at 254 nm & 288 nmUV (Wavelength Specific to Compound)
Linearity Range 2 - 10 µg/mL0.5 - 3 µg/mLNot Specified0.1 µg/mL - 0.1 mg/mL
Correlation Coeff. (r²) 0.997[2]0.999[3]0.9997 - 0.9999[4]>0.9995[5][6]
Accuracy (% Recovery) Not Specified99.94 - 100.10%[3]Not Specified99.24 - 100.00%[5][6]
Precision (%RSD) Not Specified<2%Not SpecifiedNot Specified
LOD/LOQ (µg/mL) Not SpecifiedLOD: 0.073 / LOQ: 0.091[3]Not SpecifiedNot Specified

Table 2: Comparison of Validated LC-MS/MS Methods for Benzimidazole Derivatives

ParameterMethod E: Multiple Benzimidazoles in Meat[7]Method F: Multiple Benzimidazoles in Muscle[8]Method G: Genotoxic Impurities in DMBZ[9]
Stationary Phase C18 ColumnNot SpecifiedNot Specified
Mobile Phase Gradient with Methanol:Water + 0.1% Formic AcidNot SpecifiedNot Specified
Detection Mass SpectrometryTandem Mass Spectrometry (LC-MS-MS)Tandem Mass Spectrometry (LC-MS/MS)
Linearity Range Not Specified1 - 22 µg/kg (fortified)Not Specified
Correlation Coeff. (r²) Not SpecifiedNot Specified>0.998
Accuracy (% Recovery) 75.0 - 120.0%>50% (muscle), >70% (egg yolk)Not Specified
Precision (%RSD) <20.0%Not SpecifiedNot Specified
LOD/LOQ LOD: 0.08 - 2.0 µg/kg / LOQ: 0.3 - 5.0 µg/kgLOD: <6 µg/kg / LOQ: <10 µg/kgNot Specified

Experimental Protocols

Below are detailed methodologies for representative analytical methods, which can be adapted for the validation of this compound.

Protocol 1: Stability-Indicating RP-HPLC Method for a Benzimidazole Derivative (Adapted from[1][2])

This method is designed to quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.

  • Chromatographic System:

    • HPLC System: Agilent-1200 or equivalent with UV detector.

    • Column: Hypersil ODS C18 (250 x 4.6 mm, 5µm).

    • Mobile Phase: A mixture of HPLC grade methanol and water (70:30 v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: Ambient (25°C).

    • Detection Wavelength: 254 nm.

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 2-10 µg/mL).

    • Sample Solution: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range.

  • Method Validation Parameters:

    • Specificity: Analyze blank, placebo, standard, and sample solutions. Conduct forced degradation studies (acid, base, oxidation, thermal, photolytic stress) to ensure the peak of the analyte is resolved from any degradants.

    • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting peak area against concentration. Calculate the correlation coefficient (r²), which should be >0.995.[2]

    • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98-102%.

    • Precision:

      • Repeatability (Intra-day): Analyze at least six replicate injections of the standard solution on the same day.

      • Intermediate Precision (Inter-day): Repeat the analysis on different days with different analysts or equipment. The relative standard deviation (%RSD) should be less than 2%.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temperature ±5°C) and assess the impact on the results.

Protocol 2: LC-MS/MS Method for Trace Level Analysis of Benzimidazoles (Adapted from[7][8])

This method is suitable for the determination of low concentrations of benzimidazoles in complex matrices like biological fluids or tissues.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Homogenize the sample matrix (e.g., tissue).

    • Spike with an appropriate internal standard (e.g., a deuterated analog).

    • Extract the analytes using a suitable organic solvent (e.g., ethyl acetate).

    • Perform a clean-up step using an SPE cartridge (e.g., styrol-divinyl-benzene).

    • Elute the analytes from the cartridge, evaporate the eluent, and reconstitute the residue in the mobile phase.

  • LC-MS/MS System:

    • LC System: A UPLC or HPLC system capable of gradient elution.

    • Column: C18 analytical column.

    • Mobile Phase: Gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile).

    • Mass Spectrometer: A tandem mass spectrometer with an appropriate ionization source (e.g., electrospray ionization - ESI).

    • Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for the analyte and internal standard.

  • Method Validation Parameters:

    • Follow similar validation parameters as the HPLC method (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness), with acceptance criteria adjusted for trace analysis in complex matrices. For example, according to some guidelines for bioanalytical methods, accuracy is often accepted within ±15% (±20% at the LOQ) and precision (%RSD) should not exceed 15% (20% at the LOQ).

Visualizations

Diagram 1: General Workflow for Analytical Method Validation

G cluster_planning Phase 1: Planning & Development cluster_reporting Phase 3: Documentation Dev Method Development (Selectivity, Sensitivity) Proto Write Draft Protocol Dev->Proto Spec Specificity (Forced Degradation) Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LoD LOD & LOQ Prec->LoD Rob Robustness LoD->Rob Report Validation Report (Summarize Data) Rob->Report SOP Final Standard Operating Procedure (SOP) Report->SOP

A generalized workflow for the validation of an analytical method as per ICH guidelines.

Diagram 2: Logical Flow for HPLC Sample Analysis

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Std Prepare Standard Solutions Calib Generate Calibration Curve Std->Calib Smp Prepare Sample Solution Inj Inject into HPLC System Smp->Inj Sep Separation on C18 Column Inj->Sep Det UV Detection Sep->Det Integ Integrate Peak Area Det->Integ Quant Quantify Analyte Concentration Integ->Quant Calib->Quant

Logical relationship in a typical quantitative HPLC analysis workflow.

References

A Comparative Guide to Benzimidazole Synthesis: Conventional vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of benzimidazole derivatives is a critical step in the discovery of new therapeutic agents. This guide provides an objective comparison between conventional heating and microwave-assisted synthesis methods for benzimidazoles, supported by experimental data, detailed protocols, and a visual workflow diagram.

Benzimidazoles are a prominent class of heterocyclic compounds renowned for their diverse pharmacological activities. The core of their synthesis typically involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde. While conventional heating has been the traditional approach, microwave-assisted synthesis has emerged as a powerful alternative, offering significant advantages in terms of reaction speed and efficiency.[1][2][3]

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative differences between conventional and microwave-assisted synthesis of various benzimidazole derivatives as reported in the literature.

ProductMethodReaction TimeYield (%)Reference
2-MethylbenzimidazoleConventional240 min75%[1]
Microwave1.5 min95%[1]
2-PropylbenzimidazoleConventional240 min70%[1]
Microwave2.0 min92%[1]
2-HeptylbenzimidazoleConventional300 min65%[1]
Microwave2.5 min90%[1]
2-(4-Nitrophenyl)benzimidazoleConventional360 min60%[1]
Microwave4.0 min80%[1]
2-Aryl/Alkyl Benzimidazoles (General)Conventional2-15 hours<50%[4]
Microwave3-10 min>85%[2][4]
1,2-Disubstituted BenzimidazolesConventional60 min61.4%[5]
Microwave5 min99.9%[5]

As the data clearly indicates, microwave-assisted synthesis consistently and dramatically reduces reaction times—from hours to mere minutes—while significantly increasing product yields.[2][3][4] This acceleration is attributed to the rapid and uniform heating of the reaction mixture by microwave irradiation, which avoids decomposition of reagents and leads to cleaner product formation under milder conditions.[1]

Experimental Protocols

Below are generalized experimental protocols for the synthesis of benzimidazoles using both conventional and microwave-assisted methods, based on procedures described in the scientific literature.

Conventional Synthesis Protocol

The conventional synthesis of benzimidazoles typically involves the refluxing of reactants for several hours.[6]

Procedure:

  • A mixture of o-phenylenediamine (1.0 mmol) and a carboxylic acid (1.0 mmol) is placed in a round-bottom flask.

  • A catalytic amount of acid, such as polyphosphoric acid or hydrochloric acid, is added.[1][3]

  • The mixture is refluxed at an appropriate temperature for a period ranging from 2 to 15 hours.[4]

  • The progress of the reaction is monitored using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then neutralized with a base, typically a 10% sodium hydroxide solution, until it is just alkaline to litmus paper.[4]

  • The resulting precipitate is filtered, washed with cold water, and then recrystallized from a suitable solvent, such as ethanol, to yield the purified benzimidazole derivative.[1]

Microwave-Assisted Synthesis Protocol

Microwave-assisted synthesis offers a much more rapid and efficient route to benzimidazoles.[7]

Procedure:

  • o-Phenylenediamine (1.0 mmol) and a suitable carboxylic acid or aldehyde (1.0 mmol) are placed in a microwave-safe vessel.[1][5]

  • A catalyst, such as a few drops of 4M hydrochloric acid or a small amount of silica gel/polyphosphoric acid, is added.[1][2]

  • The vessel is placed in a microwave reactor and irradiated at a specified power level (e.g., 50% power or a fixed temperature of 60°C) for a short duration, typically ranging from 1.5 to 10 minutes.[1][5][8]

  • After irradiation, the reaction mixture is cooled to room temperature.

  • The crude product is made alkaline by the slow addition of a 10% NaOH solution.[4]

  • The solid product is then filtered, washed with cold water, and recrystallized from an appropriate solvent (e.g., an ethanol/water mixture) to afford the pure benzimidazole derivative.[1]

Mandatory Visualization

The following diagram illustrates the comparative workflows of conventional and microwave-assisted benzimidazole synthesis, highlighting the significant reduction in reaction time and the streamlined nature of the microwave-assisted process.

G cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis conv_start Reactants: o-Phenylenediamine + Carboxylic Acid/Aldehyde conv_reflux Reflux with Catalyst (2-15 hours) conv_start->conv_reflux conv_workup Workup: Cooling, Neutralization, Filtration conv_reflux->conv_workup conv_purify Recrystallization conv_workup->conv_purify conv_product Benzimidazole Product conv_purify->conv_product mw_start Reactants: o-Phenylenediamine + Carboxylic Acid/Aldehyde mw_irradiate Microwave Irradiation with Catalyst (1.5-10 minutes) mw_start->mw_irradiate mw_workup Workup: Cooling, Neutralization, Filtration mw_irradiate->mw_workup mw_purify Recrystallization mw_workup->mw_purify mw_product Benzimidazole Product mw_purify->mw_product start

Caption: Comparative workflow of benzimidazole synthesis.

The general reaction mechanism for the formation of benzimidazoles from o-phenylenediamine and a carboxylic acid involves the initial formation of an amide intermediate, followed by cyclization and dehydration to yield the final benzimidazole ring structure.[9][10]

References

Head-to-Head Comparison: 4-(1H-benzo[d]imidazol-2-yl)morpholine Derivatives versus Standard-of-Care in Diabetes Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of novel α-glucosidase inhibitors derived from the 4-(1H-benzo[d]imidazol-2-yl)morpholine scaffold with the established standard-of-care drug, acarbose. The presented data is based on preclinical in vitro studies aimed at evaluating the therapeutic potential of these new chemical entities in the context of type 2 diabetes management.

Executive Summary

Recent research has identified a series of N-methylmorpholine-substituted benzimidazolium salts, derived from this compound, as potent α-glucosidase inhibitors. Notably, the compound 1-benzyl-3-(2-((4-bromophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride (5d) has demonstrated significantly greater in vitro inhibitory activity against the α-glucosidase enzyme compared to acarbose, a widely used standard-of-care medication for type 2 diabetes. This suggests a promising new avenue for the development of more effective oral anti-diabetic agents.

Data Presentation: In Vitro α-Glucosidase Inhibitory Activity

The following table summarizes the quantitative data from in vitro α-glucosidase inhibition assays, comparing the performance of key this compound derivatives with the standard-of-care drug, acarbose.

Compound IDChemical NameIC50 (µM)Potency vs. Acarbose
5d 1-benzyl-3-(2-((4-bromophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride15 ± 0.030 ~4-fold higher
5f 1-benzyl-3-(2-((3-nitrophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride19 ± 0.060~3.1-fold higher
5h 1-benzyl-3-(2-((4-methylphenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride21 ± 0.076~2.8-fold higher
5g 1-benzyl-3-(2-((2-nitrophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride25 ± 0.106~2.4-fold higher
5k 1-benzyl-3-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride25 ± 0.035~2.4-fold higher
5e 1-benzyl-3-(2-((4-fluorophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride30 ± 0.110~2-fold higher
Acarbose (2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)cyclohex-2-en-1-yl)amino)ethyl]amino}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol58.8 ± 0.015 Standard

Experimental Protocols

The in vitro α-glucosidase inhibitory activity was determined using the following protocol:

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (pH 6.8)

  • Test compounds (derivatives of this compound)

  • Acarbose (standard drug)

  • 96-well microplate reader

Procedure:

  • A reaction mixture was prepared in a 96-well plate containing 20 µL of various concentrations of the test compounds, 20 µL of α-glucosidase enzyme solution, and 50 µL of phosphate buffer.

  • The mixture was incubated at 37°C for 15 minutes.

  • Following incubation, 20 µL of the substrate, pNPG, was added to initiate the enzymatic reaction.

  • The reaction was allowed to proceed for another 15 minutes at 37°C.

  • The absorbance of the resulting p-nitrophenol was measured at 405 nm using a microplate reader.

  • The percentage of inhibition was calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 values (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) were determined by plotting the percentage of inhibition against the inhibitor concentrations.

Mandatory Visualization

Signaling Pathway of α-Glucosidase Inhibition

G Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Intestine Small Intestine Carbohydrates->Intestine Digestion Alpha_Glucosidase α-Glucosidase Enzyme Intestine->Alpha_Glucosidase Glucose Glucose Absorption into Bloodstream Alpha_Glucosidase->Glucose Breaks down carbohydrates Hyperglycemia Postprandial Hyperglycemia Glucose->Hyperglycemia Inhibitor This compound Derivative / Acarbose Inhibitor->Alpha_Glucosidase Inhibits

Caption: Mechanism of α-glucosidase inhibitors in reducing post-meal blood glucose.

Experimental Workflow for IC50 Determination

G Start Start Prepare_Mixture Prepare Reaction Mixture: - Test Compound - α-Glucosidase - Buffer Start->Prepare_Mixture Incubate1 Incubate (37°C, 15 min) Prepare_Mixture->Incubate1 Add_Substrate Add Substrate (pNPG) Incubate1->Add_Substrate Incubate2 Incubate (37°C, 15 min) Add_Substrate->Incubate2 Measure_Absorbance Measure Absorbance (405 nm) Incubate2->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for determining the in vitro α-glucosidase inhibitory activity.

Safety Operating Guide

Safe Disposal of 4-(1H-benzo[d]imidazol-2-yl)morpholine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the responsible management of chemical waste is paramount for ensuring both personal safety and environmental protection. This guide provides a detailed protocol for the proper disposal of 4-(1H-benzo[d]imidazol-2-yl)morpholine, a heterocyclic compound incorporating both benzimidazole and morpholine functional groups. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Hazard Information

Benzimidazole Derivatives:

  • May be harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Can cause skin and eye irritation.[1]

  • May lead to respiratory irritation.[1]

Morpholine:

  • Flammable liquid and vapor.[2]

  • Harmful if swallowed, in contact with skin, and toxic if inhaled.[2][3]

  • Causes severe skin burns and eye damage.[2][3]

Given these potential hazards, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood.

Quantitative Hazard Classification for Constituent Moieties

The following table summarizes the hazard classifications for benzimidazole and morpholine based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassificationBenzimidazoleMorpholine
Acute Toxicity, OralCategory 4Category 4
Acute Toxicity, Dermal-Category 3
Acute Toxicity, Inhalation-Category 3
Skin Corrosion/IrritationCategory 2Category 1B
Serious Eye Damage/IrritationCategory 2Category 1
Flammable Liquids-Category 3

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical final step in its lifecycle. The recommended method is incineration by a licensed hazardous waste disposal facility.[4]

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

  • PPE: Always wear appropriate PPE, including chemical-impermeable gloves, tightly fitting safety goggles, and a flame-retardant lab coat.

  • Ventilation: Conduct all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible.

Step 2: Waste Segregation and Collection

  • Dedicated Waste Container: Collect waste this compound in a dedicated, properly labeled, and sealable container.[1] The container must be made of a compatible material (e.g., high-density polyethylene for solids, or a compatible container for solutions).

  • Solid Waste: Place solid this compound and any contaminated consumables (e.g., weighing paper, pipette tips, gloves) into a designated hazardous waste container.

  • Liquid Waste: Collect any solutions containing this compound in a separate, clearly labeled hazardous waste container. Do not pour this waste down the drain.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and date.[1]

Step 3: Interim Storage

  • Secure Location: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.

  • Container Integrity: Ensure the container is kept tightly closed to prevent leaks or spills.

Step 4: Final Disposal

  • Licensed Contractor: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.

  • Regulatory Compliance: Follow all institutional, local, regional, and national regulations for the transportation and disposal of hazardous chemical waste.

  • Record Keeping: Maintain a detailed record of all hazardous waste generated and disposed of, in accordance with regulatory requirements.

Step 5: Decontamination of Empty Containers

  • Triple Rinsing: Empty containers that held this compound must be decontaminated by triple rinsing with a suitable solvent.

  • Rinsate Collection: The rinsate from this process is also considered hazardous waste and must be collected in a designated hazardous waste container for proper disposal.[1]

  • Container Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste. However, it is crucial to puncture the container to prevent reuse.[1] Always confirm your institution's specific policies on empty container disposal.

Disposal Workflow Diagram

cluster_collection Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Waste this compound (Solid or Liquid) B Segregate from Non-Hazardous Waste A->B C Collect in a Labeled, Compatible Hazardous Waste Container B->C D Store in a Designated, Secure, and Ventilated Area C->D E Keep Container Tightly Sealed F Arrange for Pickup by Certified Hazardous Waste Contractor E->F G Maintain Disposal Records F->G

Caption: Disposal workflow for this compound.

Logical Relationship of Hazards

A This compound B Benzimidazole Moiety A->B C Morpholine Moiety A->C D Potential Hazards B->D C->D E Skin/Eye Irritation D->E F Harmful if Swallowed/Inhaled/Absorbed D->F G Flammability & Corrosivity D->G

Caption: Inferred hazards of the compound from its constituent parts.

References

Personal protective equipment for handling 4-(1H-benzo[d]imidazol-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(1H-benzo[d]imidazol-2-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and proper environmental stewardship.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure risks. The following table summarizes the required PPE.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). It is recommended to wear two pairs of gloves, especially during compounding, administering, and disposal.[1][2][3]To prevent skin contact with the potentially hazardous compound.[4] Double gloving minimizes the risk of exposure in case of a tear or puncture in the outer glove.[3]
Eye Protection Chemical safety goggles and a face shield.[5][6]To protect against splashes and aerosols, preventing severe eye irritation or damage.[7][8][9]
Skin and Body Protection A disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs.[1][2] An additional chemical-resistant apron may be necessary when handling larger quantities.To protect against skin exposure and contamination of personal clothing.[4]
Respiratory Protection Work should be conducted in a well-ventilated area or under a chemical fume hood.[4][7] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be required.To minimize the inhalation of potentially harmful vapors or dust.[7]
Operational Plan: Safe Handling Procedures

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[4][7]

  • Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[10]

Hygiene Practices:

  • Avoid eating, drinking, or smoking in areas where this chemical is handled.[1][8][11][12]

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7][13]

  • Remove any contaminated clothing immediately and wash it before reuse.[11][13]

Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly.

  • Dispensing: Carefully weigh and dispense the solid compound in a fume hood to avoid generating dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Spill Management: In case of a spill, immediately alert others in the area. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Step-by-Step Guidance

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization:

  • Unused or waste this compound should be treated as hazardous chemical waste.

Disposal Procedure:

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Containment:

    • Solid Waste: Place unwanted solid material in a clearly labeled, sealed, and compatible hazardous waste container.[14]

    • Liquid Waste: Collect solutions containing this compound in a labeled, sealed, and appropriate liquid hazardous waste container.[14]

    • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and absorbent pads, should be placed in a designated hazardous waste container.[13]

  • Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste".

  • Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.

  • Collection: Arrange for the collection of the hazardous waste by your institution's environmental health and safety department or a licensed hazardous waste disposal company.[9]

Visual Workflow for Safe Handling and Disposal

The following diagram outlines the critical steps for the safe handling and disposal of this compound.

SafeHandlingWorkflow Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling A Assess Hazards & Review SDS B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weighing & Dispensing C->D Begin Handling E Solution Preparation D->E F Experimental Use E->F G Segregate Waste F->G Generate Waste K Decontaminate Work Area F->K Complete Experiment H Contain & Label Waste G->H I Store in Satellite Area H->I J Schedule Waste Pickup I->J L Doff PPE K->L M Wash Hands Thoroughly L->M

Caption: Safe handling and disposal workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-benzo[d]imidazol-2-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(1H-benzo[d]imidazol-2-yl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.